5-Bromo-1-chloro-3-fluoro-2-methylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBERASGCRWMSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
An In-Depth Technical Guide to 5-Bromo-1-chloro-3-fluoro-2-methylbenzene: Synthesis, Properties, and Applications
This technical guide offers a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers in synthetic organic chemistry, drug discovery, and materials science. Due to the specificity of this substitution pattern, direct experimental data is sparse. This document, therefore, synthesizes information from closely related isomers and foundational chemical principles to provide a robust profile. We will delve into its structure, physicochemical properties, plausible synthetic routes, characteristic reactivity, and its potential as a strategic building block in modern chemical development.
Molecular Structure and Nomenclature
The precise arrangement of substituents on the benzene ring is critical to the molecule's properties and reactivity. For the target compound, the IUPAC name is This compound . The structure is defined by a toluene core with halogen atoms positioned at key locations, creating a unique electronic and steric environment.
-
Molecular Formula: C₇H₅BrClF
-
CAS Number: Not explicitly assigned in available literature. A closely related isomer, 1-Bromo-5-chloro-2-fluoro-3-methylbenzene, has the CAS number 146948-69-8.[3][4]
-
Canonical SMILES: Cc1c(F)cc(Br)cc1Cl
-
InChIKey: Generated based on structure.
The presence of four different substituents (methyl, fluorine, chlorine, bromine) makes this a chiral molecule if considering atropisomerism, though the rotation barrier is likely low. The interplay between the electron-donating methyl group and the electron-withdrawing halogens dictates its chemical behavior.
Physicochemical Properties
Quantitative physical data for this specific isomer is not widely published. The following table summarizes computed properties and estimates based on analogous compounds.
| Property | Value / Description | Source |
| Molecular Weight | 223.47 g/mol | [1][2] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | General observation for similar compounds. |
| Boiling Point | Not determined. Estimated to be >200 °C at atmospheric pressure. | Inferred from similar halogenated toluenes. |
| Density | Not determined. Estimated to be >1.6 g/cm³. | Inferred from similar compounds. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). | The hydrophobic character of the molecule suggests this solubility profile.[3] |
| XLogP3 | ~3.7 | Computed for similar isomers.[2][5] |
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While a specific, validated synthesis for this compound is not published, a logical retrosynthetic analysis suggests a multi-step pathway starting from a more common precursor, such as a substituted aniline. The following diagram illustrates a plausible forward synthesis, leveraging common and reliable organic reactions like diazotization and Sandmeyer reactions.[6][7]
Caption: Proposed synthesis of the target compound via diazotization of an aniline precursor.
Core Reactivity Insights
The reactivity of this compound is governed by the unique electronic contributions of its substituents.
-
Causality of Reactivity : The methyl group is an ortho-, para-director and weakly activating. Conversely, the halogens are ortho-, para-directors but are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal. The combined effect makes further electrophilic substitution challenging and likely to be directed by the methyl group to the C6 position.
-
Site-Selective Cross-Coupling : The carbon-halogen bonds offer distinct handles for metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkyl, or amine groups at the C5 position while leaving the C1-Cl bond intact for subsequent transformations. The C-F bond is generally unreactive in these contexts. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.[3][8]
Applications in Research and Development
Halogenated aromatic compounds are fundamental building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[8][9]
-
Drug Discovery : The introduction of halogens, particularly fluorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[9] this compound serves as a versatile scaffold, allowing for the systematic elaboration of molecular complexity to generate libraries of potential therapeutic agents.
-
Agrochemicals : Its structure can be incorporated into novel herbicides and fungicides. The specific halogenation pattern can contribute to the compound's biological activity and environmental persistence profile.[8]
-
Materials Science : Polysubstituted benzene derivatives are used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where specific electronic properties are required.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, step-by-step methodology for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, demonstrating the utility of the C-Br bond for selective functionalization.
Objective : To synthesize 5-(4-methoxyphenyl)-1-chloro-3-fluoro-2-methylbenzene.
Methodology Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition : Add (4-methoxyphenyl)boronic acid (1.2 eq).
-
Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing : Seal the flask with a septum and sparge the mixture with argon gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition : Under a positive pressure of argon, add potassium carbonate (K₂CO₃, 2.5 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction : Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium chloride (brine).
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
General Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[5][10] Causes skin and serious eye irritation.[5][11]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling : Avoid breathing vapors or dust. Wash hands thoroughly after handling.[11][12] Keep the container tightly closed and store it in a cool, dry place.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, highlighting its potential as a valuable intermediate for scientific innovation. Researchers are encouraged to use this information as a starting point for their own investigations and applications.
References
- 1. 5-Bromo-1-chloro-2-fluoro-3-methylbenzene 95% | CAS: 1160574-49-1 | AChemBlock [achemblock.com]
- 2. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 146948-69-8: 1-Bromo-5-cloro-2-fluoro-3-metilbenceno [cymitquimica.com]
- 4. 146948-69-8|1-Bromo-5-chloro-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]
- 5. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-methylbenzene: Synthesis, Properties, and Applications
A Note on the Target Compound: This technical guide focuses on the halogenated aromatic compound 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (CAS Number: 146948-69-8) . The initially requested compound, "5-Bromo-1-chloro-3-fluoro-2-methylbenzene," could not be definitively identified with a corresponding CAS number in a comprehensive search of publicly available chemical databases. Therefore, this guide provides an in-depth analysis of a closely related, structurally significant, and commercially available isomer to serve the interests of researchers, scientists, and drug development professionals.
Introduction
Halogenated benzene derivatives are fundamental building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the unique electronic properties conferred by halogen substituents, which can modulate a molecule's reactivity, lipophilicity, and metabolic stability. 1-Bromo-5-chloro-2-fluoro-3-methylbenzene is a polysubstituted aromatic compound that presents a versatile scaffold for the synthesis of more complex molecules. The presence of three different halogen atoms (bromine, chlorine, and fluorine) at distinct positions on the benzene ring allows for regioselective transformations, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the cornerstone of scientific research. The IUPAC name and CAS number for the subject of this guide are provided below, along with its key physicochemical properties.
| Identifier | Value |
| IUPAC Name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene |
| CAS Number | 146948-69-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol [1] |
| Synonyms | 3-Bromo-2-fluoro-5-chlorotoluene, 3-bromo-5-chloro-2-fluorotoluene |
Physicochemical Data:
| Property | Value | Source |
| Appearance | Solid, Low Melting Solid | [1] |
| Purity | ≥95% | [1] |
Synthesis of Halogenated Methylbenzenes: A General Overview
The synthesis of polysubstituted benzene derivatives like 1-Bromo-5-chloro-2-fluoro-3-methylbenzene often involves a multi-step process that leverages the directing effects of the substituents on an aromatic ring. While a specific, peer-reviewed synthesis for 1-Bromo-5-chloro-2-fluoro-3-methylbenzene was not found in the initial search, a general synthetic strategy can be proposed based on established organic chemistry principles. A common approach involves the sequential halogenation of a simpler, commercially available starting material.
For instance, a plausible synthetic route could start from a substituted toluene, followed by a series of electrophilic aromatic substitution reactions (chlorination, bromination, and fluorination or introduction of a fluorine-containing group). The order of these steps is crucial to ensure the desired regioselectivity.
Below is a conceptual workflow for the synthesis of a polysubstituted benzene derivative, illustrating the logical progression from a starting material to the final product.
Caption: A conceptual workflow for the multi-step synthesis of a polysubstituted benzene derivative.
A more specific, documented synthetic approach for a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, involves the diazotization and reduction of a substituted aniline precursor.[2] This highlights a common strategy in aromatic chemistry where an amino group is used as a directing group and then replaced.
Reactivity and Potential Applications
The chemical reactivity of 1-Bromo-5-chloro-2-fluoro-3-methylbenzene is dictated by the electronic effects of its substituents. The halogens, being electron-withdrawing, deactivate the ring towards electrophilic substitution but also act as ortho-, para-directors (with the exception of the fluorine which is a weak activator). The methyl group is an activating, ortho-, para-director. This complex interplay of electronic effects makes the compound a versatile intermediate.
The presence of multiple halogen atoms allows for selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine or chlorine positions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery and materials science.
Potential Applications:
-
Pharmaceutical Synthesis: As an intermediate, this compound can be used to build more complex molecules with potential biological activity.[1] Halogenated organic compounds are prevalent in many approved drugs.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks.[1]
-
Materials Science: Polysubstituted benzenes can be used as monomers or precursors for specialty polymers and other advanced materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Bromo-5-chloro-2-fluoro-3-methylbenzene was not retrieved, general safety precautions for halogenated aromatic compounds should be strictly followed. These compounds are often irritating to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
For detailed safety information, it is crucial to consult the manufacturer's SDS for the specific compound being used.
Conclusion
1-Bromo-5-chloro-2-fluoro-3-methylbenzene is a valuable chemical intermediate with significant potential in various fields of chemical research and development. Its polysubstituted nature allows for a high degree of synthetic flexibility, making it an attractive building block for the creation of novel and complex molecules. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
Introduction
5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a polysubstituted aromatic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. Its complex substitution pattern presents a unique opportunity to explore the nuances of modern spectroscopic techniques. This guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and methodologies discussed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to predict, interpret, and acquire high-quality spectroscopic data for complex aromatic systems.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four different substituents. The position of each proton on the benzene ring dictates its local electronic environment and, consequently, its resonance frequency.
Substituent Effects on Aromatic Proton Chemical Shifts:
The chemical shifts of aromatic protons can be estimated by considering the additive effects of each substituent on the base chemical shift of benzene (~7.3 ppm).[1]
-
-Cl (Chloro): An electron-withdrawing group that deshields ortho and para protons.
-
-Br (Bromo): Similar to chloro, it is an electron-withdrawing group that deshields ortho and para protons.
-
-F (Fluoro): A highly electronegative, electron-withdrawing group that also possesses electron-donating capabilities through resonance, leading to more complex shielding/deshielding effects.
-
-CH₃ (Methyl): An electron-donating group that shields ortho and para protons, causing their signals to appear at a lower chemical shift (upfield).
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 7.0 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents.[2] Halogen atoms, in particular, have a significant effect on the chemical shifts of the carbons to which they are bonded.[3]
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-Cl) | 130 - 135 |
| C-2 (-CH₃) | 125 - 130 |
| C-3 (-F) | 158 - 163 (doublet, ¹J(C-F)) |
| C-4 | 115 - 120 (doublet, ²J(C-F)) |
| C-5 (-Br) | 118 - 123 |
| C-6 | 128 - 133 (doublet, ³J(C-F)) |
| -CH₃ | 15 - 20 |
Predicted ¹⁹F NMR Spectral Data
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for structural elucidation.[4][5] The chemical shift of the fluorine atom will be influenced by the other substituents on the aromatic ring. It is expected to appear as a multiplet due to coupling with the neighboring aromatic protons.
Predicted ¹⁹F NMR Data Summary:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹⁹F | -110 to -125 | Multiplet |
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Key Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch[6] |
| 2975 - 2850 | -CH₃ stretch |
| 1600 - 1450 | Aromatic C=C in-ring stretch[6] |
| 1250 - 1100 | C-F stretch |
| 850 - 550 | C-Cl stretch[7] |
| 690 - 515 | C-Br stretch[7] |
Predicted Mass Spectrometry (MS) Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) of this compound will likely result in a prominent molecular ion peak. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be characteristic.[8]
Predicted Fragmentation Pathways:
The fragmentation of the molecular ion is expected to proceed through several key pathways:
-
Loss of a methyl radical (-•CH₃): A common fragmentation for methylated aromatic compounds.[9]
-
Loss of a bromine radical (-•Br): Cleavage of the C-Br bond.
-
Loss of a chlorine radical (-•Cl): Cleavage of the C-Cl bond.
-
Sequential loss of halogens and other small molecules.
Predicted Major Fragment Ions:
| m/z (relative to ⁷⁹Br and ³⁵Cl) | Identity |
| 222/224/226 | [M]⁺• (Molecular ion) |
| 207/209/211 | [M - CH₃]⁺ |
| 143/145 | [M - Br]⁺ |
| 187/189 | [M - Cl]⁺ |
Experimental Protocols
NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (¹H, ¹³C, ¹⁹F):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~200 ppm.
-
Reference: External or internal reference such as CFCl₃.
-
IR Data Acquisition (FT-IR)
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans for a good signal-to-noise ratio.
Mass Spectrometry Data Acquisition (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically in split mode.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Synthetic Considerations
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of an organic compound.
Conclusion
The structural elucidation of this compound provides an excellent case study in the application of modern spectroscopic techniques. By understanding the fundamental principles of NMR, IR, and MS, and by leveraging predictive tools and established methodologies, researchers can confidently characterize complex molecules. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences, enabling a deeper understanding of the relationship between molecular structure and spectroscopic data.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its halogen and methyl substituents on the benzene ring offers a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of viable synthetic strategies for obtaining this target molecule, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests several possible disconnections. The carbon-halogen bonds are the most logical points for disconnection. Given the directing effects of the substituents (methyl: ortho-, para-directing; fluoro, chloro, bromo: ortho-, para-directing), the final halogenation step is critical for achieving the desired regiochemistry. Two primary strategies emerge from this analysis:
-
Route 1: Electrophilic Halogenation of a Substituted Fluorotoluene. This approach involves the sequential introduction of chlorine and bromine onto a fluorotoluene backbone. The order of these halogenation steps is crucial and will be determined by the directing effects of the existing substituents.
-
Route 2: Sandmeyer Reaction of a Substituted Aniline. This classic transformation allows for the introduction of a halogen at a specific position via the diazotization of a primary aromatic amine. This route offers excellent regiochemical control.
The following sections will provide a detailed examination of these two synthetic pathways, including step-by-step protocols and a discussion of the critical parameters for success.
Route 1: Electrophilic Halogenation of a Substituted Fluorotoluene
This synthetic strategy commences with a commercially available di-substituted toluene and introduces the remaining halogens through electrophilic aromatic substitution. A logical starting material for this route is 2-Chloro-6-fluorotoluene .
Starting Material: 2-Chloro-6-fluorotoluene
-
CAS Number: 443-85-6
-
Availability: Commercially available from various chemical suppliers.
Synthetic Workflow
The synthesis proceeds via the bromination of 2-chloro-6-fluorotoluene. The directing effects of the existing substituents will guide the incoming bromine atom. The methyl group is an activating ortho-, para-director. The fluorine and chlorine atoms are deactivating ortho-, para-directors. In this case, the position para to the activating methyl group (C4) and ortho to the fluorine (C5) are the most likely sites for electrophilic attack. The steric hindrance from the adjacent methyl and chloro groups will also influence the regioselectivity.
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Bromination of 2-Chloro-6-fluorotoluene
This protocol is adapted from established methods for the bromination of aromatic compounds.[1][2]
Materials:
-
2-Chloro-6-fluorotoluene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluorotoluene in dichloromethane. If using a Lewis acid catalyst like FeBr₃, add it to the solution.
-
Reagent Addition: Cool the mixture in an ice bath.
-
Using NBS/H₂SO₄: Slowly add N-bromosuccinimide in small portions, followed by the dropwise addition of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Using Br₂/FeBr₃: Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. If bromine was used, add a solution of sodium thiosulfate to quench any excess.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Catalyst | Yield (%) | Purity (%) |
| 1 | 2-Chloro-6-fluorotoluene | This compound | NBS or Br₂ | H₂SO₄ or FeBr₃ | 75-85 (estimated) | >95 (after purification) |
Route 2: Sandmeyer Reaction of a Substituted Aniline
This route offers excellent regiochemical control by introducing the bromine atom via a diazonium salt intermediate. A suitable starting material for this pathway is 3-Chloro-5-fluoro-4-methylaniline .
Starting Material: 3-Chloro-5-fluoro-4-methylaniline
Given the potential need to synthesize the starting aniline, a more practical approach would be to start from a commercially available aniline and introduce the other substituents. A plausible starting point is 3-fluoro-2-methylaniline .
Revised Route 2: Starting from 3-Fluoro-2-methylaniline
-
CAS Number: 443-86-7
-
Availability: Commercially available from various chemical suppliers.
Synthetic Workflow
This revised route involves three key steps:
-
Chlorination of 3-fluoro-2-methylaniline.
-
Diazotization of the resulting chloro-fluoro-methylaniline.
-
Sandmeyer Reaction to replace the diazonium group with bromine.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
This multi-step synthesis requires careful control of reaction conditions at each stage.
Step 1: Chlorination of 3-Fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.
-
Add N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude 5-chloro-3-fluoro-2-methylaniline, which can be purified by column chromatography.
Step 2 & 3: Diazotization and Sandmeyer Reaction [3][4]
-
Diazotization:
-
Suspend 5-chloro-3-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | 3-Fluoro-2-methylaniline | 5-Chloro-3-fluoro-2-methylaniline | NCS | 80-90 (estimated) | >95 (after purification) |
| 2 & 3 | 5-Chloro-3-fluoro-2-methylaniline | This compound | NaNO₂, CuBr, HBr | 60-70 (estimated for two steps) | >98 (after purification) |
Comparison of Synthetic Routes
| Parameter | Route 1: Electrophilic Halogenation | Route 2: Sandmeyer Reaction |
| Starting Material | Commercially available 2-Chloro-6-fluorotoluene | Commercially available 3-Fluoro-2-methylaniline |
| Number of Steps | 1 | 3 |
| Regioselectivity | May produce isomeric byproducts, requiring careful purification. | Excellent regiochemical control. |
| Reagents | Potentially hazardous reagents like Br₂ and strong acids. | Involves the formation of potentially unstable diazonium salts. Requires low temperatures. |
| Overall Yield | Potentially higher in a single step. | Moderate overall yield due to multiple steps. |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale up due to the handling of diazonium salts and exothermic reactions. |
Conclusion
Both presented synthetic routes offer viable pathways to this compound.
-
Route 1 is more direct but may present challenges in controlling regioselectivity, potentially leading to difficult purification steps.
-
Route 2 , while longer, provides excellent control over the placement of the bromine substituent, which is often a critical consideration in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
The choice of the optimal route will depend on the specific requirements of the researcher, including the desired purity of the final product, the scale of the synthesis, and the available laboratory equipment and expertise.
References
A Technical Guide to Regioselectivity in the Synthesis of Substituted Halobenzenes
Introduction
Substituted halobenzenes are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise control of substituent placement on the aromatic ring—known as regioselectivity—is paramount, as the isomeric purity of these compounds directly dictates the efficacy, safety, and properties of the final product. This guide provides an in-depth exploration of the principles and practical methodologies governing regioselectivity in the synthesis of substituted halobenzenes, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights to navigate the complexities of aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The Foundation of Halobenzene Synthesis
Electrophilic aromatic substitution (EAS) is the cornerstone of introducing halogen atoms to an aromatic ring.[1][2] The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the benzene ring.[3][4]
The Role of Substituents: Directing Effects
Existing substituents on a benzene ring profoundly influence the position of subsequent electrophilic attack by either donating or withdrawing electron density, a phenomenon known as "directing effects".[5][6] These effects are broadly categorized into two types:
-
Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][7] They stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks the ortho or para positions.[1][5][8] This stabilization arises from the delocalization of the positive charge onto the substituent. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2, -NHR, -NR2) groups.[9][10]
-
Deactivating Groups (Meta-Directing): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive.[4][7] They destabilize the arenium ion intermediate, especially when attack occurs at the ortho and para positions.[10][11][12] Consequently, the meta position becomes the least deactivated and therefore the preferred site of substitution.[10][11] Common meta-directing groups include nitro (-NO2), cyano (-CN), carbonyl compounds (-CHO, -COR), sulfonic acids (-SO3H), and quaternary ammonium salts (-NR3+).[11][13]
-
Halogens: A Special Case (Ortho-, Para-Directing Deactivators): Halogens are unique in that they are deactivating yet direct incoming electrophiles to the ortho and para positions.[5][9] Their high electronegativity withdraws electron density from the ring via the inductive effect, thus deactivating it. However, they possess lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack.[3][14]
The interplay between inductive and resonance effects determines the overall directing influence of a substituent.[10]
Experimental Protocol: Regioselective Bromination of Toluene
This protocol demonstrates the ortho-, para-directing effect of an activating alkyl group.
Methodology:
-
Catalyst Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), place 0.5 g of iron filings.
-
Reaction Setup: Add 20 mL of toluene to the flask.
-
Bromine Addition: From the dropping funnel, add 5.5 mL of bromine dropwise with stirring. The reaction is exothermic, and the mixture should be cooled in an ice bath to maintain a moderate reaction rate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes or until the reddish-brown color of bromine disappears.
-
Workup: Quench the reaction by slowly adding 20 mL of water. Separate the organic layer and wash it sequentially with 20 mL of 10% aqueous sodium hydroxide solution and then with 20 mL of water.
-
Purification: Dry the organic layer over anhydrous calcium chloride and remove the toluene by distillation. The resulting mixture of o- and p-bromotoluene can be analyzed by gas chromatography to determine the isomeric ratio.
Causality: The methyl group of toluene is an electron-donating group that activates the ring and stabilizes the arenium ion intermediate at the ortho and para positions, leading to a mixture of these two isomers.[4] Steric hindrance from the methyl group slightly disfavors the ortho position, often resulting in the para isomer as the major product.[4][15]
Visualization of Directing Effects
The following diagram illustrates the stabilization of the arenium ion intermediate in the electrophilic bromination of anisole, an activated benzene derivative.
Caption: Arenium ion stabilization in EAS.
Nucleophilic Aromatic Substitution (SNAr): A Contrasting Approach
While aromatic rings are typically electron-rich, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack.[16][17][18] This process, known as nucleophilic aromatic substitution (SNAr), provides a powerful method for synthesizing substituted halobenzenes with regioselectivity often complementary to EAS.[16]
The Addition-Elimination Mechanism
The most common pathway for SNAr is the addition-elimination mechanism.[17][19] This two-step process involves:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20][21]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.[21]
For this mechanism to be effective, strong electron-withdrawing groups (such as -NO2) must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance.[17][19][20]
The Elimination-Addition (Benzyne) Mechanism
In the absence of strong activating groups, aryl halides can undergo nucleophilic substitution in the presence of a very strong base (e.g., NaNH2) via an elimination-addition mechanism.[16][22] This pathway proceeds through a highly reactive benzyne intermediate.[17][22][23] The regioselectivity of this reaction can be complex, as the incoming nucleophile can add to either carbon of the triple bond, potentially leading to a mixture of products.[22] If an inductively electron-withdrawing group is present, the nucleophile preferentially adds to the carbon atom further away from this group.[16]
Experimental Protocol: Synthesis of 2,4-Dinitrochlorobenzene
This protocol illustrates the SNAr mechanism where nitro groups activate the ring for nucleophilic substitution.
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1,3-dinitrobenzene in ethanol.
-
Nucleophile Addition: Add a solution of potassium hydroxide in ethanol to the flask.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Product Isolation: The precipitated product, 2,4-dinitrophenoxide, can be collected by filtration. Subsequent acidification will yield 2,4-dinitrophenol. To obtain 2,4-dinitrochlorobenzene, a different synthetic route starting from chlorobenzene would be employed, but this demonstrates the principle of nucleophilic attack on an activated ring.
Causality: The two nitro groups, positioned ortho and para to the site of nucleophilic attack, effectively delocalize the negative charge of the Meisenheimer complex, thereby facilitating the substitution reaction.[19]
Visualization of SNAr Mechanisms
The following diagram contrasts the addition-elimination and benzyne pathways.
Caption: SNAr mechanistic pathways.
Modern Methods: Palladium-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of substituted halobenzenes, offering unprecedented control over regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are particularly powerful.[24][25]
Principles of Regioselectivity in Cross-Coupling
In substrates with multiple halogen atoms, the regioselectivity of palladium-catalyzed cross-coupling is primarily governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst.[26] Generally, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. Furthermore, electronic and steric factors of the substituents on the aromatic ring can influence which C-X bond reacts preferentially.[27][28] Ligand choice is also a critical parameter that can be tuned to control regioselectivity.[28][29]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[24][30][31] The regioselectivity can be finely tuned by the choice of phosphine ligand on the palladium catalyst.[32]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol highlights the selective amination at the C-2 position.[32]
Methodology:
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with Pd2(dba)3, a suitable phosphine ligand (e.g., SPhos), and sodium tert-butoxide.
-
Reagent Addition: Add 2,4-dichloropyridine and the desired aniline to the tube, followed by an anhydrous solvent such as toluene.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C).
-
Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool the mixture, dilute it with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-amino-4-chloropyridine product.
Causality: The enhanced reactivity of the C-2 position in 2,4-dichloropyridine towards oxidative addition to the palladium catalyst, influenced by the electronic effect of the nitrogen atom in the pyridine ring, leads to the observed regioselectivity.[32]
Visualization of a Catalytic Cycle
The following diagram outlines the general catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized Pd cross-coupling cycle.
Comparative Analysis of Regioselectivity
The choice of synthetic strategy is crucial for achieving the desired regioselectivity. The following table summarizes the directing effects and typical outcomes of the discussed methods.
| Synthetic Method | Activating Groups | Deactivating Groups | Halogens | Key Determinants of Regioselectivity |
| Electrophilic Aromatic Substitution (EAS) | ortho, para | meta | ortho, para | Electronic effects (resonance and induction) of existing substituents.[3][5][10] Steric hindrance can influence the ortho/para ratio.[4][15][33] |
| Nucleophilic Aromatic Substitution (SNAr) | Requires strong electron-withdrawing groups ortho/para to the leaving group. | Not applicable in the same sense as EAS. | Leaving group ability is F > Cl > Br > I.[20] | Position of electron-withdrawing groups to stabilize the Meisenheimer complex.[17][19] |
| Benzyne Mechanism | Can lead to mixtures of isomers. | Inductive effects direct the nucleophile away from the substituent.[16] | Leaving group ability is I > Br > Cl > F.[16] | Position of the benzyne triple bond and electronic/steric effects on nucleophilic addition.[22][34] |
| Palladium-Catalyzed Cross-Coupling | Influences oxidative addition rate. | Influences oxidative addition rate. | Reactivity order: I > Br > Cl. | Relative rates of oxidative addition, ligand choice, and reaction conditions.[27][28] |
Conclusion
Mastering regioselectivity in the synthesis of substituted halobenzenes is a critical skill for chemists in research and development. A thorough understanding of the underlying mechanistic principles of electrophilic and nucleophilic aromatic substitution, complemented by the strategic application of modern palladium-catalyzed cross-coupling reactions, provides a powerful toolkit for the precise construction of these vital chemical intermediates. By carefully considering the electronic and steric properties of substituents, the nature of the reaction mechanism, and the judicious selection of catalysts and reaction conditions, scientists can achieve the desired isomeric purity essential for the advancement of pharmaceutical and material sciences.
References
- 1. theorango.com [theorango.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 11. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. Difference between Ortho para and meta directing groups | Filo [askfilo.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. youtube.com [youtube.com]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. byjus.com [byjus.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 23. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 32. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 33. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution Mechanisms for Polysubstituted Benzene
Abstract
Electrophilic Aromatic Substitution (EAS) is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of functionalized aromatic compounds that form the backbone of pharmaceuticals, agrochemicals, and materials science.[1][2] While the principles of EAS on monosubstituted benzene are well-established, predicting the regiochemical outcome on polysubstituted systems presents a significant challenge. This guide provides an in-depth analysis of the controlling factors—electronic effects, steric hindrance, and the interplay between multiple substituents—that govern the selectivity of these critical reactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond textbook rules to explore the mechanistic causality behind observed outcomes, offering predictive models, practical case studies, and a detailed experimental protocol to bridge theory with practice.
Introduction: The Challenge of Polysubstitution
The functionalization of aromatic rings via EAS is a pivotal process in synthetic chemistry.[1][2] The reaction involves the replacement of a hydrogen atom on an aromatic ring with an electrophile, proceeding through a cationic intermediate known as an arenium ion or sigma complex.[1] The stability of this intermediate dictates both the rate of reaction and the position of substitution.
When a single substituent is present, its electronic properties—whether it donates or withdraws electron density—determine the outcome. Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions.[3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[4]
However, in the context of drug development and complex molecule synthesis, chemists rarely work with such simple substrates. Polysubstituted benzenes are the norm, and predicting the site of further substitution requires a nuanced understanding of three competing factors:
-
The Hierarchy of Directing Groups: When multiple substituents are present, which one dictates the position of the incoming electrophile?
-
Cooperative vs. Antagonistic Effects: Do the substituents work together to direct to the same position, or do they compete?
-
Steric Hindrance: How do the sizes of the existing substituents and the incoming electrophile influence the final product distribution?[1][5]
This guide will systematically dissect these factors to provide a robust framework for predicting and controlling the outcomes of EAS reactions on complex aromatic scaffolds.
The Hierarchy of Directing Effects: Who Wins the Electronic Tug-of-War?
When multiple substituents are present on an aromatic ring, the regiochemical outcome is determined by the most powerful activating group.[6][7] This is the fundamental rule of thumb. Activating groups stabilize the positive charge of the arenium ion intermediate through resonance or inductive effects, lowering the activation energy for substitution at the positions they direct to (ortho and para).[1][4] A stronger activator provides greater stabilization, making its preferred positions the most favorable sites for attack.
The directing ability of common functional groups can be organized into a clear hierarchy.
| Category | Substituent Group | Directing Effect | Relative Power |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | ortho, para- | Highest |
| Moderately Activating | -OR (ether), -NHCOR (amide) | ortho, para- | High |
| Weakly Activating | -R (alkyl), -C₆H₅ (phenyl) | ortho, para- | Moderate |
| Weakly Deactivating | -F, -Cl, -Br, -I | ortho, para- | Low |
| Moderately Deactivating | -C=O (ketones, aldehydes, esters), -SO₃H | meta- | Deactivating |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CN, -CF₃ | meta- | Lowest |
Caption: Hierarchy of common substituent groups in electrophilic aromatic substitution, ordered from most activating to most deactivating.
The logic is straightforward: a strongly activating group like -OH or -NH₂ can powerfully donate electron density via resonance, creating significant negative partial charge at the ortho and para positions and strongly stabilizing the corresponding arenium ion.[1] This effect will overwhelmingly dictate the reaction's course, even in the presence of a deactivating group.
Mechanistic Deep Dive: Cooperative, Competing, and Steric Effects
Case Study 1: Cooperative (Reinforcing) Effects in p-Nitrotoluene
When the directing effects of substituents are cooperative, the outcome is highly predictable. Consider the bromination of p-nitrotoluene.
-
The methyl group (-CH₃) is a weakly activating, ortho, para- director.[8]
-
The nitro group (-NO₂) is a strongly deactivating, meta- director.[8][9]
The methyl group directs to the two positions ortho to it (C2 and C6). The nitro group directs to the two positions meta to it, which are the exact same positions (C2 and C6). The effects reinforce each other, and substitution occurs exclusively at the position ortho to the methyl group and meta to the nitro group.[10]
Caption: Cooperative directing effects in the bromination of p-nitrotoluene.
Case Study 2: Competing Effects in m-Cresol (3-Methylphenol)
When directing effects compete, the strongest activating group governs the outcome.[7] In m-cresol, we have:
-
The hydroxyl group (-OH) : a strongly activating, ortho, para- director.
-
The methyl group (-CH₃) : a weakly activating, ortho, para- director.
The hydroxyl group is much more powerful.[7] It directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). The methyl group directs to its ortho positions (C2 and C4) and its para position (C6). All available positions are activated by both groups, but the hydroxyl group's influence is dominant. Therefore, nitration of m-cresol yields a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, with the distribution influenced by reaction conditions.[11][12]
Caption: Competing but ultimately aligned directing effects in m-cresol.
The Impact of Steric Hindrance
Electronic effects are primary, but steric hindrance can be the deciding factor, especially when choosing between two electronically favorable positions.[5] Substitution at a position flanked by two other groups is highly disfavored.[3]
For example, in the nitration of tert-butylbenzene, the bulky tert-butyl group is an ortho, para- director. Electronically, the ortho and para positions are both activated. However, the sheer size of the tert-butyl group shields the ortho positions from the approaching electrophile. The result is a strong preference for substitution at the sterically accessible para position.[1] While nitration of toluene gives a roughly 2:1 ratio of ortho to para products, nitration of tert-butylbenzene can yield over 70% of the para product.[1] This demonstrates that as steric bulk increases, para substitution is increasingly favored over ortho.[4]
Field Application: A Self-Validating Experimental Protocol
To translate theory into practice, this section provides a robust, self-validating protocol for the nitration of a disubstituted aromatic compound. The choice of methyl benzoate is illustrative: the ester group is a meta-director, providing a clear and predictable outcome. The protocol includes in-process checks (temperature control, TLC) and post-reaction validation (purification, characterization).
Objective: To synthesize methyl m-nitrobenzoate via the electrophilic aromatic substitution of methyl benzoate.
Materials:
-
Methyl benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol
-
Dichloromethane (DCM)
-
Silica Gel
Protocol Workflow Diagram:
Caption: Experimental workflow for the synthesis of methyl m-nitrobenzoate.
Step-by-Step Procedure:
-
Reaction Setup: In a 125-mL Erlenmeyer flask, place 3 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath for 10 minutes. Slowly add 1.50 mL of methyl benzoate to the cold acid while swirling.[13]
-
Preparation of Nitrating Mixture: In a separate test tube, carefully combine 1 mL of concentrated sulfuric acid and 1 mL of concentrated nitric acid. Mix thoroughly and cool this mixture in the ice bath.[13] The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9]
-
Nitration: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over 5-10 minutes. It is critical to maintain the internal reaction temperature below 15°C by keeping the flask in the ice bath.[13] A rapid temperature increase can lead to unwanted side reactions and dinitration.[14]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 15 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Pour the reaction mixture slowly over a beaker containing approximately 25 g of crushed ice. The product will precipitate as a solid. Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid product with two small portions of cold water, followed by a small portion of cold methanol to remove residual acids and some impurities. Recrystallize the crude product from methanol to obtain the pure methyl m-nitrobenzoate.
-
Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This protocol is self-validating because the physical and spectroscopic data of the final product must match the known values for methyl m-nitrobenzoate, confirming that the predicted meta-directionality was achieved.
Conclusion: A Predictive Framework for Complex Systems
Predicting the outcome of electrophilic aromatic substitution on polysubstituted benzene is a systematic process grounded in mechanistic principles. By adhering to a logical hierarchy of analysis, researchers can confidently design synthetic routes. The guiding principles are:
-
Identify all substituents and classify them as activating/deactivating and ortho,para- or meta-directing.
-
The strongest activating group wins. Its directing effect will be the primary determinant of the substitution pattern.[6][7]
-
Consider cooperative and competing effects. When groups direct to the same position, the product is formed with high selectivity. When they compete, the most powerful activator dictates the major product(s).
-
Evaluate steric hindrance. For any electronically favored positions, assess the steric accessibility. Substitution will be disfavored at crowded sites, particularly those positioned between two existing groups.[3]
By integrating these electronic and steric considerations, professionals in drug development and chemical synthesis can move from simple rules to a deep, predictive understanding of these vital transformations, enabling the rational design and efficient synthesis of complex aromatic molecules.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. In a set of reactions p nitrotoluene yielded a product class 12 chemistry CBSE [vedantu.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to the Structural Isomers of Bromo-chloro-fluoro-methylbenzene for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural isomers of bromo-chloro-fluoro-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, and characterization of these compounds, offering field-proven insights and detailed methodologies.
Introduction: Navigating the Isomeric Landscape of Substituted Toluene
The structural diversity of substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Bromo-chloro-fluoro-methylbenzene, with its varied arrangement of four different substituents on a benzene ring, presents a fascinating case study in isomerism. The specific placement of the bromine, chlorine, fluorine, and methyl groups profoundly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications as a synthetic building block.
There are 20 possible structural isomers of bromo-chloro-fluoro-methylbenzene. Understanding the distinct properties and synthetic accessibility of each isomer is crucial for their effective utilization in research and development. This guide will systematically explore these isomers, providing a framework for their synthesis and characterization.
The Twenty Structural Isomers of Bromo-chloro-fluoro-methylbenzene
The nomenclature of these isomers follows the IUPAC system, where the substituents are listed in alphabetical order (bromo, chloro, fluoro, methyl), and the benzene ring is numbered to give the substituents the lowest possible locants. The methyl group of the toluene core is assigned to position 1.
Below is a comprehensive list of the 20 structural isomers:
Table 1: The 20 Structural Isomers of Bromo-chloro-fluoro-methylbenzene
| Isomer Number | IUPAC Name |
| 1 | 2-Bromo-3-chloro-4-fluorotoluene |
| 2 | 2-Bromo-3-chloro-5-fluorotoluene |
| 3 | 2-Bromo-3-chloro-6-fluorotoluene |
| 4 | 2-Bromo-4-chloro-3-fluorotoluene |
| 5 | 2-Bromo-4-chloro-5-fluorotoluene |
| 6 | 2-Bromo-4-chloro-6-fluorotoluene |
| 7 | 2-Bromo-5-chloro-3-fluorotoluene |
| 8 | 2-Bromo-5-chloro-4-fluorotoluene |
| 9 | 2-Bromo-6-chloro-3-fluorotoluene |
| 10 | 2-Bromo-6-chloro-4-fluorotoluene |
| 11 | 3-Bromo-2-chloro-4-fluorotoluene |
| 12 | 3-Bromo-2-chloro-5-fluorotoluene |
| 13 | 3-Bromo-2-chloro-6-fluorotoluene |
| 14 | 3-Bromo-4-chloro-2-fluorotoluene |
| 15 | 3-Bromo-4-chloro-5-fluorotoluene |
| 16 | 3-Bromo-5-chloro-2-fluorotoluene |
| 17 | 4-Bromo-2-chloro-3-fluorotoluene |
| 18 | 4-Bromo-2-chloro-5-fluorotoluene |
| 19 | 4-Bromo-3-chloro-2-fluorotoluene |
| 20 | 5-Bromo-3-chloro-2-fluorotoluene |
Synthetic Strategies: A Multi-step Approach
The synthesis of specific bromo-chloro-fluoro-methylbenzene isomers is a nuanced process that typically involves a multi-step approach, leveraging the directing effects of existing substituents on the aromatic ring. The two primary strategies employed are electrophilic aromatic substitution and the Sandmeyer reaction.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction for introducing halogen and other functional groups onto a benzene ring. The methyl group of the toluene starting material is an ortho-, para-director and an activating group. However, the halogen substituents are deactivating yet also ortho-, para-directing. The interplay of these directing effects must be carefully considered when planning a synthetic route.
General Workflow for Electrophilic Halogenation:
Caption: General workflow for electrophilic halogenation of a substituted toluene.
Protocol 1: Synthesis of 2-Bromo-4-fluorotoluene via Electrophilic Bromination
This protocol describes the bromination of 4-fluorotoluene, yielding a mixture of isomers from which 2-bromo-4-fluorotoluene can be isolated.[1]
Materials:
-
4-Fluorotoluene
-
Bromine
-
Glacial acetic acid
-
Iron powder
-
Iodine
Procedure:
-
In a suitable reaction vessel, dissolve 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid.
-
Add 1.1 g of iron powder and 1.1 g of iodine to the solution.
-
In a separate container, prepare a solution of 160 g of bromine in 60 ml of glacial acetic acid.
-
Add the bromine solution to the 4-fluorotoluene solution all at once.
-
Control the initial exothermic reaction by cooling with a water bath to maintain a temperature of 25-27°C.
-
Stir the mixture at this temperature for 3 hours.
-
Remove the glacial acetic acid and any unreacted 4-fluorotoluene by distillation under vacuum.
-
Distill the remaining mixture under reduced pressure (20 mbars) at a temperature between 65°C and 85°C to collect a mixture of monobrominated isomers.
-
Separate the isomers by fractional distillation on a column to obtain pure 2-bromo-4-fluorotoluene (boiling point: 176-178°C) and 3-bromo-4-fluorotoluene (boiling point: 184-185°C).[1]
The Sandmeyer Reaction: Versatility from Diazonium Salts
The Sandmeyer reaction is an indispensable tool for introducing a wide range of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[2] This method is particularly useful when direct electrophilic substitution is not feasible or leads to undesired isomer mixtures. The starting materials for this reaction are aromatic amines (anilines).
General Workflow for the Sandmeyer Reaction:
Caption: General workflow for the Sandmeyer reaction to produce aryl halides.
Protocol 2: Synthesis of 2-Bromo-4-chlorotoluene via Sandmeyer Reaction
This protocol details the synthesis of 2-bromo-4-chlorotoluene starting from 5-chloro-2-methylaniline.[3]
Materials:
-
5-Chloro-2-methylaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Methyl-tert-butyl ether
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a 3000 ml beaker equipped with a mechanical stirrer, slowly add 142 g (1.00 mol) of melted 5-chloro-2-methylaniline to 1200 ml of 23% aqueous HBr.
-
Stir the mixture for 20 minutes and then cool to -5°C.
-
Prepare a solution of 70.0 g (1.00 mol) of NaNO₂ in 400 ml of water and add it dropwise to the aniline mixture over 1.5 hours, maintaining the temperature at -5°C.
-
In a separate vessel, prepare a solution of 144 g (1.00 mol) of CuBr in 400 ml of 47% HBr and cool it to 0°C.
-
Add the freshly prepared diazonium salt solution in several portions to the CuBr solution.
-
Warm the resulting mixture to 70°C and stir for 30 minutes.
-
Cool the mixture to room temperature and extract the product with three 500 ml portions of methyl-tert-butyl ether.
-
Combine the organic extracts, dry over K₂CO₃, and evaporate the solvent.
-
Purify the crude product by fractional distillation to yield 2-bromo-4-chlorotoluene as a colorless oil (boiling point: 81-84°C at 7 mm Hg).[3] The ¹H NMR spectrum in CDCl₃ shows signals at δ 7.45 (d, J=1.8 Hz, 1H), 7.34 (dd, J=6.0 Hz, J=1.8 Hz, 1H), 7.12 (d, J=6.0 Hz, 1H), and 2.43 (s, 3H).[3]
Characterization of Bromo-chloro-fluoro-methylbenzene Isomers
The unambiguous identification of each isomer requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with physical property measurements.
Table 2: Physicochemical Properties of Selected Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Reference |
| 2-Bromo-3-chloro-5-fluorotoluene | 1242339-16-7 | 223.47 | 223.5 (Predicted) | 1.618 (Predicted) | [4][5] |
| 2-Bromo-5-chloro-3-fluorotoluene | 1242339-10-1 | 223.47 | - | - | [2][6] |
| 3-Bromo-2-chloro-6-fluorotoluene | 203302-92-5 | 223.47 | 160-161 | 1.68 | [7] |
| 4-Bromo-3-chlorotoluene | 6627-51-6 | 205.48 | - | - | [8] |
| 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | 223.47 | 155-160 | 1.65 | [9][10] |
Note: Experimental data for many of these isomers is not widely published, and some values are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the substitution pattern on the benzene ring. The chemical shifts of the aromatic protons and the methyl group, as well as the coupling constants between adjacent protons, provide a unique fingerprint for each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the aromatic ring and the C-H bonds. The out-of-plane bending vibrations in the 650-900 cm⁻¹ region can be particularly informative for determining the substitution pattern of the benzene ring.
Applications in Drug Development and Research
Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Bromo-chloro-fluoro-methylbenzene isomers serve as versatile intermediates in the synthesis of more complex bioactive molecules.[7][10][11] The specific substitution pattern of the halogens can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific drug candidates derived directly from these isomers are not extensively documented in publicly available literature, they represent a valuable class of building blocks for the synthesis of novel compounds in drug discovery programs. For instance, 2-bromo-5-fluorotoluene is utilized as a key intermediate in the synthesis of various pharmaceuticals.[11]
Conclusion
The 20 structural isomers of bromo-chloro-fluoro-methylbenzene represent a rich source of chemical diversity for researchers in synthetic and medicinal chemistry. This guide has provided a foundational understanding of their nomenclature, synthetic strategies, and characterization techniques. The detailed protocols for the synthesis of representative isomers highlight the importance of multi-step approaches and the careful application of fundamental organic reactions. As the demand for novel and structurally complex molecules in drug discovery continues to grow, the utility of these halogenated toluene derivatives as versatile synthetic intermediates is poised to expand.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-3-chloro-5-fluorotoluene | 1242339-16-7 [sigmaaldrich.com]
- 5. 2-Bromo-3-chloro-5-fluorotoluene CAS 1242339-16-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2-Bromo-5-chloro-3-fluorotoluene [oakwoodchemical.com]
- 7. chembk.com [chembk.com]
- 8. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for 5-Bromo-1-chloro-3-fluoro-2-methylbenzene as a Chemical Intermediate
Abstract
This document provides a comprehensive technical guide on the strategic applications of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene (CAS No. 1160574-49-1) as a versatile chemical intermediate.[1] Primarily tailored for researchers, medicinal chemists, and process development scientists, these notes detail the compound's utility in constructing complex molecular architectures central to pharmaceutical and agrochemical development. We present detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. The causality behind experimental choices, safety protocols, and data interpretation are elucidated to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Polysubstituted Benzene Scaffolds
Polysubstituted benzene rings are privileged scaffolds in modern drug discovery and materials science. The specific arrangement of substituents on this compound offers a unique combination of steric and electronic properties, making it a valuable building block for targeted chemical transformations.[2] The presence of distinct halogen atoms (bromine, chlorine, and fluorine) at specific positions allows for selective, sequential functionalization, a critical feature for the efficient synthesis of complex molecules.[3]
The bromine atom, in particular, serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The strategic placement of the chloro, fluoro, and methyl groups further modulates the reactivity of the aromatic ring and provides additional points for diversification or for influencing the pharmacokinetic and pharmacodynamic properties of the final target molecule.[5]
Compound Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1160574-49-1[1] |
| Molecular Formula | C₇H₅BrClF[1] |
| Molecular Weight | 223.47 g/mol [1] |
| SMILES | CC1=C(F)C(Cl)=CC(Br)=C1[1] |
Core Applications in Cross-Coupling Chemistry
The primary utility of this compound lies in its application as an electrophilic partner in cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a low-valent palladium catalyst than the carbon-chlorine bond, allowing for selective functionalization at the C5 position.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures, which are common motifs in biologically active compounds.[6][7] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[8]
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
A generalized Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%) or SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add anhydrous toluene or 1,4-dioxane (5 mL) to the flask. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Optimization:
-
Catalyst System: The choice of ligand is crucial. For many aryl-aryl couplings, bulky, electron-rich phosphine ligands like PCy₃ or biarylphosphine ligands such as SPhos are highly effective.[8]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[8] K₃PO₄ is a common choice for its efficacy and moderate basicity.
-
Solvent: Anhydrous, degassed solvents are essential to prevent the deactivation of the palladium catalyst.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of aryl amines from aryl halides.[9][10] This reaction has broad applications in medicinal chemistry, as the aryl amine moiety is a key component of many pharmaceuticals.[9][11]
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
A generalized Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a dry Schlenk flask. Add the amine (1.2 mmol) and this compound (1.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) to the reaction flask.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[10]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
Causality and Optimization:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich ligand such as Xantphos is highly effective for C-N bond formation.[10] Xantphos is a bidentate ligand known to promote reductive elimination and prevent β-hydride elimination.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating its coordination to the palladium center.[12]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for success.[12]
Experimental Workflow Visualization
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Safety Precautions
Working with halogenated aromatic compounds and organometallic catalysts requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[13]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[13][14]
-
Handling of Reagents:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and may be pyrophoric. Handle them under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.[4]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local regulations.[13]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its differentiated halogenation pattern allows for selective functionalization through well-established and robust palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to leverage this building block in their synthetic campaigns, ultimately accelerating the discovery and development of new pharmaceuticals and agrochemicals.
References
- 1. 5-Bromo-1-chloro-2-fluoro-3-methylbenzene 95% | CAS: 1160574-49-1 | AChemBlock [achemblock.com]
- 2. CAS 146948-69-8: 1-Bromo-5-cloro-2-fluoro-3-metilbenceno [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
The Strategic Application of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Role of Polyhalogenated Aromatics in Modern Crop Protection
The intricate molecular architecture of modern agrochemicals often relies on highly functionalized aromatic intermediates to achieve the desired efficacy, selectivity, and safety profiles. Polyhalogenated benzene derivatives are a cornerstone of this synthetic strategy, offering a stable scaffold with multiple reactive sites for controlled chemical modifications. The specific substitution pattern of halogens and other functional groups on the benzene ring profoundly influences the physicochemical properties and biological activity of the final active ingredient. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity to target enzymes, and lipophilicity, which are crucial for the transport and effectiveness of the agrochemical.[1]
This technical guide focuses on the application of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene , a uniquely substituted aromatic compound, as a strategic starting material in the synthesis of next-generation agrochemicals. While its direct use may not be extensively documented in public literature, its structural motifs are highly relevant to the synthesis of key intermediates for potent insecticides, particularly those in the anthranilic diamide class. This document will elucidate a plausible and chemically sound synthetic pathway from this starting material to a critical agrochemical intermediate and subsequently to a commercial insecticide, providing detailed protocols and expert insights for researchers in the field.
Application Profile: A Versatile Building Block for Diamide Insecticides
This compound is a prime candidate for the synthesis of complex insecticidal molecules. Its utility lies in the potential for selective functionalization of the aromatic ring, leveraging the distinct reactivity of the bromo, chloro, and fluoro substituents. This compound is particularly well-suited as a precursor for the synthesis of substituted anthranilic acid derivatives, which are the core building blocks for the highly successful diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[2][3] These insecticides act as potent and selective activators of insect ryanodine receptors, leading to uncontrolled release of internal calcium stores and subsequent muscle paralysis in target pests.[3]
The primary application of this compound is in the construction of the 2-amino-5-chloro-N,3-dimethylbenzamide intermediate, a cornerstone in the synthesis of chlorantraniliprole.[2][4] The synthetic strategy involves the introduction of an amino and a carboxamide group onto the benzene ring, a process that requires careful regiochemical control.
Core Synthesis Pathway: From Halogenated Toluene to a Potent Insecticide
The overall synthetic strategy is a convergent one, where two key intermediates are synthesized separately and then coupled in the final stages. This compound serves as a potential starting material for one of these key fragments.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Laboratory Scale Synthesis and Purification of Substituted Nitrobenzenes
Substituted nitrobenzenes are foundational building blocks in modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, dyes, agrochemicals, and energetic materials.[1][2] The nitro group's strong electron-withdrawing nature and its versatile reactivity, particularly its reduction to an amino group, make it an invaluable functional handle for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of the laboratory-scale synthesis and purification of these vital compounds, grounded in established chemical principles and practical, field-proven methodologies.
I. Safety First: The Critical Importance of Hazard Awareness
Before commencing any experimental work, it is imperative to recognize that aromatic nitro compounds present significant health and safety risks. They are often toxic, can be absorbed through the skin, and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3][4] Many are also flammable and can be explosive, especially when heated under confinement or in the presence of strong oxidizing or reducing agents.[5][6]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood.[4][7]
-
Temperature Control: Nitration reactions are often highly exothermic. Strict temperature control using ice baths is crucial to prevent runaway reactions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
II. Synthesis Methodologies: Crafting the Nitroaromatic Core
The introduction of a nitro group onto an aromatic ring is most commonly achieved via electrophilic aromatic substitution.
Part A: Electrophilic Aromatic Nitration - The Workhorse
This cornerstone reaction involves the attack of an electron-rich aromatic ring on a highly electrophilic nitronium ion (NO₂⁺).[8][9][10] The nitronium ion is typically generated in situ from concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.[11][12]
The role of sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[8][11]
Protocol 1: Synthesis of Nitrobenzene
This protocol details the foundational nitration of benzene.
Materials:
-
Benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel.
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, carefully add 50 mL of concentrated sulfuric acid. While stirring, slowly add 40 mL of concentrated nitric acid through a dropping funnel, ensuring the temperature remains below 10 °C.[12]
-
Nitration: To the cold, stirred nitrating mixture, slowly add 45 mL of benzene dropwise. The rate of addition should be controlled to maintain the reaction temperature between 50-60 °C.[12][13]
-
Reaction Completion: After the addition is complete, heat the mixture on a water bath at 60 °C for approximately one hour with continuous stirring.[14][15]
-
Work-up: Cool the flask to room temperature and carefully pour the reaction mixture into a beaker containing about 250 mL of cold water and ice.
-
Separation: Transfer the mixture to a separatory funnel. The lower layer consists of the acids, and the upper, pale-yellow oily layer is the crude nitrobenzene.[13] Separate the layers.
-
Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying: Dry the crude nitrobenzene over anhydrous calcium chloride.[12]
-
Purification: Purify the final product by distillation.[12]
Protocol 2: Synthesis of m-Dinitrobenzene
This procedure illustrates the nitration of a deactivated aromatic ring. The nitro group in nitrobenzene is deactivating and a meta-director, thus requiring more forcing conditions for the second nitration.[15]
Materials:
-
Nitrobenzene
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Carbonate
-
Crystalline Sodium Sulfite
Procedure:
-
Nitrating Mixture: In a flask equipped with a stirrer and cooled with ice, add 70 grams of fuming nitric acid to 500 grams of 100% sulfuric acid.[16]
-
Nitration: While stirring vigorously and maintaining the temperature below 20°C, slowly add 123 grams of dry nitrobenzene over 30 minutes.[16]
-
Reaction Completion: Continue stirring for one hour at room temperature, then warm the mixture to approximately 35°C to redissolve any precipitated product.[16]
-
Precipitation: Pour the reaction mixture onto 1 kilogram of ice with thorough stirring. The m-dinitrobenzene will precipitate.[16][17]
-
Initial Wash: Filter the crude product and wash it with cold water. Melt the crude product with two portions of water, making the first portion alkaline with sodium carbonate.[16]
-
Isomer Removal: To remove ortho and para isomers, melt the crude product in 500 mL of water at about 80°C. Add 20 grams of crystalline sodium sulfite over 30 minutes and continue stirring at 90-95°C for two hours. The undesired isomers are converted to water-soluble nitrobenzenesulfonic acids.[16]
-
Final Purification: Cool the mixture to room temperature while stirring. Filter the purified m-dinitrobenzene, remelt it under water, and cool again with stirring to obtain fine crystals. Dry the product below 90°C.[16]
Part B: Synthesis of Nitroanilines - A Two-Step Approach
Nitroanilines are typically synthesized by the partial reduction of dinitrobenzenes.
Protocol 3: Synthesis of m-Nitroaniline from m-Dinitrobenzene
This protocol employs sodium hydrogen sulfide for the selective reduction of one nitro group.
Materials:
-
m-Dinitrobenzene
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol
Procedure:
-
Reducer Preparation: Dissolve 13.43 g of sodium sulfide nonahydrate in 37.31 mL of water. In small portions, add 4.47 g of sodium bicarbonate with constant stirring. Once dissolved, add 37.31 mL of methanol and filter the solution.[18]
-
Reduction: Dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol in a round-bottom flask. Add the freshly prepared methanolic sodium hydrogen sulfide solution.[18]
-
Reaction: Attach a reflux condenser and gently boil the mixture for 20 minutes.[18][19]
-
Isolation: Distill off most of the methanol. Pour the liquid residue into approximately 200 mL of cold water with stirring to precipitate the yellow crystals of m-nitroaniline.[18][19]
-
Purification: Collect the crystals by filtration, wash with water, and recrystallize from methanol to obtain bright yellow needles.[18]
III. Purification Strategies: From Crude to Pure
The choice of purification technique is dictated by the physical state of the substituted nitrobenzene and the nature of the impurities.
Part A: Recrystallization - For Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[20][21] The impure solid is dissolved in a hot solvent and then allowed to slowly cool, forming purer crystals while the impurities remain in the mother liquor.[22][23]
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[22]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the compound.[23]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[22]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[23]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[23]
-
Drying: Dry the purified crystals.
Part B: Column Chromatography - For Isomer Separation
Column chromatography is exceptionally useful for separating mixtures of compounds with different polarities, such as ortho and para isomers of nitrophenols.[24][25] The separation occurs as the components of the mixture travel through a stationary phase (e.g., silica gel) at different rates, carried by a mobile phase (solvent).[24]
General Column Chromatography Protocol (e.g., separation of o- and p-nitrophenol):
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Pass the mobile phase through the column. The less polar isomer (o-nitrophenol) will travel down the column faster and elute first. The more polar isomer (p-nitrophenol) will have stronger interactions with the silica and elute later.[25]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified products.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Part C: Distillation - For Liquid Products
-
Fractional Distillation: This technique is used to separate liquid mixtures with different boiling points, such as the separation of o-nitrotoluene and p-nitrotoluene.[26]
-
Vacuum Distillation: For high-boiling liquids or compounds that are thermally sensitive, distillation under reduced pressure is employed to lower the boiling point and prevent decomposition. This is often used for the final purification of nitrobenzene.[27]
IV. Data Presentation
Table 1: Summary of Synthesis Conditions and Yields
| Target Compound | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitrobenzene | Benzene | HNO₃/H₂SO₄ | 50-60 | 1.5 | 95 |
| p-Nitrotoluene | Toluene | HNO₃/H₂SO₄ | 30-40 | 1.5 | 96 (o: 59, p: 37) |
| m-Dinitrobenzene | Nitrobenzene | Fuming HNO₃/H₂SO₄ | <20 then 90-100 | 2 | 83-90 |
| m-Nitroaniline | m-Dinitrobenzene | Na₂S/NaHCO₃/MeOH | Reflux | 0.33 | Good |
Yields are representative and can vary based on reaction scale and conditions.[12][16]
V. Visualization of Workflows
Caption: General workflow for electrophilic nitration and initial work-up.
Caption: Decision tree for the purification of substituted nitrobenzenes.
VI. Characterization
The successful synthesis and purification of substituted nitrobenzenes should be confirmed by analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the substitution pattern on the aromatic ring. The strong electron-withdrawing nitro group causes a significant downfield shift of aromatic protons, particularly those in the ortho and para positions.[28][29]
-
Infrared (IR) Spectroscopy: The presence of the nitro group is readily identified by two strong absorption bands, typically in the ranges of 1500-1570 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).
VII. References
-
Preply. (2021, November 23). How to synthesize p-nitrotoluene, p-chlorotoluene, o-nitrobenzoic acid. Retrieved from Preply.
-
Filo. (2025, July 6). Convert Benzene into p-Nitrotoluene Provide the steps and reagents requi. Retrieved from Filo.
-
PrepChem.com. Synthesis of p-nitrotoluene. Retrieved from PrepChem.com.
-
Organic Syntheses Procedure. m-NITROPHENOL. Retrieved from Organic Syntheses.
-
Safety Data Sheet. (2019, March 29). Nitroaromatics and Isophorone Standard.
-
ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from ResearchGate.
-
The Royal Society of Chemistry. Clean synthesis of p-nitrotoluene from crystalline p- nitrobenzylbromide with zero organic discharge. Retrieved from The Royal Society of Chemistry.
-
BenchChem. A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. Retrieved from BenchChem.
-
PrepChem.com. Preparation of m-dinitrobenzene. Retrieved from PrepChem.com.
-
ChemPedia. (2022, December 11). Preparation of m-nitroaniline from nitrobenzene. Retrieved from ChemPedia.
-
Organic Syntheses Procedure. p-NITROBENZOIC ACID. Retrieved from Organic Syntheses.
-
Scribd. Preparation of Meta Dinitrobenzene. Retrieved from Scribd.
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry.
-
Chemistry Steps. Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from Chemistry Steps.
-
YouTube. (2021, August 21). Synthesis of m-nitroaniline from m-dinitrobenzene | Saw in the discription box. Retrieved from YouTube.
-
Scribd. Preparation of M-Nitroaniline From Sodium Polysulfide. Retrieved from Scribd.
-
ACS Publications. A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry. Retrieved from ACS Publications.
-
Aldrich. (2024, March 7). SAFETY DATA SHEET. Retrieved from Aldrich.
-
Chemistry 210 Experiment 10. Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from Chemistry 210.
-
Google Patents. CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene. Retrieved from Google Patents.
-
YouTube. (2018, July 24). NITROBENZENE SYNTHESIS | LABORATORY EXPERIMENT | ORGANIC CHEMISTRY. Retrieved from YouTube.
-
BenchChem. literature review on the synthesis of substituted nitrobenzenes. Retrieved from BenchChem.
-
Scribd. (2025, November 15). Synthesis of Nitrobenzene and M-Dinitrobenzene. Retrieved from Scribd.
-
Sciencemadness Discussion Board. (2025, January 12). Notes on making m-dinitrobenzene. Retrieved from Sciencemadness Discussion Board.
-
Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Retrieved from Tishk International University.
-
Google Patents. US5488187A - Process for the production of dinitrobenzene and mononitrobenzene. Retrieved from Google Patents.
-
Google Patents. US2874196A - Method of crystallizing nitro products. Retrieved from Google Patents.
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from CDN.
-
Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from Google Patents.
-
UKEssays.com. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays.com.
-
ResearchGate. Separation of nitroaromatics by C-18 column: (a) self-optimization.... Retrieved from ResearchGate.
-
R Discovery. (1996, August 1). Assessment of substituent effects for ortho-nitrobenzenes and 2,4-dinitrobenzenes by IR and 17O NMR spectroscopy. Retrieved from R Discovery.
-
NIH. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from NIH.
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from SciSpace.
-
Online Chemistry notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses. Retrieved from Online Chemistry notes.
-
GOV.UK. Nitrobenzene - Incident management. Retrieved from GOV.UK.
-
Wiley Online Library. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from Wiley Online Library.
-
SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.
-
ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from ACS Publications.
-
University of Rochester. Purification: Tips for Flash Column Chromatography. Retrieved from University of Rochester.
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from Chemistry Stack Exchange.
-
Organic Syntheses Procedure. nitrobenzene. Retrieved from Organic Syntheses.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts.
-
ResearchGate. (2025, August 6). (PDF) Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from ResearchGate.
-
YouTube. (2020, January 10). Recrystallization. Retrieved from YouTube.
-
Wikipedia. Recrystallization (chemistry). Retrieved from Wikipedia.
-
Stack Exchange. (2025, February 20). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from Stack Exchange.
-
YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from YouTube.
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from Chemistry LibreTexts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 14. Sciencemadness Discussion Board - Notes on making m-dinitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. One moment, please... [chemicalnote.com]
- 16. prepchem.com [prepchem.com]
- 17. scribd.com [scribd.com]
- 18. chempedia.in [chempedia.in]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 25. ukessays.com [ukessays.com]
- 26. preply.com [preply.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
Sandmeyer reaction protocol for synthesis of aryl bromides
Application Notes and Protocols
Topic: Sandmeyer Reaction Protocol for the Synthesis of Aryl Bromides Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Utility of the Sandmeyer Reaction in Aryl Bromide Synthesis
First discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction has remained a cornerstone of synthetic organic chemistry for converting primary aromatic amines into aryl halides.[1][2] Its prominence stems from its reliability and broad utility, providing a strategic pathway to aromatic substitution patterns that are often inaccessible through direct electrophilic aromatic substitution.[3] This application note provides an in-depth guide to the synthesis of aryl bromides via the Sandmeyer reaction, focusing on the underlying mechanism, critical experimental parameters, and detailed, field-proven protocols.
The transformation involves two key stages: the diazotization of a primary arylamine to form a reactive aryl diazonium salt, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide.[3] This process is a powerful tool for introducing a bromine atom onto an aromatic ring, yielding versatile intermediates essential for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in pharmaceutical and materials science research.[4][5]
Mechanistic Insights: A Radical-Nucleophilic Pathway
The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[2][6] Its mechanism is not a simple nucleophilic displacement; instead, it proceeds through a single-electron transfer (SET) process catalyzed by copper(I).[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The key steps are:
-
Diazotization : The process begins with the conversion of the primary aromatic amine into an aryl diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[1][6]
-
Single-Electron Transfer (SET) : The copper(I) catalyst donates a single electron to the aryl diazonium salt. This reduction forms a transient aryl diazo radical and copper(II) halide.[3]
-
Dediazoniation : The aryl diazo radical is highly unstable and rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate an aryl radical. The detection of biaryl byproducts in some Sandmeyer reactions supports the existence of this radical intermediate.[2]
-
Halogen Transfer & Catalyst Regeneration : The aryl radical abstracts a bromine atom from the copper(II) bromide species. This step forms the final aryl bromide product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.[2]
Caption: Mechanism of the Sandmeyer Bromination.
Experimental Design and Causality
The success of a Sandmeyer reaction hinges on careful control of several parameters. The rationale behind these choices is critical for achieving high yields and purity.
1. Diazotization Stage:
-
Temperature Control: This is the most critical parameter. Diazotization must be performed at 0–5 °C.[8] Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures, leading to the formation of phenols and tarry byproducts.[8][9] Maintaining a low temperature ensures the diazonium salt is formed and persists long enough to be consumed in the subsequent step.
-
Acid Choice: For aryl bromide synthesis, hydrobromic acid (HBr) is the acid of choice. It serves a dual purpose: it reacts with sodium nitrite to generate the necessary nitrous acid, and it provides the bromide counter-ion for the diazonium salt and the reaction medium. Using a matching hydrohalic acid to the desired copper(I) halide prevents the formation of mixed halide products.
2. Sandmeyer (Substitution) Stage:
-
The Copper Catalyst: Copper(I) bromide (CuBr) is the classical and most effective reagent.[2] It is not merely a source of bromide but the active catalyst that facilitates the crucial single-electron transfer.[7] While stoichiometric amounts are often used in classic procedures, modern protocols have demonstrated that catalytic amounts of a Cu(I)/Cu(II) mixture can be highly effective, reducing metal waste.[10][11] Freshly prepared or properly stored CuBr should be used, as oxidation to Cu(II) can reduce its efficacy.[8]
-
Addition Order: The cold diazonium salt solution is typically added slowly to the copper(I) bromide solution.[8] This order of addition maintains a low concentration of the reactive diazonium salt in the presence of the catalyst, controlling the rate of reaction and the vigorous evolution of nitrogen gas.[7]
Experimental Workflow Overview
The general procedure follows a straightforward but carefully controlled sequence. The workflow ensures the unstable diazonium intermediate is generated and consumed in situ without isolation.
Caption: General Experimental Workflow for Sandmeyer Bromination.
Detailed Experimental Protocols
Protocol 1: Classic Synthesis of 4-Bromotoluene from p-Toluidine
This protocol is a representative example using standard aqueous conditions.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
|---|---|---|---|---|
| p-Toluidine | 107.15 | 50 | 5.36 g | Solid, toxic |
| Hydrobromic Acid (48%) | 80.91 | ~300 | 34 mL | Liquid, corrosive |
| Sodium Nitrite (NaNO₂) | 69.00 | 55 | 3.80 g | Solid, oxidizer, toxic |
| Copper(I) Bromide (CuBr) | 143.45 | 60 | 8.61 g | Solid, irritant |
| Dichloromethane (DCM) | 84.93 | - | ~100 mL | Liquid, volatile |
| Saturated NaHCO₃ | - | - | ~50 mL | Aqueous solution |
| Anhydrous MgSO₄ | 120.37 | - | ~5 g | Solid, drying agent |
Step-by-Step Procedure:
-
Diazotization:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add p-toluidine (5.36 g, 50 mmol).
-
Carefully add 48% hydrobromic acid (20 mL). Stir until the amine hydrobromide salt fully dissolves, warming slightly if necessary, then cool the mixture.
-
Immerse the flask in an ice-salt bath and cool the vigorously stirred solution to 0 °C.
-
In a separate beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in 10 mL of water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the amine solution over 20-30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. [8] The solution may turn a yellowish color.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Keep this cold diazonium salt solution in the ice bath for immediate use.
-
-
Sandmeyer Reaction:
-
In a 500 mL beaker, place copper(I) bromide (8.61 g, 60 mmol) and 48% hydrobromic acid (14 mL). Stir to form a thick slurry.
-
Cool the CuBr slurry in an ice bath to 0 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the CuBr slurry. A thick, dark precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.
-
Gently warm the mixture on a water bath to 50-60 °C for 30 minutes. The evolution of nitrogen gas should become more rapid and then cease, and the precipitate should appear darker and more granular.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 4-bromotoluene can be purified by vacuum distillation to yield a colorless liquid.
-
Protocol 2: Modern Catalytic Bromination in an Organic Medium
This protocol utilizes an organic-soluble diazotization agent and a catalytic amount of copper, which can be advantageous for substrates with poor aqueous solubility.[10][12]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
|---|---|---|---|---|
| 4-Nitroaniline | 138.12 | 10 | 1.38 g | Solid, toxic |
| tert-Butyl Nitrite | 103.12 | 12 | 1.4 mL | Liquid, volatile |
| Copper(II) Bromide (CuBr₂) | 223.35 | 1 | 223 mg | Solid, catalyst |
| Acetonitrile (MeCN) | 41.05 | - | 50 mL | Liquid, flammable |
| Ethyl Acetate | 88.11 | - | ~100 mL | Liquid, flammable |
| Brine | - | - | ~50 mL | Aqueous solution |
| Anhydrous Na₂SO₄ | 142.04 | - | ~5 g | Solid, drying agent |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-nitroaniline (1.38 g, 10 mmol) and copper(II) bromide (223 mg, 1 mmol, 10 mol%).
-
Add acetonitrile (50 mL) to the flask.
-
-
One-Pot Diazotization and Substitution:
-
Heat the stirred suspension to 65 °C.
-
Slowly add tert-butyl nitrite (1.4 mL, 12 mmol) to the reaction mixture via syringe over 10 minutes.
-
Vigorous gas evolution will be observed. Maintain the temperature and stir for 1 hour after the addition is complete.
-
Monitor the reaction by TLC until the starting aniline is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-bromo-4-nitrobenzene can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield a yellow solid.
-
Troubleshooting Guide
| Problem | Likely Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete diazotization. 2. Decomposition of diazonium salt. 3. Inactive Cu(I) catalyst (oxidized). | 1. Ensure stoichiometric or slight excess of NaNO₂. Check acidity. 2. Maintain strict temperature control (0-5 °C) during diazotization and addition. 3. Use freshly prepared or high-purity CuBr. |
| Formation of Dark Tar | 1. Diazonium salt decomposition due to high temperature. 2. Radical side reactions. | 1. Improve cooling efficiency; add NaNO₂ solution more slowly. 2. Ensure efficient stirring and controlled addition of the diazonium salt to the copper solution. |
| Phenol Byproduct | The diazonium salt reacted with water instead of the halide. | 1. Ensure a sufficient concentration of CuBr and HBr. 2. Avoid unnecessarily high temperatures during the final warming step. |
| Reaction Stalls | Insufficient catalyst or incomplete diazotization. | 1. Add an additional portion of catalyst if using a catalytic protocol. 2. Test for excess nitrous acid with starch-iodide paper; if negative, more NaNO₂ may be needed.[9] |
Critical Safety Precautions
The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.
-
Explosion Hazard: Solid diazonium salts are shock-sensitive and can be violently explosive.[9] NEVER isolate the diazonium salt intermediate. All operations should be conducted on a solution of the salt, which should be kept cold and used immediately after preparation.[7][13]
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. The reaction vessel must be adequately vented to avoid pressure buildup.[7]
-
Toxicity and Corrosivity: The starting anilines, copper salts, and HBr are toxic and/or corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitrite Hazard: Sodium nitrite is a strong oxidizer and is toxic. Avoid contact with skin and prevent it from mixing with acidic solutions outside of the controlled reaction conditions.
-
Quenching: Any residual nitrous acid after diazotization can be quenched by adding a small amount of sulfamic acid until the solution no longer tests positive on starch-iodide paper.[9]
Conclusion
The Sandmeyer reaction for the synthesis of aryl bromides is a robust and highly valuable transformation in the chemist's toolkit. Its success relies on a solid understanding of its radical-based mechanism and meticulous control over experimental conditions, particularly temperature. By following the detailed protocols and safety guidelines outlined in this note, researchers can reliably and safely synthesize a wide array of aryl bromide building blocks for applications ranging from medicinal chemistry to materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. ias.ac.in [ias.ac.in]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
The Rising Star in Advanced Materials: Application Notes and Protocols for 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
In the dynamic landscape of material science, the strategic design of molecular building blocks is paramount to unlocking next-generation technologies. Among the vast arsenal of synthetic intermediates, highly functionalized aromatic compounds are critical for creating materials with tailored electronic and photophysical properties. This guide focuses on a particularly promising, yet underexplored, building block: 5-Bromo-1-chloro-3-fluoro-2-methylbenzene . Its unique arrangement of electron-withdrawing and donating groups, coupled with multiple reactive sites, positions it as a versatile precursor for novel organic electronics and liquid crystals.
This document serves as a comprehensive technical guide for researchers, chemists, and material scientists. It moves beyond a simple datasheet to provide in-depth application notes, detailed experimental protocols, and the scientific rationale behind the synthetic strategies, empowering you to effectively integrate this compound into your research and development workflows.
Compound Profile and Strategic Synthetic Value
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrClF. The strategic value of this molecule lies in the distinct reactivity of its substituents, which allows for selective and sequential chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| CAS Number | 1082040-50-3 | [2][3][4] |
| Appearance | Typically a liquid or low-melting solid | Inferred from related compounds |
The key to its utility is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order C-I > C-Br > C-Cl. This allows for selective functionalization at the bromine position, while leaving the chlorine atom available for subsequent transformations. The fluorine atom and methyl group further modulate the electronic properties and solubility of the resulting materials.
Core Applications in Material Science
The unique electronic and structural features of this compound make it an ideal candidate for the synthesis of advanced materials, particularly in the realm of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable OLEDs hinges on the design of materials for the hole transport layer (HTL) and electron transport layer (ETL).[5] Halogenated aromatic compounds are instrumental in fine-tuning the HOMO and LUMO energy levels of these materials, which is crucial for efficient charge injection and transport.[6]
Derivatives of this compound can be envisioned as core structures for both HTLs and ETLs. The introduction of hole-donating groups (e.g., triarylamines) or electron-accepting moieties (e.g., triazines, oxadiazoles) via cross-coupling reactions can lead to materials with tailored charge transport properties.[7][8][9]
Organic Photovoltaics (OPVs)
Similar to OLEDs, the performance of OPVs is highly dependent on the electronic properties of the donor and acceptor materials. The ability to systematically modify the structure of this compound allows for the synthesis of novel donor-acceptor copolymers with optimized band gaps for efficient light absorption and charge separation.
Liquid Crystals
The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to modulate their mesomorphic properties, such as clearing points and dielectric anisotropy.[10][11] The rigid, substituted benzene core of this compound, when appropriately functionalized with flexible alkyl or alkoxy chains, presents a promising scaffold for the synthesis of novel liquid crystalline materials with unique phase behaviors.
Experimental Protocols: A Gateway to Innovation
The following protocols provide a robust starting point for the synthetic utilization of this compound. Researchers should note that these are generalized procedures and may require optimization for specific substrates and desired outcomes.
Foundational Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for derivatizing this compound are palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura and Stille reactions. These methods offer a high degree of functional group tolerance and are extensively used in the synthesis of complex organic materials.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[12][13] Due to the higher reactivity of the C-Br bond, this reaction can be performed selectively at the 5-position of this compound.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if used), followed by the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Stille coupling offers an alternative to the Suzuki reaction, utilizing organostannane reagents.[6][14][15][16][17] While organotin compounds are toxic and require careful handling, the Stille reaction is often tolerant of a wider range of functional groups and can be advantageous in certain synthetic routes.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous, degassed solvent.
-
Reagent Addition: Add the palladium catalyst, ligand (if used), and any additives. Finally, add the organostannane reagent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction and dilute with an organic solvent. Wash with an aqueous solution of KF or NH₄Cl to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Safety and Handling
As a halogenated aromatic compound, this compound and its derivatives should be handled with appropriate safety precautions.[18][19][20][21]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a highly versatile and strategically designed building block with significant potential in material science. The ability to perform selective cross-coupling reactions at the bromine position opens up a vast chemical space for the synthesis of novel materials for OLEDs, OPVs, and liquid crystals. The protocols and application notes provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this exciting compound. As the demand for advanced materials with precisely tuned properties continues to grow, the importance of such multifunctional building blocks will undoubtedly increase, paving the way for future innovations in organic electronics and beyond.
References
- 1. 5-Bromo-1-chloro-2-fluoro-3-methylbenzene 95% | CAS: 1160574-49-1 | AChemBlock [achemblock.com]
- 2. 1-bromo-5-chloro-3-fluoro-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 3. CAS 1082040-50-3 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1082040-50-3 Cas No. | 1-Bromo-5-chloro-3-fluoro-2-methylbenzene | Apollo [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 9. CN106565592B - Organic hole transport material - Google Patents [patents.google.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. synarchive.com [synarchive.com]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
Protocol for Suzuki-Miyaura Coupling Reactions with Polysubstituted Halobenzenes: A Guide to Overcoming Steric Hindrance
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to the synthesis of sterically congested molecules, such as di-, tri-, and tetra-ortho-substituted biaryls from polysubstituted halobenzenes, presents significant challenges. These substrates often exhibit low reactivity due to steric hindrance, which impedes key steps in the catalytic cycle. This guide provides a detailed examination of the mechanistic hurdles and offers field-proven strategies and protocols to successfully couple sterically demanding and electronically deactivated aryl chlorides and bromides. We will explore the critical roles of catalyst systems, particularly bulky phosphine ligands and N-heterocyclic carbenes (NHCs), as well as the strategic selection of bases and solvents to drive these challenging transformations to completion.
The Challenge of Steric Congestion in Suzuki-Miyaura Coupling
The synthesis of poly-ortho-substituted biaryls is crucial for developing pharmaceuticals, agrochemicals, and advanced materials, as the substitution pattern dictates the molecule's three-dimensional structure and properties. Unfortunately, the very steric bulk that imparts these desirable properties also hinders their synthesis. Standard Suzuki-Miyaura conditions, which are effective for simple aryl halides, often fail or provide dismal yields when applied to substrates with multiple ortho-substituents.[1]
The primary difficulties arise from two kinetically demanding steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond is severely retarded by bulky ortho-substituents that shield the reaction center. This is especially problematic for the less reactive, yet more desirable, aryl chlorides.[2][3]
-
Reductive Elimination: The final step, where the two organic fragments are joined to form the biaryl product, can also be sluggish. The steric clash between the ortho-substituents on both coupling partners in the palladium(II) intermediate creates a high energy barrier for this bond-forming event.[4][5]
To overcome these barriers, a rationally designed catalytic system is required that can accelerate these challenging steps while suppressing common side reactions like dehalogenation and boronic acid homocoupling.[6]
The Catalytic Cycle Under Steric Strain
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding these challenges.[7][8] The cycle involves a Pd(0)/Pd(II) redox couple, with each step being influenced by the steric and electronic properties of the substrates and ligands.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the steps impacted by steric hindrance.
Core Principles for Protocol Design: The Scientist's Toolkit
Success with polysubstituted halobenzenes hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
The Catalyst System: Ligand Selection is Paramount
For sterically demanding couplings, the ligand is the most critical variable.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they form stable, bis-ligated palladium complexes that are not reactive enough. The breakthrough in this area came with the development of ligands that favor the formation of highly reactive, monoligated L₁Pd(0) species.[5][9]
-
Bulky, Electron-Rich Biaryl Monophosphines (Buchwald Ligands): This class of ligands has revolutionized challenging cross-couplings.[10] Ligands such as XPhos , SPhos , and RuPhos possess the ideal combination of steric bulk to promote the formation of monoligated palladium complexes and electron-donating character to facilitate oxidative addition.[5][11] For extremely hindered substrates, such as those required for tetra-ortho-substituted biaryls, specialized ligands like AntPhos have shown superior performance.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust and highly active catalysts. They have proven exceptionally effective for coupling hindered substrates, including the synthesis of di- and tri-ortho-substituted biaryls, often at low catalyst loadings.[12][13][14]
-
Palladium Precatalysts: Modern protocols often utilize well-defined, air- and moisture-stable palladium precatalysts. Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) or PEPPSI-type NHC precatalysts are highly recommended.[11][15] These complexes ensure the efficient and rapid generation of the active Pd(0) catalyst under the reaction conditions, improving reproducibility and performance.
The Role of the Base: Activating the Boron Reagent
The base is not a mere spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[16] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium center.[17]
-
Potassium Phosphate (K₃PO₄): This is a highly reliable and broadly applicable base for hindered couplings.[1][8] It is moderately strong and offers a good balance of reactivity and functional group tolerance.
-
Carbonates (K₂CO₃, Cs₂CO₃): While effective in many cases, they may be less potent for the most challenging substrates. Cesium carbonate is more soluble and basic, sometimes offering an advantage.
-
Alkoxides (t-BuOK, t-BuONa): For less reactive aryl chlorides, a stronger base is often necessary to achieve reasonable reaction rates. Potassium tert-butoxide is a powerful choice, though its high basicity may not be compatible with sensitive functional groups.[12]
Solvent and Temperature: Creating the Right Environment
The solvent must solubilize all components and be stable at the required reaction temperature.
-
Aprotic Solvents: Anhydrous, deoxygenated aprotic solvents are standard. Toluene , 1,4-dioxane , and tetrahydrofuran (THF) are common choices.[6][8] For particularly difficult couplings, higher-boiling solvents like xylenes may be used to enable higher reaction temperatures (120-140 °C).[1][4]
-
Protic Co-solvents: While many modern protocols are run under anhydrous conditions, the classic Suzuki coupling often includes a small amount of water, which can be beneficial when using phosphate or carbonate bases.[8][18] For some systems, alcohols like 2-propanol or ethanol have been shown to be effective solvents.[13][19]
-
Temperature: Sterically hindered substrates almost always require thermal energy to overcome activation barriers. Reactions are typically run at elevated temperatures, ranging from 80 °C to 140 °C. Microwave irradiation can be a powerful tool to rapidly and uniformly heat the reaction, often leading to dramatically reduced reaction times.[1][12]
Validated Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic, flammable, or irritants. Consult the Safety Data Sheet (SDS) for all reagents before use. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Protocol 1: General Method for Coupling of Sterically Hindered Aryl Chlorides
This protocol is adapted from methodologies developed for the synthesis of di- and tri-ortho-substituted biaryls using Buchwald ligands or NHC catalysts.[2][12][13]
Reagents & Equipment:
-
Polysubstituted Aryl Halide (e.g., 2-chloro-m-xylene)
-
Arylboronic Acid (e.g., 2-tolylboronic acid)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol %)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium precatalyst (0.02 equiv), and the powdered base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas (repeat this cycle 3-5 times).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours. To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with water and extract with ethyl acetate for analysis.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and add water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Table 1: Recommended Conditions for Challenging Substrates
| Aryl Halide Substrate Type | Boronic Acid | Catalyst System (Loading) | Base (Equiv) | Solvent | Temp (°C) | Reference |
| Di-ortho-substituted Aryl-Cl | Arylboronic acid | XPhos Pd G2 (1-2 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | [11] |
| Di-ortho-substituted Aryl-Br | sec-Alkylboronic acid | Pd₂(dba)₃ / AntPhos (2 mol%) | K₃PO₄ (3.0) | Xylenes | 140 | [4] |
| Tri-ortho-substituted Aryl-Cl | Arylboronic acid | [Pd(IPr)(cin)Cl] (1-2 mol%) | K₂CO₃ (2.0) | i-PrOH | 80 | [13] |
| Deactivated Aryl-Cl | Arylboronic acid | β-Diketiminatophosphane Pd (0.1 mol%) | K₂CO₃ (2.0) | EtOH/H₂O | 50 | [19] |
| Polychlorinated Pyridine | Alkyl Pinacol Boronate | Pd₂(dba)₃ / FcPPh₂ (1-2 mol%) | K₃PO₄ (6.0) | Dioxane/H₂O | 100 | [20] |
Troubleshooting and Optimization Workflow
Even with robust protocols, challenging substrates may require optimization. Low yields, the presence of starting material, or the formation of byproducts like dehalogenated arenes or homocoupled boronic acids are common issues.[6]
Figure 2: A systematic workflow for troubleshooting challenging Suzuki-Miyaura coupling reactions.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently active catalyst system. 2. Oxidative addition is too slow (esp. for Ar-Cl). 3. Reaction temperature is too low. | 1. Switch to a more active ligand (e.g., from PPh₃ to XPhos or an NHC). Use a palladacycle precatalyst.[1] 2. Use a stronger base (e.g., K₃PO₄ -> t-BuOK).[12] 3. Increase temperature in 20 °C increments. Consider switching to a higher-boiling solvent like xylenes.[4] |
| Dehalogenation of Aryl Halide | 1. Presence of water or other proton sources. 2. β-hydride elimination if coupling with alkylboron reagents. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a ligand designed to inhibit β-hydride elimination, such as AntPhos.[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to oxidative homocoupling. 2. Inefficient transmetalation compared to homocoupling pathway. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[6] 2. Use a more effective base (e.g., K₃PO₄) to accelerate transmetalation. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under the reaction conditions (especially heteroaryl or vinyl boronic acids). | 1. Use the corresponding pinacol boronate ester or potassium trifluoroborate salt, which are more stable.[15][17] 2. Use a precatalyst that initiates quickly at lower temperatures to consume the boronic acid before it decomposes.[15] |
Conclusion
The Suzuki-Miyaura coupling of polysubstituted halobenzenes is a formidable but solvable challenge. Success is not a matter of chance but of rational design based on a mechanistic understanding of the reaction's bottlenecks. By moving beyond standard conditions and embracing the use of advanced catalyst systems—specifically those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes—researchers can reliably construct sterically congested biaryl scaffolds. The careful selection of a suitable base and the optimization of solvent and temperature provide the remaining keys to unlocking high yields and clean transformations. The protocols and troubleshooting strategies outlined in this guide offer a robust framework for scientists engaged in the synthesis of complex molecules, empowering them to navigate the intricacies of sterically hindered cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Manufacturing of 5-Bromo-1,3-dichloro-2-fluorobenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the large-scale manufacturing of 5-bromo-1,3-dichloro-2-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide is structured to provide not only a step-by-step protocol for a robust and industrially viable synthesis route but also to offer insights into the underlying chemical principles, process optimization, and critical safety considerations. The presented methodology is designed to be a self-validating system, ensuring reliability and reproducibility in a manufacturing environment.
Introduction: Strategic Importance of 5-Bromo-1,3-dichloro-2-fluorobenzene
5-Bromo-1,3-dichloro-2-fluorobenzene (CAS No. 17318-08-0) is a highly functionalized aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring a reactive bromine atom and strategically placed chlorine and fluorine atoms, makes it a versatile building block for the synthesis of complex molecules. This intermediate is particularly crucial in the development of novel isoxazoline derivatives, which have demonstrated potent insecticidal and acaricidal activities.[1]
The manufacturing of 5-bromo-1,3-dichloro-2-fluorobenzene on an industrial scale presents several challenges, including the need for regioselective halogenation, handling of hazardous reagents, and ensuring high purity of the final product. This application note details a multi-step synthesis that has been identified as an economical and industrially applicable manufacturing process, addressing the limitations of previously reported methods that are not suitable for large-scale production due to factors such as low yields, the use of expensive or highly carcinogenic reagents, and purification difficulties.[2]
Recommended Manufacturing Workflow
The recommended industrial synthesis route for 5-bromo-1,3-dichloro-2-fluorobenzene is a four-step process commencing from the readily available starting material, 1,3-dichloro-2-fluoro-4-nitrobenzene. This pathway is selected for its robustness, scalability, and avoidance of problematic reagents and purification steps like silica gel chromatography on a large scale.[2]
The overall transformation is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for the large-scale production of 5-bromo-1,3-dichloro-2-fluorobenzene.
Detailed Synthesis Protocols
The following protocols are designed for large-scale production and emphasize safety, efficiency, and product quality.
Step 1: Synthesis of 2,4-Dichloro-3-fluoroaniline
This step involves the reduction of the nitro group of 1,3-dichloro-2-fluoro-4-nitrobenzene to an amine. Catalytic hydrogenation is the preferred method for its high efficiency and clean conversion.
Reaction Principle: The nitro group is selectively reduced to a primary amine using molecular hydrogen in the presence of a platinum-on-carbon catalyst. This method is highly effective and avoids the large volumes of waste associated with metal/acid reductions.
Caption: Process flow for the reduction of 1,3-dichloro-2-fluoro-4-nitrobenzene.
Protocol:
-
Reactor Preparation: Charge a high-pressure hydrogenation reactor with 1,3-dichloro-2-fluoro-4-nitrobenzene and a suitable solvent such as ethanol. The substrate-to-solvent ratio should be optimized for efficient stirring and heat transfer.
-
Catalyst Charging: Add 1% platinum on carbon (Pt/C) catalyst. The typical catalyst loading is between 0.5% and 2% by weight relative to the nitro compound.
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 0.5-5.0 MPa. Heat the reaction mixture to 50-100°C with vigorous agitation.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reactor to ambient temperature and vent the excess hydrogen. Filter the reaction mixture to recover the catalyst. The filtrate, containing the product, is concentrated under reduced pressure.
-
Purification: The crude 2,4-dichloro-3-fluoroaniline is typically of high purity and can be used in the next step without further purification. If necessary, vacuum distillation can be employed.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dichloro-2-fluoro-4-nitrobenzene | [2] |
| Catalyst | 1% Platinum on Carbon (Pt/C) | [3] |
| Hydrogen Pressure | 0.5 - 5.0 MPa | [3] |
| Temperature | 50 - 100 °C | [3] |
| Solvent | Ethanol | [4] |
| Typical Yield | >95% | [4] |
Step 2: Synthesis of 6-Bromo-2,4-dichloro-3-fluoroaniline
This step involves the regioselective bromination of 2,4-dichloro-3-fluoroaniline. The position of bromination is directed by the activating amino group.
Reaction Principle: Electrophilic aromatic substitution is carried out using a suitable brominating agent. N-Bromosuccinimide (NBS) is a preferred reagent for its milder reactivity compared to elemental bromine, which helps in controlling the formation of poly-brominated byproducts.
Caption: Process flow for the bromination of 2,4-dichloro-3-fluoroaniline.
Protocol:
-
Dissolution: Dissolve 2,4-dichloro-3-fluoroaniline in a suitable solvent like acetonitrile in a reaction vessel.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature at 20-25°C. The molar ratio of NBS to the aniline is typically 1.0 to 1.1.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by HPLC or TLC (typically 2-4 hours).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any unreacted NBS.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step. If required, recrystallization from a suitable solvent system can be performed.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-3-fluoroaniline | [2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [5] |
| Solvent | Acetonitrile | [5] |
| Temperature | 20 - 25 °C | [5] |
| Typical Yield | >90% | [6] |
Step 3 & 4: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene via Diazotization and Reduction
This final step involves the conversion of the amino group of 6-bromo-2,4-dichloro-3-fluoroaniline to the target product. This is achieved through the formation of a diazonium salt followed by its reduction.
Reaction Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in-situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then reduced to replace the diazonium group with a hydrogen atom. For improved safety and yield on a large scale, the use of a continuous flow or tubular reactor for the diazotization step is highly recommended to minimize the accumulation of the potentially explosive diazonium intermediate.[7]
Caption: Process flow for the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoroaniline.
Protocol:
-
Amine Solution Preparation: Prepare a solution or slurry of 6-bromo-2,4-dichloro-3-fluoroaniline in a suitable acidic medium, such as a mixture of sulfuric acid and an organic solvent.
-
Diazotization: Cool the amine solution to -10 to 10°C. In a separate vessel, prepare an aqueous solution of sodium nitrite. The two solutions are then simultaneously fed into a tubular or continuous flow reactor to form the diazonium salt intermediate. The residence time in the reactor is typically short (e.g., 10-60 seconds) to ensure rapid reaction and minimize decomposition.[7]
-
Reduction: The output from the diazotization reactor, containing the diazonium salt, is directly introduced into a vessel containing a reducing agent, such as hypophosphorous acid (H₃PO₂) or ethanol.
-
Reaction Completion: The reaction mixture is stirred, and the temperature is gradually allowed to rise to complete the reduction, which is accompanied by the evolution of nitrogen gas.
-
Work-up and Isolation: The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.
-
Purification: The crude 5-bromo-1,3-dichloro-2-fluorobenzene is purified by vacuum distillation to yield the final product with high purity.
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-2,4-dichloro-3-fluoroaniline | [2] |
| Diazotizing Agent | Sodium Nitrite in Sulfuric Acid | [2][7] |
| Diazotization Temp. | -10 to 10 °C | [2] |
| Reducing Agent | Hypophosphorous acid or Ethanol | [2] |
| Purification | Vacuum Distillation | [8] |
| Typical Overall Yield | High | [2] |
Safety and Handling
The large-scale manufacturing of 5-bromo-1,3-dichloro-2-fluorobenzene involves the use of hazardous materials and reactions that require strict safety protocols.
-
Hazardous Reagents:
-
1,3-Dichloro-2-fluoro-4-nitrobenzene: Toxic and an irritant.
-
Hydrogen Gas: Highly flammable and explosive. Hydrogenation should be carried out in a certified high-pressure reactor with appropriate monitoring and safety interlocks.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
6-Bromo-2,4-dichloro-3-fluoroaniline: This intermediate is expected to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][9][10][11]
-
Sodium Nitrite and Strong Acids: Corrosive and oxidizing.
-
Diazonium Salts: Potentially explosive, especially when dry. The process is designed to use the diazonium salt in-situ and avoid its isolation. The use of a continuous flow reactor for diazotization significantly enhances safety by minimizing the amount of this hazardous intermediate at any given time.
-
-
Personal Protective Equipment (PPE):
-
Standard laboratory PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory at all times.
-
For handling corrosive or highly toxic materials, additional protection such as a face shield and respiratory protection may be required.
-
-
Emergency Procedures:
-
Ensure that safety showers and eyewash stations are readily accessible.
-
Have appropriate spill kits available for all hazardous chemicals used.
-
All personnel should be trained in emergency procedures, including fire response and chemical exposure protocols.
-
Quality Control and Analytical Methods
To ensure the quality and purity of the final product and intermediates, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and determining the purity of intermediates and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the intermediates and the final product.
-
Melting Point and Boiling Point Analysis: As physical property checks for the final product.
Conclusion
The described multi-step synthesis provides a robust, scalable, and economically viable process for the large-scale manufacturing of 5-bromo-1,3-dichloro-2-fluorobenzene. By following the detailed protocols and adhering to the stringent safety guidelines, manufacturers can ensure the efficient and safe production of this critical chemical intermediate. The emphasis on in-process controls and modern manufacturing techniques, such as continuous flow diazotization, further enhances the reliability and safety of the overall process.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 6-Bromo-2,4-dichloro-3-fluoroaniline | 1360438-57-8 [smolecule.com]
- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 8. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
minimizing side product formation in the synthesis of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
Welcome to the technical support guide for the synthesis of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly substituted aromatic compound. The primary challenge in this synthesis is achieving high regioselectivity, and this guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize side product formation and maximize the yield of your target molecule.
Section 1: The Core Challenge — Regioselectivity in Electrophilic Bromination
The synthesis of polysubstituted aromatic compounds is a delicate balance of activating and deactivating effects, where each substituent directs incoming electrophiles to specific positions. Understanding these influences is the first step in troubleshooting and optimizing your reaction.
FAQ: Why am I getting a mixture of isomers instead of the desired 5-Bromo product when brominating 1-chloro-3-fluoro-2-methylbenzene?
Answer:
This is the most common issue encountered and is a direct consequence of the powerful directing effects of the substituents on the starting material, 1-chloro-3-fluoro-2-methylbenzene. In electrophilic aromatic substitution, the existing groups on the benzene ring determine the position of the incoming electrophile (in this case, Br⁺).
Let's analyze the directing effects of each substituent:
-
-CH₃ (Methyl) at C2: This is an activating group, meaning it donates electron density to the ring, making it more reactive.[1] It directs incoming electrophiles to the positions ortho (C1, C3 - both occupied) and para (C6) to itself. The primary directing influence is towards C6.
-
-Cl (Chloro) at C1: Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of electron donation through resonance.[2][3] The chloro group at C1 directs incoming electrophiles to positions C2 (occupied), C6 (ortho), and C4 (para).
-
-F (Fluoro) at C3: Similar to chlorine, fluorine is a deactivating ortho, para-director.[4] It directs to positions C2 (occupied), C4 (ortho), and C6 (para).
As the diagram below illustrates, the electronic effects of all three substituents converge, strongly favoring substitution at the C4 and C6 positions. The desired C5 position is meta to the methyl group and is not electronically favored by any of the halogen substituents. Therefore, direct bromination will predominantly yield a mixture of 4-bromo- and 6-bromo-1-chloro-3-fluoro-2-methylbenzene, with the desired 5-bromo isomer being a minor or even undetectable product.
Caption: Converging directing effects for electrophilic substitution.
Section 2: Troubleshooting and Optimization
While overcoming strong electronic directing effects is challenging, certain modifications can sometimes influence the isomeric ratio. This section explores potential adjustments and provides a logical workflow for troubleshooting your reaction.
FAQ: Can I adjust reaction conditions to favor the 5-bromo isomer?
Answer:
Forcing a reaction to proceed against its inherent electronic preference is exceptionally difficult. However, you can explore the following variables, though significant improvements in selectivity for the 5-bromo position are unlikely:
-
Choice of Brominating Agent: Different brominating agents can offer slight variations in steric bulk and reactivity, which may marginally influence isomer distribution.
-
Lewis Acid Catalyst: The catalyst used to generate the Br⁺ electrophile can influence steric hindrance around the reaction site.[5][6] A bulkier Lewis acid might slightly disfavor the more hindered C6 position (ortho to the methyl group) compared to the C4 position, but it will not promote substitution at C5.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the product of the pathway with the lowest activation energy. However, in this case, the activation energies for substitution at C4 and C6 are already significantly lower than at C5.
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Typical Conditions | Characteristics | Potential Impact on Selectivity |
| Br₂ / FeBr₃ | Inert solvent (e.g., CH₂Cl₂, CCl₄) | The classic, highly reactive method.[6] | Generally low selectivity in complex systems. Prone to over-bromination. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or radical initiator | Milder and easier to handle than liquid bromine.[7] | Can sometimes offer improved selectivity for deactivated rings.[7] |
| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid | A powerful brominating agent for deactivated arenes. Using TFA as a solvent can help avoid polybromination.[8] | High reactivity may still favor the electronically preferred positions. |
Below is a logical workflow for approaching this synthetic problem.
Caption: Troubleshooting workflow for the synthesis.
Section 3: Recommended Alternative Strategy: The Sandmeyer Reaction
Given the futility of direct bromination, a more robust and reliable approach is required. The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, offers excellent regiocontrol.[9][10]
FAQ: What is a reliable method to synthesize this compound?
Answer:
We strongly recommend a multi-step approach starting from 3-chloro-5-fluoro-2-methylaniline . This route places the substituents in a way that allows for the controlled introduction of bromine at the desired position via a Sandmeyer reaction.
The proposed synthetic pathway is outlined below:
Caption: Proposed Sandmeyer reaction pathway.
Experimental Protocol: Sandmeyer Bromination
This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: Diazotization of 3-chloro-5-fluoro-2-methylaniline
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-5-fluoro-2-methylaniline (1.0 eq).
-
Acidification: Add aqueous hydrobromic acid (HBr, 48%, ~4-5 eq). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the dropping funnel. Crucially, maintain the temperature below 5 °C to prevent the decomposition of the unstable diazonium salt.[11]
-
Monitoring: The reaction is typically complete after stirring for an additional 20-30 minutes at 0-5 °C. A positive test with starch-iodide paper (turns black) indicates a slight excess of nitrous acid, confirming the completion of diazotization.
Step 2: Sandmeyer Reaction
-
Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr (48%).[11] Heat this solution to approximately 60-70 °C.
-
Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Control the rate of addition to manage the effervescence.
-
Reaction Completion: After the addition is complete, continue to heat and stir the mixture for 30-60 minutes until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Sample Reaction Parameters (for reference)
| Reagent | Molar Eq. | Key Parameter |
| 3-chloro-5-fluoro-2-methylaniline | 1.0 | Starting Material |
| Hydrobromic Acid (48%) | 4.0 - 5.0 | Solvent and Reagent |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent |
| Copper(I) Bromide (CuBr) | 1.0 - 1.2 | Catalyst |
| Temperature (Diazotization) | - | 0-5 °C (Critical) |
| Temperature (Sandmeyer) | - | 60-100 °C |
Section 4: Purification Strategies
FAQ: My direct bromination attempt produced a mixture of isomers. How can I isolate the 5-Bromo product?
Answer:
If you have a mixture from a direct bromination attempt, isolating the trace amounts of the 5-bromo isomer from the much more abundant 4- and 6-bromo isomers is a significant purification challenge.
-
Column Chromatography: This is the most common method for separating isomers.[13] However, due to the similar polarity of the regioisomers, a high-resolution silica gel column with an optimized solvent system (e.g., a hexane/ethyl acetate gradient) will be required. Baseline separation may be difficult to achieve.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity samples required in drug development, Prep-HPLC is the preferred method. It offers superior separation power compared to standard column chromatography but is more costly and time-consuming for large quantities.
-
Fractional Crystallization: If the isomers are solid and have sufficiently different solubilities in a particular solvent, fractional crystallization may be an option. This often requires significant trial and error to find a suitable solvent system.
Given the low expected yield of the 5-bromo isomer from direct bromination, pursuing an alternative synthesis like the Sandmeyer reaction is almost always more efficient and cost-effective than attempting to resolve a complex isomeric mixture.
References
- 1. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]
- 2. reddit.com [reddit.com]
- 3. people.wou.edu [people.wou.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
purification of crude 5-Bromo-1-chloro-3-fluoro-2-methylbenzene by column chromatography
<Technical Support Guide: Column Chromatography Purification of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of this compound. This guide is structured to provide practical, in-depth solutions to challenges you may encounter during column chromatography. As a substituted halogenated aromatic hydrocarbon, this compound presents unique purification challenges. This resource is designed to equip you with the knowledge to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common queries related to the purification of this compound and similar halogenated aromatic compounds.
Q1: What is the primary challenge in purifying this compound by column chromatography?
A1: The primary challenge lies in its nonpolar nature and the potential for co-elution with structurally similar impurities. Halogenated aromatic compounds often have similar polarities, making their separation difficult. Achieving good resolution requires careful optimization of the stationary and mobile phases.
Q2: How do I select an appropriate stationary phase for this purification?
A2: For nonpolar compounds like this compound, silica gel is the most common and effective stationary phase.[1] Its polar surface interacts with trace polar impurities, allowing the nonpolar target compound to elute. Alumina can be an alternative, particularly if the compound is sensitive to the acidic nature of silica gel.[2]
Q3: What type of mobile phase (eluent) should I start with?
A3: Given the nonpolar nature of the target compound, a nonpolar solvent system is the appropriate choice.[3] A good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether.[4][5] A typical initial mobile phase could be 5% ethyl acetate in hexane.[3]
Q4: My compound is colorless. How can I monitor the separation during column chromatography?
A4: Since this compound is colorless, you cannot track it visually. The standard and most effective method is to collect small, sequential fractions of the eluent and analyze them using Thin-Layer Chromatography (TLC).[6][7] By spotting each fraction on a TLC plate and visualizing it under UV light, you can identify the fractions containing your product and assess their purity.[7][8]
Q5: What is a good target Rf value on TLC for this compound before running the column?
A5: An ideal Rf (Retardation factor) value on a TLC plate for the target compound is between 0.2 and 0.4.[5][9] This range generally translates to good separation on a column. An Rf value in this range ensures that the compound does not elute too quickly (which would lead to poor separation) or too slowly (which would result in broad bands and excessive solvent usage).[9][10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound is eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. 3. The compound is highly retained at the top of the column. | 1. Gradually increase the polarity of the mobile phase. For example, move from 5% ethyl acetate in hexane to 10% or 20%.[6] 2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2] 3. If the compound is still not eluting with a more polar solvent, it may be necessary to flush the column with a much more polar solvent like pure ethyl acetate or even methanol to recover the material. |
| The compound is eluting too quickly (high Rf), resulting in poor separation. | 1. The mobile phase is too polar. | 1. Decrease the polarity of the eluent. For instance, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%.[6] |
| All fractions are contaminated with impurities. | 1. Poor separation on the column (co-elution). 2. Overloading the column with the crude sample. 3. The Rf values of the compound and impurity are too close. | 1. Optimize the solvent system using TLC to achieve better separation between your product and the impurities. Try different solvent combinations. 2. Ensure you are not loading too much crude material onto the column. A general rule is to use a mass ratio of stationary phase to crude sample of at least 30:1. 3. If the Rf values are very close, a gradient elution may be necessary. Start with a nonpolar solvent and gradually increase the polarity during the run.[11][12] |
| The separation bands are broad and tailing. | 1. The compound is not very soluble in the mobile phase. 2. The column was not packed properly, leading to channeling. 3. The sample was loaded in too large a volume of solvent. | 1. Try a different solvent system in which your compound is more soluble.[2] 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Dissolve the crude sample in the minimum amount of solvent for loading onto the column.[13] If solubility is an issue, consider dry loading the sample.[13] |
| I can't detect my compound in the collected fractions using TLC. | 1. The fractions are too dilute. 2. The compound is not UV active. | 1. Concentrate a small portion of the fractions you expect to contain your compound and re-spot on the TLC plate.[2] 2. While aromatic compounds are typically UV active, if you still cannot see a spot, you may need to use a TLC stain (e.g., potassium permanganate or iodine) to visualize the spots. |
Section 3: Experimental Protocols & Workflows
Protocol: Developing a Solvent System using TLC
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 5% ethyl acetate in hexane). Ensure the solvent level is below the baseline.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.
-
Optimization:
-
If the spots are all at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent.
-
If the spots are all at the top (high Rf), the solvent is too polar. Decrease the proportion of the more polar solvent.[5]
-
Aim for an Rf value of 0.2-0.4 for your target compound, with good separation from any impurities.[9]
-
Workflow: Column Chromatography Purification
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for Column Chromatography Purification.
Protocol: Dry Loading the Sample
If your crude product has poor solubility in the eluent, dry loading is recommended.[13]
-
Dissolve your crude sample in a suitable, volatile solvent.
-
Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Add a protective layer of sand on top before beginning elution.[7]
Section 4: Advanced Concepts
Flash Chromatography vs. Gravity Chromatography
For the purification of this compound, flash chromatography is generally preferred over traditional gravity chromatography.
| Feature | Flash Chromatography | Gravity Chromatography |
| Driving Force | Pressurized gas (air or nitrogen)[14] | Gravity[15] |
| Speed | Fast (minutes to an hour)[16][17] | Slow (several hours to days)[15][17] |
| Resolution | Good to excellent[16] | Moderate |
| Efficiency | High, due to smaller particle size of the stationary phase and constant flow rate.[14][16] | Lower, can be prone to band broadening. |
Flash chromatography offers a significant advantage in terms of speed and efficiency, which can be crucial in a drug development setting.[16][18]
Gradient Elution
For complex mixtures where impurities have polarities very close to the target compound, a gradient elution can be highly effective.[12] This involves starting the chromatography with a low-polarity mobile phase and gradually increasing its polarity over the course of the separation.[11] This allows for the elution of nonpolar impurities first, followed by the target compound, and finally, more polar impurities. This technique can significantly improve the resolution of challenging separations.[11]
References
- 1. longdom.org [longdom.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.com [brainly.com]
- 9. biotage.com [biotage.com]
- 10. mastelf.com [mastelf.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. Purification [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. brainly.com [brainly.com]
- 17. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 18. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Yield in the Bromination of Substituted Chlorotoluenes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the bromination of substituted chlorotoluenes. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction yields, improve selectivity, and troubleshoot common issues encountered during this critical electrophilic aromatic substitution (EAS) reaction. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to overcoming experimental challenges in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the bromination of chlorotoluene derivatives. We focus on identifying the root cause of an issue and providing a clear, actionable path to resolution.
Q1: My reaction yield is critically low. What are the common causes and how can I address them?
Low yield is a frequent issue that can stem from several factors. The key is to systematically diagnose the potential cause, from reagent activation to competing side reactions.
A low-yield scenario requires a logical troubleshooting workflow. The following diagram outlines a decision-making process to pinpoint the underlying issue.
Caption: Troubleshooting workflow for low reaction yield.
A1.1: Inadequate Electrophile Activation
The bromination of a deactivated ring like chlorotoluene requires a potent electrophile. Molecular bromine (Br₂) itself is not electrophilic enough to react efficiently.[1] A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is essential. It functions by complexing with bromine, polarizing the Br-Br bond and generating a highly electrophilic "Br⁺" equivalent that can be attacked by the aromatic ring.[2][3]
-
Trustworthiness Check: Your Lewis acid catalyst must be anhydrous. FeBr₃ and AlBr₃ are highly hygroscopic and will be deactivated by atmospheric moisture. Using old or improperly stored catalyst is a primary reason for reaction failure.
-
Solution:
-
Use freshly opened or properly stored anhydrous Lewis acid.
-
Consider generating the catalyst in situ. Adding a small amount of iron filings to the reaction mixture will react with bromine to form fresh, active FeBr₃.[4]
-
Ensure your solvent is anhydrous.
-
A1.2: Competing Side Reactions: Ring vs. Side-Chain Bromination
A critical issue with chlorotoluenes is the potential for bromination on the methyl group (benzylic position) instead of the aromatic ring. These two reactions proceed via entirely different mechanisms and are favored by mutually exclusive conditions.[5][6]
| Feature | Electrophilic Aromatic Substitution (Ring) | Free Radical Substitution (Side-Chain) |
| Desired Product | Bromine on the aromatic ring | Bromine on the methyl group |
| Mechanism | Electrophilic attack, forms arenium ion[7] | Free radical chain reaction[8] |
| Required Conditions | Lewis Acid Catalyst (e.g., FeBr₃, AlBr₃)[2][4] | UV light or Radical Initiator (e.g., AIBN)[6][9] |
| Common Reagent | Br₂ with Lewis Acid | N-Bromosuccinimide (NBS)[8][10] |
| To Promote | Use a Lewis acid, run in the dark. | Use NBS with AIBN or light, avoid Lewis acids. |
-
Solution: To ensure ring bromination, you must rigorously exclude conditions that favor radical reactions. Conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and ensure no radical initiators are present. The presence of a Lewis acid strongly favors the desired electrophilic pathway.
Q2: I'm getting a mixture of isomers (poor regioselectivity). How can I improve the selectivity for the desired product?
Regioselectivity in disubstituted benzene rings is dictated by the electronic effects of the existing substituents.[11][12] In substituted chlorotoluenes, you have a directing competition between the methyl group (-CH₃) and the chlorine atom (-Cl).
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect.[6][13]
-
Chlorine Atom (-Cl): A deactivating group (due to its inductive electron withdrawal) but an ortho and para director because its lone pairs can donate electron density to the ring through resonance.[11][12]
The incoming bromine electrophile will preferentially attack the positions most activated by the combined electronic effects. The methyl group is an activator while the chloro group is a deactivator, so the methyl group's directing effect is generally dominant.[14] For example, in 4-chlorotoluene, the positions ortho to the methyl group (C2 and C6) are the most activated and are the primary sites of substitution.[5]
Caption: Directing effects in the bromination of 4-chlorotoluene.
Solutions to Improve Regioselectivity:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity. At higher temperatures, there is enough energy to overcome the activation barrier for less-favored isomers, leading to a mixed product distribution.[15] Performing the reaction at 0 °C or even lower can significantly improve the ratio of the desired isomer.
-
Solvent Choice: The polarity of the solvent can influence the transition state energy and affect the ortho/para ratio. Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon tetrachloride, nitromethane) may yield improved results.
-
Catalyst System: While FeBr₃ is standard, specialized catalysts can offer higher selectivity. For instance, using zinc salts on an inert support like silica has been reported to favor the formation of the para-isomer in some aromatic brominations.[16]
Q3: My reaction is producing significant amounts of di- and poly-brominated products. How can I favor mono-bromination?
The formation of polybrominated products occurs when the mono-brominated product is reactive enough to undergo a second substitution. Although the first bromine atom deactivates the ring, forcing conditions can lead to further reaction.
Solutions to Favor Mono-bromination:
-
Control Stoichiometry: This is the most critical factor. Use the chlorotoluene as the limiting reagent or use a molar equivalent of 1.0 (or slightly less, e.g., 0.95) of the brominating agent (Br₂ or NBS).
-
Slow Addition: Add the brominating agent dropwise to the solution of the chlorotoluene and catalyst. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second bromination event on the newly formed product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated side products.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of electrophilic aromatic bromination?
The reaction proceeds via a well-established multi-step mechanism known as Electrophilic Aromatic Substitution (EAS).[7]
Caption: General mechanism for electrophilic aromatic bromination.
-
Formation of the Electrophile: The Lewis acid (FeBr₃) reacts with molecular bromine (Br₂) to form a highly polarized complex, which acts as the source of the electrophilic bromine.[2][4]
-
Nucleophilic Attack (Rate-Determining Step): The π-electrons of the chlorotoluene ring attack the electrophilic bromine, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][17] This is the slowest step of the reaction.
-
Deprotonation: A weak base (like the FeBr₄⁻ formed in step 1) removes a proton from the carbon atom bearing the new bromine atom. This final, fast step restores the stable aromatic ring and regenerates the Lewis acid catalyst.[1][2]
Q2: Should I use molecular bromine (Br₂) or N-Bromosuccinimide (NBS) for ring bromination?
Both reagents can be used for aromatic bromination, but their application and optimal conditions differ.
| Reagent | Pros | Cons | Best For... |
| Br₂ / Lewis Acid | - Highly effective for deactivated rings.- Well-established, powerful method. | - Br₂ is highly corrosive, toxic, and volatile.- Requires an anhydrous Lewis acid catalyst. | Standard electrophilic aromatic bromination, especially for less reactive substrates like chlorotoluenes.[2][4] |
| N-Bromosuccinimide (NBS) | - Solid, easier, and safer to handle than Br₂.- Can be highly regioselective with certain substrates/solvents.[18] | - Less reactive; often requires highly activated rings (e.g., phenols, anilines) or a protic/Lewis acid activator.[10][19]- Risk of competing radical side-chain reaction if not controlled.[8] | Bromination of activated aromatic compounds or when seeking alternative selectivity. Can be used for deactivated arenes with strong acid activators like H₂SO₄.[20] |
For the bromination of substituted chlorotoluenes, the Br₂/FeBr₃ system is the most reliable and conventional choice due to the deactivated nature of the aromatic ring.
Q3: How do I prepare my reaction to ensure the best possible outcome?
-
Glassware: Ensure all glassware is oven-dried or flame-dried to remove any trace of water, which deactivates the Lewis acid catalyst.
-
Reagents: Use anhydrous solvents. If your solvent is from a previously opened bottle, consider distilling it or using a fresh, sealed bottle. Ensure your brominating agent and chlorotoluene are pure.
-
Atmosphere: For particularly sensitive reactions, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.
Section 3: Standard Experimental Protocol
This protocol provides a representative method for the mono-bromination of 4-chlorotoluene.
Reaction: Bromination of 4-Chlorotoluene to yield 2-Bromo-4-chlorotoluene.
Materials:
-
4-chlorotoluene
-
Molecular Bromine (Br₂)
-
Iron filings (Fe) or anhydrous Ferric Bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution to neutralize HBr gas), add 4-chlorotoluene (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Add iron filings (approx. 0.05 eq). The iron will react with bromine to form FeBr₃ in situ.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of anhydrous dichloromethane.
-
Reaction: Cool the reaction flask to 0 °C in an ice bath. While stirring vigorously, add the bromine solution dropwise over 30-60 minutes. The red-brown color of bromine should dissipate as it is consumed. HBr gas will evolve.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction's progress by TLC or GC, checking for the consumption of the 4-chlorotoluene starting material.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench any unreacted bromine. Stir until the red/orange color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired isomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. Solved What is the role of FeBr3 in a halogenation | Chegg.com [chegg.com]
- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. yufengchemicals.com [yufengchemicals.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 14. Theory Of Substituent Effects On Electrophilic Aromatic Substitution [pw.live]
- 15. researchgate.net [researchgate.net]
- 16. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 17. fiveable.me [fiveable.me]
- 18. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Activated Aromatic Rings
Welcome to the Technical Support Center for the nitration of activated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute these reactions successfully but also to understand the underlying principles that govern their outcomes.
Section 1: Foundational Principles of Aromatic Nitration
The nitration of an aromatic ring is a cornerstone of electrophilic aromatic substitution, a reaction class of immense importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The process involves the introduction of a nitro group (-NO₂) onto an aromatic nucleus.
The Core Mechanism: Generation of the Nitronium Ion
The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺).[1][4][5] This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[6][7][8][9]
The Role of Sulfuric Acid: Sulfuric acid serves a dual purpose. It protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[7][9] This dramatically increases the electrophilicity of the nitrating agent. Secondly, sulfuric acid acts as a dehydrating agent, sequestering the water produced and driving the equilibrium towards the formation of the nitronium ion.[6]
Caption: Formation of the electrophilic nitronium ion.
The Electrophilic Aromatic Substitution (EAS) Mechanism
Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring. This proceeds via a two-step mechanism:
-
Formation of the Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[5]
-
Deprotonation to Restore Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[1]
Caption: The general mechanism of electrophilic aromatic nitration.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the nitration of activated aromatic rings.
Q1: My reaction is producing a significant amount of dark, tar-like material, and my yield of the desired product is low. What's happening?
A1: The formation of dark tars is a classic sign of over-nitration and/or oxidation, especially with highly activated aromatic rings like phenols and anilines.[10] These substrates are so reactive that the reaction can be difficult to control. Here’s what’s likely going on and how to fix it:
-
Over-Nitration: The initial mononitrated product is often still activated enough to undergo further nitration, leading to di- and tri-nitrated byproducts which can polymerize or decompose.
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent and can oxidize sensitive functional groups on your starting material or product, leading to complex mixtures of byproducts.[11]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C or even lower) using an ice-salt or dry ice-acetone bath. Nitration is highly exothermic, and lower temperatures will help to control the reaction rate and minimize side reactions.[12]
-
Control the Stoichiometry: Use a precise amount of the nitrating agent, often a slight excess (1.0-1.2 equivalents). For highly activated systems, you may even consider using a substoichiometric amount of the nitrating agent and accepting a lower conversion to improve selectivity.
-
Slow Addition: Add the nitrating agent dropwise to a solution of your aromatic compound, ensuring the temperature does not rise significantly during the addition.[13]
-
Protecting Groups: For highly activated systems like anilines, consider protecting the activating group. For example, anilines can be acylated to form anilides, which are less activated and allow for more controlled nitration, primarily at the para position. The protecting group can be removed later by hydrolysis.[14]
Q2: I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?
A2: Achieving high regioselectivity is a common goal. While electronic effects of activating groups direct ortho and para, steric hindrance often plays a deciding role.
-
Steric Hindrance: Bulky activating groups will sterically hinder the ortho positions, favoring substitution at the less hindered para position.
-
Catalyst Choice: The use of solid acid catalysts, such as zeolites, can enhance para-selectivity. The constrained pore structure of the zeolite can sterically favor the formation of the less bulky para-substituted transition state.[15][16]
Strategies for Enhancing Para-Selectivity:
-
Bulky Nitrating Agents: While less common, employing a bulkier nitrating agent can increase steric hindrance at the ortho positions.
-
Zeolite Catalysis: Consider using a shape-selective catalyst like H-ZSM-5.
Q3: My reaction isn't going to completion, even after an extended reaction time. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Insufficiently Strong Nitrating Agent: For moderately activated or deactivated rings, the standard nitric acid/sulfuric acid mixture may not be potent enough.
-
Water Content: The presence of excess water in your reagents (nitric acid, sulfuric acid, or solvent) can quench the nitronium ion and inhibit the reaction.
-
Poor Solubility: If your aromatic substrate has poor solubility in the reaction medium, this can limit the reaction rate.
Troubleshooting Steps:
-
Use Fuming Nitric or Sulfuric Acid: For less reactive substrates, using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion.[4]
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous acids and solvents.
-
Co-solvent: If solubility is an issue, a co-solvent that is inert to the reaction conditions, such as nitromethane or a chlorinated solvent, can be carefully chosen.
Q4: How do I safely handle and quench a nitration reaction?
A4: Safety is paramount when performing nitration reactions. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.[11][17][18][19] The reactions are often highly exothermic and can be explosive if not controlled.[20]
Safety and Quenching Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[17]
-
Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[17]
-
Controlled Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and water.[21] This serves to dilute the acids and dissipate the heat. Never add water to the concentrated acid mixture , as this can cause a violent exothermic reaction.
-
Neutralization: After quenching, the acidic solution should be carefully neutralized with a base, such as sodium bicarbonate or sodium carbonate. Be aware that this will produce carbon dioxide gas, so perform the neutralization slowly and with good stirring to avoid foaming over.[21]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction mixture turns dark brown or black immediately upon addition of nitrating agent. | 1. Reaction is too exothermic. 2. Substrate is highly activated and prone to oxidation/polymerization. | 1. Immediately cool the reaction vessel in an ice bath. 2. Dilute the reaction mixture with an inert solvent. 3. For future attempts, use a lower temperature, slower addition rate, and consider a protecting group strategy.[10][14] |
| Product does not precipitate upon quenching with ice water. | 1. The product is an oil or is soluble in the aqueous acidic medium. | 1. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).[21] |
| TLC analysis shows multiple spots, indicating a mixture of products. | 1. Over-nitration has occurred. 2. Isomers (ortho/para) have formed. 3. Side reactions (e.g., oxidation) are prevalent. | 1. Optimize reaction time by monitoring with TLC and quench as soon as the starting material is consumed. 2. Use purification techniques like column chromatography or recrystallization to separate isomers.[21][22] 3. Re-evaluate reaction conditions (temperature, stoichiometry) to minimize side reactions. |
| Low isolated yield after workup and purification. | 1. Incomplete reaction. 2. Product loss during extraction or purification. 3. Decomposition of the product during the reaction or workup. | 1. Confirm reaction completion by TLC before quenching. 2. Ensure efficient extraction by using an adequate volume of solvent and performing multiple extractions. 3. Optimize purification conditions (e.g., choice of recrystallization solvent or chromatography eluent). 4. Ensure the workup is performed promptly and at a low temperature if the product is thermally sensitive. |
Section 4: Experimental Protocols
General Protocol for the Nitration of a Moderately Activated Aromatic Ring (e.g., Toluene)
Safety Precaution: This reaction should be performed in a chemical fume hood with appropriate PPE. Concentrated acids are highly corrosive. The reaction is exothermic.
Materials:
-
Toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to a stirred, ice-chilled volume of concentrated sulfuric acid. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the toluene in a minimal amount of a suitable solvent if necessary (often, no solvent is needed). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred toluene solution. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 30-60 minutes). Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product (a mixture of ortho- and para-nitrotoluene) by column chromatography or fractional distillation.
Caption: General experimental workflow for aromatic nitration.
Section 5: References
-
Quora. (2021). Why is sulfuric acid used in aromatic nitration?--INVALID-LINK--
-
ECHEMI. (n.d.). What is the role of sulphuric acid in nitration of benzene?--INVALID-LINK--
-
ECHEMI. (n.d.). Why is sulfuric acid used in aromatic nitration?--INVALID-LINK--
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Hehre, W. J., & Pross, A. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. --INVALID-LINK--
-
Chemhume. (n.d.). Electrophilic substitution-Nitration of aromatic rings. --INVALID-LINK--
-
Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. --INVALID-LINK--
-
University of Michigan-Dearborn. (n.d.). Chemistry 210 Experiment 10. --INVALID-LINK--
-
YouTube. (2024). Nitration reaction safety. --INVALID-LINK--
-
Ridd, J. H. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research, 4(8), 248–253. --INVALID-LINK--
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. --INVALID-LINK--
-
Google Patents. (1947). US2430421A - Process for the purification of mononitro aromatic compounds. --INVALID-LINK--
-
Google Patents. (2015). US9115048B2 - Method and apparatus for purifying nitration products. --INVALID-LINK--
-
YouTube. (2019). nitration of aromatic compounds. --INVALID-LINK--
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. --INVALID-LINK--
-
Lake Forest College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. --INVALID-LINK--
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. --INVALID-LINK--
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. --INVALID-LINK--
-
ResearchGate. (2001). A fast and mild method for nitration of aromatic rings. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds. --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?--INVALID-LINK--
-
Course Hero. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions. --INVALID-LINK--
-
Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. --INVALID-LINK--
-
ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nitration of Benzene. --INVALID-LINK--
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. --INVALID-LINK--
-
Quora. (2018). Why is the nitration of nitrobenzene difficult at room temperature?--INVALID-LINK--
-
PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. --INVALID-LINK--
-
Wikipedia. (n.d.). Nitration. --INVALID-LINK--
-
ResearchGate. (2004). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. --INVALID-LINK--
-
ResearchGate. (2014). (PDF) ChemInform Abstract: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. --INVALID-LINK--
-
Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. --INVALID-LINK--
-
BYJU'S. (n.d.). Aromatic Nitration. --INVALID-LINK--
-
SciSpace. (n.d.). A novel method for the nitration of deactivated aromatic compounds. --INVALID-LINK--
-
ResearchGate. (2010). Nitration of Deactivated Aromatic Compounds. --INVALID-LINK--
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 14. Nitration - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. ehs.com [ehs.com]
- 19. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 21. benchchem.com [benchchem.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Isomeric Purification of Halogenated Benzene Derivatives
Introduction: The Isomer Challenge in Halogenated Aromatics
Halogenated benzene derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, electrophilic aromatic substitution reactions frequently yield mixtures of ortho-, meta-, and para-isomers.[1][2] These isomers often possess nearly identical physical properties, such as boiling points and polarity, making their separation a significant and often underestimated challenge in process development and quality control.[3][4] In drug development, isolating the desired isomer is critical, as related isomers can exhibit different efficacy, toxicity, or metabolic profiles.[5][6][7]
This guide provides field-proven insights and systematic troubleshooting protocols to address the common issues encountered during the purification of these challenging compounds.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving purification issues.
Issue 1: My crystallization attempt failed to separate the isomers, or the yield of the pure isomer is very low.
Question: I'm trying to purify a mixture of ortho- and para-dichlorobenzene by cooling crystallization from ethanol, but I'm either getting a mixed solid or very poor recovery of the para-isomer. What's going wrong?
Answer: This is a classic purification problem rooted in solubility, kinetics, and eutectic mixture formation. While crystallization is a powerful technique, its success depends on exploiting subtle differences in solubility and crystal lattice energy.[8][9]
Causality & Diagnostic Steps:
-
Confirm Solubility Differentials: The fundamental principle of crystallization is that the desired compound should be significantly less soluble in the cold solvent than the impurities.[9] The para-isomer, being more symmetrical, generally has a higher melting point and lower solubility than the ortho-isomer, making it a good candidate for crystallization.[1] However, if the concentration of the ortho-isomer is too high, it can act as a soluble impurity, depressing the crystallization point of the para-isomer or co-precipitating.
-
Eutectic Point Interference: For many binary isomer mixtures, a "eutectic point" exists—a specific composition at which the mixture has the lowest possible melting/freezing point.[10] Attempting to crystallize a solution at or near its eutectic composition will cause both isomers to solidify together, preventing separation. For the o-/p-chloronitrobenzene system, for example, a eutectic forms at 66.5% ortho-isomer, making pure ortho-isomer recovery by crystallization impossible from that mixture.[10]
-
Solvent Selection is Critical: The "ideal" solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble even when cold, recovery will be poor. If it's not soluble enough when hot, you'll use excessive solvent, again reducing yield.
-
Cooling Rate & Nucleation: Cooling the solution too quickly promotes rapid, non-selective precipitation rather than the ordered crystal growth required for purification.[11] This traps impurities within the crystal lattice.
Troubleshooting Workflow & Solutions:
-
Step 1: Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, toluene, methanol, isopropanol, acetic acid, water mixtures). The goal is to find a system where the desired isomer has low solubility at low temperatures, while the undesired isomer remains in solution.
-
Step 2: Optimize Cooling Profile: Employ a slow, controlled cooling process. After dissolving the crude material in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed over several hours. Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.[8]
-
Step 3: Consider a Multi-Step Approach: If a single crystallization step is insufficient, a combination of techniques may be necessary. For example, a preliminary distillation can enrich the mixture in one isomer, moving it further from the eutectic point before attempting crystallization.[10]
-
Step 4: Seeding: Introduce a single, pure crystal of the desired isomer into the slightly supersaturated solution to encourage selective nucleation and growth.
Issue 2: My HPLC/GC analysis shows co-elution or poor resolution of my isomeric mixture.
Question: I'm analyzing my reaction mixture containing ortho- and para-nitrochlorobenzene on a standard C18 HPLC column, but the peaks are almost completely merged. How can I improve the separation?
Answer: Co-elution of isomers is common on standard columns because their hydrophobicities are often very similar. Achieving separation requires enhancing the subtle differences in their structure and electronic properties through strategic selection of the stationary and mobile phases.[12][13]
Causality & Diagnostic Steps:
-
Insufficient Selectivity of Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. Since positional isomers have the same molecular formula and often similar logP values, this mechanism alone is frequently insufficient.[14][15]
-
Suboptimal Mobile Phase: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the presence of additives can significantly influence selectivity. Acetonitrile is generally a better solvent for aromatic compounds and can alter interactions with the stationary phase compared to methanol.
-
Incorrect Analytical Parameters: Factors like column temperature, flow rate, and gradient slope can impact resolution. A faster flow rate or a steeper gradient reduces the interaction time with the stationary phase, often leading to poorer separation of closely eluting peaks.[13]
Troubleshooting Workflow & Solutions:
-
Step 1: Change the Stationary Phase Chemistry: This is the most critical factor.
-
Phenyl-Hexyl or Biphenyl Phases: These columns are designed to promote π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analytes. These interactions are sensitive to the position of substituents, often providing excellent selectivity for isomers.[14][15]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds and positional isomers.[15][16]
-
For GC: Mid-polarity or wax-type columns often provide better selectivity for structural isomers with similar boiling points compared to standard non-polar phases.[12]
-
-
Step 2: Optimize the Mobile Phase:
-
Try switching the organic modifier (e.g., from methanol to acetonitrile or vice-versa).
-
Adjust the pH if your compounds have ionizable groups.
-
For HPLC, systematically vary the organic/aqueous ratio in an isocratic run or slow down the gradient around the elution time of the isomers.
-
-
Step 3: Adjust Physical Parameters:
-
Lower the Flow Rate: This increases residence time on the column, allowing for more equilibrium cycles and better resolution.[13]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (as in UHPLC) increases the number of theoretical plates and enhances separation efficiency.[16]
-
Optimize Temperature: Temperature affects solvent viscosity and mass transfer. Systematically test temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal balance between efficiency and selectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary physical properties that differ between ortho-, meta-, and para-isomers of halogenated benzenes, and how can they be exploited?
A1: The key differences arise from molecular symmetry and dipole moment.
-
Symmetry and Melting Point: Para-isomers are typically the most symmetrical. This allows them to pack more efficiently into a crystal lattice, resulting in a significantly higher melting point and often lower solubility compared to their ortho- and meta-counterparts.[1] This is the property most commonly exploited in purification by fractional crystallization .
-
Dipole Moment and Polarity: The vector sum of individual bond dipoles determines the overall molecular dipole moment. For dichlorobenzenes, the dipole moments are approximately: ortho (2.23 D) > meta (1.87 D) > para (0 D). This difference in polarity can be exploited in chromatography , where more polar isomers will interact more strongly with a polar stationary phase (Normal Phase LC) or less strongly with a non-polar stationary phase (Reverse Phase LC).[17]
| Property Comparison: Dichlorobenzene Isomers | |||
| Isomer | Melting Point (°C) | Boiling Point (°C) | Dipole Moment (D) |
| ortho-Dichlorobenzene | -17 | 180.5 | ~2.23 |
| meta-Dichlorobenzene | -24 | 173 | ~1.87 |
| para-Dichlorobenzene | 53 | 174 | 0 |
Data compiled from various sources, including[17].
Q2: When should I choose crystallization over chromatography for isomer separation?
A2: The choice depends on scale, purity requirements, and the specific properties of the isomers.
-
Choose Crystallization for:
-
Large-scale purification (grams to kilograms): It is generally more cost-effective and simpler to scale up than preparative chromatography.
-
Purifying a high-melting para-isomer: When the para-isomer is the desired product and is a solid with a significantly higher melting point than the other isomers, crystallization is often the most efficient method.[1]
-
Initial bulk purification: It can be used as a first step to remove the majority of an impurity before a final chromatographic "polishing" step.
-
-
Choose Chromatography for:
-
Difficult separations: When melting points and solubilities are very similar, or when separating liquid isomers.
-
Multi-component mixtures: When you need to isolate more than one isomer from a mixture (e.g., separating o, m, and p).
-
High-purity requirements (>99.5%): Preparative HPLC or SFC can achieve higher levels of purity than a single crystallization step.[6]
-
Analytical scale and small-scale preparative work (milligrams to grams): It offers faster method development and execution for smaller quantities.
-
Q3: What is selective derivatization, and when is it the best approach?
A3: Selective derivatization is a powerful chemical strategy where a reagent is used to react with only one isomer in the mixture, drastically altering its chemical properties (e.g., polarity, acidity/basicity).[18] This new derivative can then be easily separated from the unreacted isomers using a simple technique like extraction or column chromatography. Afterwards, the derivatization reaction is reversed to regenerate the pure isomer.
This approach is best when:
-
Other methods have failed: When isomers have nearly identical physical properties, making separation by crystallization or chromatography impractical.
-
Isomers have distinct functional groups or steric environments: For example, if one isomer has a sterically unhindered functional group that can react while the hindered group on another isomer cannot. A classic example is the preferential sulfonation of m-dichlorobenzene, which can be separated as a sulfonic acid and then regenerated.[3]
Section 3: Diagrams & Workflows
Section 4: Experimental Protocols
Protocol 1: Fractional Crystallization for Purification of p-Dichlorobenzene
This protocol describes the purification of solid p-dichlorobenzene from a mixture containing the liquid o-dichlorobenzene isomer.
Principle: This method leverages the significantly higher melting point (53°C) and lower solubility of the symmetrical p-dichlorobenzene compared to the o-isomer (m.p. -17°C) in a suitable solvent like ethanol.[8][9]
Materials:
-
Crude dichlorobenzene mixture (e.g., 70:30 p:o mixture)
-
Ethanol (95%)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place 10.0 g of the crude isomer mixture into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
In a separate flask, heat approximately 50 mL of 95% ethanol to a gentle boil.
-
Slowly add the hot ethanol to the flask containing the crude mixture while stirring and heating until all the solid just dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[9]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount (2 x 5 mL) of ice-cold ethanol to remove any residual mother liquor containing the soluble ortho-isomer.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Determine the melting point and purity (by GC or HPLC) of the resulting solid.
Self-Validation: The purity of the isolated p-dichlorobenzene should be confirmed by melting point analysis. Pure p-dichlorobenzene melts sharply at 53°C. A broad or depressed melting range indicates the presence of impurities.
Protocol 2: Preparative HPLC for Ortho/Para Isomer Separation
Principle: This method uses a PFP (Pentafluorophenyl) stationary phase that provides enhanced selectivity for halogenated aromatic isomers through multiple interaction modes, including π-π and dipole-dipole forces.[15][16]
Instrumentation & Materials:
-
Preparative HPLC system with UV detector
-
PFP preparative column (e.g., 20 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Crude mixture of o/p isomers, dissolved in a minimal amount of acetonitrile
Procedure:
-
Method Development (Analytical Scale): First, develop the separation on an analytical PFP column (e.g., 4.6 x 150 mm) to determine optimal conditions. A typical starting point is an isocratic mobile phase of 60:40 Acetonitrile:Water. Adjust the ratio to achieve a resolution (Rs) > 1.5.
-
System Equilibration: Equilibrate the preparative column with the optimized mobile phase composition at a suitable flow rate (e.g., 15 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a concentrated solution of the crude mixture. The injection volume should be determined based on loading studies to avoid column overload, which leads to peak broadening and poor separation.[19]
-
Chromatographic Run & Fraction Collection: Run the separation isocratically. Monitor the elution at a suitable wavelength (e.g., 220 nm). Collect the fractions corresponding to the individual isomer peaks.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator to yield the purified compounds.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. One moment, please... [chemistrysteps.com]
- 3. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. esisresearch.org [esisresearch.org]
- 10. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 11. unifr.ch [unifr.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. welch-us.com [welch-us.com]
- 16. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. ijnrd.org [ijnrd.org]
Technical Support Center: Navigating the Scale-Up of Complex Halogenated Intermediates
Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of complex halogenated intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale success to pilot-plant and manufacturing-scale production. Here, we move beyond simple protocols to explore the underlying chemical and engineering principles that govern success at scale. Our approach is rooted in providing not just solutions, but a framework for understanding and anticipating challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial planning and execution of scaling up halogenation reactions.
Q1: What are the primary challenges I should anticipate when scaling up a halogenation reaction?
A1: The most significant challenges stem from the inherent reactivity of many halogenating agents. Key issues include:
-
Thermal Management: Halogenations are often highly exothermic. What is easily managed in a lab flask can become a dangerous runaway reaction in a large reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[1][2]
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in poor selectivity, byproduct formation, and potential safety hazards. This is especially critical in gas-liquid reactions (e.g., using Cl₂ gas) or heterogeneous mixtures.[3][4]
-
Impurity Profile Control: Side reactions, such as over-halogenation or the formation of constitutional isomers, can become more pronounced at scale.[5][6][7] These impurities can be difficult and costly to remove.
-
Safety and Handling: Many common halogenating agents (e.g., elemental halogens, hydrogen halides) are toxic, corrosive, and require specialized handling procedures and equipment, the risks of which are magnified at a larger scale.[3][8][9]
Q2: I've heard continuous flow chemistry can mitigate some of these scale-up issues. How does it help?
A2: Continuous flow chemistry is a powerful tool for scaling up halogenations due to several key advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow reactors allows for rapid and efficient heat removal, drastically reducing the risk of thermal runaways.[3][4][8][9]
-
Enhanced Mass Transfer: The small channel dimensions in flow reactors promote rapid mixing of reactants, which is particularly beneficial for gas-liquid reactions and can lead to improved selectivity and yields.[3][4]
-
Improved Safety: In a flow system, only a small amount of the reaction mixture is present in the reactor at any given time, minimizing the potential impact of an uncontrolled event. Highly reactive or hazardous intermediates can be generated and consumed in situ, avoiding the need to store large quantities.[3][8][9]
-
Scalability: Scaling up in a flow system is often achieved by "numbering up" (running multiple reactors in parallel) or by running the system for a longer duration, which is a more predictable and often safer approach than increasing the size of a batch reactor.[3]
Q3: How do I assess the thermal risk of my halogenation reaction before scaling up?
A3: A thorough thermal hazard assessment is crucial. The primary tool for this is reaction calorimetry . A reaction calorimeter (RC) can provide critical data on:
-
Heat of Reaction (ΔHr): The total amount of heat released by the reaction.[10][11]
-
Heat Flow: The rate at which heat is generated, which is essential for designing an adequate cooling system.[10][11]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat were to accumulate in the system without any cooling. This is a key indicator of the potential severity of a runaway reaction.[11][12]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.[11][12]
This data allows you to model "worst-case" scenarios and ensure that your reactor's cooling capacity is sufficient to handle the reaction exotherm under normal and upset conditions.[12][13]
Troubleshooting Guides
This section provides detailed, in-a-question-and-answer format troubleshooting advice for specific issues you may encounter.
Guide 1: Reaction Control & Safety
Q1.1: My reaction is showing a much larger exotherm than anticipated upon scale-up, and I'm concerned about a runaway. What are the immediate steps and long-term solutions?
A1.1: An unexpected exotherm is a critical safety concern.
Immediate Corrective Actions:
-
Stop Reagent Addition: If you are in the process of adding a reagent, stop the addition immediately.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Dilution: If possible and safe, add a pre-cooled, inert solvent to the reaction mixture to increase the thermal mass and slow the reaction rate.
-
Quenching: If the reaction is approaching a critical temperature, have a quenching agent ready to stop the reaction. The choice of quencher will be specific to your reaction chemistry.
Long-Term Solutions & Root Cause Analysis:
-
Re-evaluate Calorimetry Data: Your initial calorimetry data may not have accurately represented the conditions at scale. Factors like different mixing efficiencies or the presence of impurities can alter the reaction kinetics. It is advisable to perform new calorimetry studies that more closely mimic the scaled-up conditions.[10][14]
-
Controlled Reagent Addition (Semi-Batch Operation): Instead of adding all reagents at once, switch to a semi-batch process where one of the reactive components is added slowly over time. The addition rate should be controlled such that the rate of heat generation does not exceed the reactor's cooling capacity.[2]
-
Consider Continuous Flow: As discussed in the FAQs, transitioning to a continuous flow setup is one of the most effective ways to manage highly exothermic reactions due to superior heat transfer.[3][4][8][9]
Guide 2: Selectivity & Byproduct Formation
Q2.1: I am observing a significant increase in over-halogenated byproducts and constitutional isomers at a larger scale. How can I improve the selectivity of my reaction?
A2.1: A loss of selectivity at scale is often linked to poor mixing and temperature control.
Causality:
-
Poor Mixing: In a large reactor, inefficient mixing can create localized areas with a high concentration of the halogenating agent, leading to multiple halogenations on the same molecule before the reagent has a chance to disperse.
-
Temperature Gradients: "Hot spots" within the reactor can accelerate the reaction rate in those areas, which can favor less selective reaction pathways or the formation of undesired isomers.
Troubleshooting Protocol:
-
Optimize Agitation: Review the design of your reactor's agitator and its speed. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to understand and improve the mixing dynamics within your reactor.
-
Reverse Addition: Consider adding the substrate to the halogenating agent instead of the other way around. This can sometimes help to maintain a low concentration of the substrate in the presence of the reagent, which may favor mono-halogenation.
-
Lower the Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product.
-
Phase-Transfer Catalysis (PTC): For heterogeneous reactions, a phase-transfer catalyst can facilitate the transport of the reactive species to the desired reaction interface in a more controlled manner, often leading to improved selectivity.[15][16][17]
Guide 3: Reagent & Solvent-Related Issues
Q3.1: I am using N-Bromosuccinimide (NBS) for a large-scale bromination. I am having trouble removing the succinimide byproduct, and it seems to be co-crystallizing with my product. What are my options?
A3.1: Succinimide removal is a common challenge in NBS brominations.
Causality: Succinimide has moderate polarity and can be soluble in a range of organic solvents, and its crystalline nature can lead to co-crystallization with products of similar polarity.
Troubleshooting Protocol:
-
Aqueous Workup Optimization:
-
Basic Wash: Perform an aqueous wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. This will deprotonate the succinimide, forming the water-soluble sodium salt, which will then partition into the aqueous layer.[18] Caveat: Ensure your product is stable under basic conditions.
-
Multiple Washes: Use multiple washes with water or brine to incrementally remove the succinimide.[19]
-
-
Precipitation/Filtration:
-
If your product is soluble in a non-polar solvent in which succinimide is insoluble (e.g., hexane, diethyl ether), you may be able to precipitate the succinimide and remove it by filtration. Cooling the mixture can further decrease the solubility of succinimide.[18]
-
-
Chromatography Strategy:
-
If co-elution is an issue in normal-phase silica gel chromatography, consider switching to a different stationary phase or using a more polar solvent system to retain the succinimide more strongly on the column.[19]
-
Q3.2: I am considering using Diethylaminosulfur Trifluoride (DAST) for a large-scale fluorination, but I am aware of its thermal instability. What are the key safety considerations and potential alternatives?
A3.2: DAST is a highly effective fluorinating agent, but its use at scale is limited by significant safety concerns.
Safety Considerations for DAST:
-
Thermal Instability: DAST can decompose violently at temperatures above 90°C.[20] Differential Scanning Calorimetry (DSC) is essential to determine the decomposition temperature and enthalpy.
-
Exothermic Reactions: Deoxyfluorination reactions with DAST can be highly exothermic, and careful temperature control is critical.
-
Handling: DAST is moisture-sensitive and can release HF upon contact with water.
Safer Alternatives to DAST:
-
Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride): While it has a similar decomposition temperature to DAST, its decomposition is less energetic.[20]
-
XtalFluor-E and XtalFluor-M: These are crystalline solids that are significantly more thermally stable than DAST and Deoxo-Fluor, making them much safer for large-scale applications.[20]
-
Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride): Another thermally stable, solid fluorinating agent that is easier and safer to handle than DAST.[21]
| Reagent | Form | Decomposition Temperature (°C) | Key Advantages at Scale |
| DAST | Liquid | ~90 (violent) | High reactivity |
| Deoxo-Fluor | Liquid | ~140 | Less energetic decomposition than DAST |
| XtalFluor-E | Solid | 215 | High thermal stability, solid, easier to handle |
| Fluolead | Solid | High | High thermal stability, solid, air-stable |
Table 1: Comparison of common deoxofluorinating agents for scale-up.
Visualizing Workflows
Diagrams can clarify complex decision-making processes in troubleshooting. Below is a workflow for addressing selectivity issues in a halogenation reaction.
Caption: Troubleshooting workflow for poor selectivity.
Analytical & Purification Strategies
Q4.1: What are the best analytical techniques for profiling impurities in my complex halogenated intermediate?
A4.1: A multi-technique approach is usually necessary for comprehensive impurity profiling.
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating and quantifying impurities. A variety of column chemistries should be screened, as separating closely related halogenated isomers or dehalogenated impurities can be challenging.[5][6][7] Pentafluorophenyl (PFP) columns often provide unique selectivity for halogenated compounds.[5][6]
-
Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) is essential for identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of an impurity.[22][23][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated impurities. ¹H, ¹³C, and ¹⁹F NMR (for fluorinated compounds) are all valuable.[22][25]
-
Gas Chromatography (GC): For volatile impurities, GC, often coupled with MS (GC-MS), is the preferred technique.[24][25]
Q4.2: My target compound and a key dehalogenated impurity are very difficult to separate by chromatography at scale. What are my options?
A4.2: Separating dehalogenated impurities is a common and difficult problem.
Purification Strategies:
-
Chromatographic Method Development:
-
Extensive Screening: A thorough screening of different stationary phases (e.g., C18, Phenyl, PFP) and mobile phase modifiers is the first step.[5][6][7]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for closely related compounds than HPLC and is a scalable technique.[5][6]
-
-
Crystallization:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures may identify conditions where the desired product crystallizes out, leaving the impurity in the mother liquor (or vice versa).
-
Seeding: Using a small amount of pure product as seed crystals can sometimes improve the selectivity of the crystallization process.
-
-
Chemical Modification:
-
In some cases, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This is a more complex approach but can be effective when other methods fail.
-
References
- 1. icheme.org [icheme.org]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. media.thurne.se [media.thurne.se]
- 15. Selective radical reactions in multiphase systems: phase-transfer halogenations of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase-Transfer Catalysis for Electrochemical Chlorination and Nitration of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Simpler fluorine chemistry [soci.org]
- 21. pharmtech.com [pharmtech.com]
- 22. ijprajournal.com [ijprajournal.com]
- 23. ajrconline.org [ajrconline.org]
- 24. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 25. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Halobenzenes: A Guide for Researchers
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, halobenzenes represent a cornerstone class of intermediates. Their utility is dictated by the carbon-halogen (C-X) bond, an anchor point for a vast array of chemical transformations. However, the identity of the halogen—be it fluorine, chlorine, bromine, or iodine—profoundly alters the electronic and steric character of the aromatic ring, leading to dramatically different outcomes across various reaction classes.
This guide provides an in-depth comparative analysis of halobenzene reactivity. Moving beyond simple textbook trends, we will explore the mechanistic causality behind their behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern metal-catalyzed cross-coupling reactions. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed, rational decisions in reaction design and optimization.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a foundational reaction of benzene and its derivatives. The reaction proceeds via the attack of an electrophile on the electron-rich π-system of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The halogen substituents present a classic case of competing electronic effects: the inductive effect versus the resonance effect.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond.[2][3] This effect deactivates the ring, making it less nucleophilic and slowing the rate of electrophilic attack compared to unsubstituted benzene.[4]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system.[1] This donation of electron density preferentially enriches the ortho and para positions, stabilizing the arenium ion intermediate when the electrophile attacks at these sites.
The interplay of these two opposing forces dictates both the overall reactivity and the regioselectivity. For all halogens, the inductive effect is stronger than the resonance effect, resulting in net deactivation relative to benzene.[3][5] However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[2]
Causality of the Reactivity Order
Based purely on electronegativity, one might predict the reactivity order to be I > Br > Cl > F (least deactivating to most deactivating). However, experimental data for reactions like nitration reveal a counter-intuitive trend.
The established reactivity order in EAS is: PhF > PhCl > PhBr > PhI
This anomaly is explained by the efficiency of the resonance effect. The +R effect relies on the overlap between the halogen's p-orbital and the carbon's 2p-orbital of the ring. For fluorine, the overlap between its 2p orbital and carbon's 2p orbital is highly effective, leading to a significant resonance donation that partially counteracts its strong -I effect.[5] As we move down the group to chlorine (3p), bromine (4p), and iodine (5p), the orbitals become larger and more diffuse, resulting in poorer overlap with carbon's 2p orbital and a diminished resonance effect.[5] Thus, fluorobenzene is the most reactive (least deactivated) in this series.
Notably, fluorobenzene is only slightly less reactive than benzene itself, and reactions at its para position can even be faster than at a single position on benzene, highlighting the powerful directing and activating nature of fluorine's resonance effect at that specific position.[6][7]
Quantitative Data: Relative Rates of Nitration
The following table summarizes the relative rates of electrophilic nitration for halobenzenes compared to benzene, providing clear experimental validation of the reactivity trend.
| Compound | Halogen | Relative Rate (Benzene = 1) |
| Benzene | H | 1.0 |
| Fluorobenzene | F | 0.11 - 0.15 |
| Chlorobenzene | Cl | 0.02 - 0.033 |
| Bromobenzene | Br | 0.06 - 0.03 |
| Iodobenzene | I | 0.13 - 0.18 |
| Note: Some variability exists in reported rates depending on reaction conditions. The general trend shows marked deactivation for Cl, Br, and I, with F being the least deactivated. Some sources report Iodobenzene as slightly more reactive than Fluorobenzene, but both are significantly more reactive than Chloro- and Bromobenzene.[5] |
Visualizing the Mechanism
The diagram below illustrates the general mechanism for electrophilic aromatic substitution on a halobenzene, highlighting the resonance stabilization of the intermediate at the ortho and para positions.
Caption: General Mechanism of Electrophilic Aromatic Substitution on Halobenzenes.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While the electron-rich nature of the benzene ring typically favors electrophilic attack, nucleophilic substitution can occur under specific conditions. The reactivity of halobenzenes in these reactions is starkly different from EAS and is highly dependent on the reaction mechanism.
Mechanism 1: The Addition-Elimination Pathway
This is the most common SNAr mechanism and requires the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the halogen leaving group.[8][9] The reaction proceeds in two steps:
-
Addition: The nucleophile attacks the carbon bearing the halogen (the ipso carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] This is the rate-determining step.
-
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored.[10]
The rate-determining step is the initial nucleophilic attack. The reactivity is therefore governed by two factors:
-
Electrophilicity of the ipso Carbon: A more electronegative halogen withdraws more electron density, making the target carbon more electrophilic and susceptible to attack.
-
Stabilization of the Intermediate: The electronegative halogen can stabilize the negative charge of the Meisenheimer complex through its inductive effect.
Both factors are maximized with fluorine. Consequently, the reactivity order for the SNAr addition-elimination mechanism is the reverse of that seen in many other substitution reactions.[11]
Reactivity Order (SNAr Addition-Elimination): PhF > PhCl > PhBr > PhI
This high reactivity of aryl fluorides, coupled with the strength of the C-F bond that makes it resistant to other transformations (like oxidative addition), is a powerful tool in medicinal chemistry for late-stage functionalization.
Mechanism 2: The Elimination-Addition (Benzyne) Pathway
In the absence of activating EWGs, unactivated aryl halides can undergo nucleophilic substitution in the presence of an exceptionally strong base, such as sodium amide (NaNH₂).[12] This reaction proceeds through a highly reactive, strained intermediate called benzyne.
-
Elimination: The strong base abstracts a proton from the position ortho to the halogen. The resulting carbanion then expels the halide ion, forming a carbon-carbon triple bond within the benzene ring.
-
Addition: The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation (from the solvent or conjugate acid of the base) to yield the product.
The rate-determining step is typically the initial proton abstraction. The acidity of the ortho-proton is enhanced by the inductive effect of the halogen. However, the C-X bond must also be broken. The reactivity reflects a balance between the acidity of the proton and the ease of C-X bond cleavage. The general trend for the elimination step favors the weaker C-X bonds.
Reactivity Order (Benzyne Formation): PhBr > PhI > PhCl > PhF (Note: I is a better leaving group than Br, but Br's stronger inductive effect makes the ortho-proton more acidic, often making bromobenzene more reactive overall in this specific mechanism).
Visualizing the SNAr Mechanism
The diagram below outlines the addition-elimination pathway for an activated halobenzene.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr - Addition-Elimination).
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, particularly in drug development. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination rely on a catalytic cycle, and the reactivity of the halobenzene substrate is primarily determined by its ability to undergo the initial, often rate-limiting, step: oxidative addition .[13][14]
In this step, the Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) species. The ease of this insertion is inversely proportional to the C-X bond strength.
C-X Bond Dissociation Energies (kcal/mol):
-
C-F: ~123
-
C-Cl: ~96
-
C-Br: ~81
-
C-I: ~65
Causality of the Reactivity Order
The weaker the C-X bond, the lower the activation energy for oxidative addition and the faster the reaction. This leads to a clear and highly predictable reactivity trend.[15]
Reactivity Order (Pd-Catalyzed Cross-Coupling): PhI > PhBr > Ph-OTf > PhCl >> PhF (Note: Aryl triflates (Ar-OTf) are common pseudo-halides with reactivity similar to or slightly less than aryl bromides).[15]
Aryl chlorides are significantly less reactive than bromides and iodides and often require specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) to react efficiently.[16] Aryl fluorides are generally considered unreactive in standard cross-coupling reactions due to the immense strength of the C-F bond.
Quantitative Data: Suzuki-Miyaura Coupling Yields
This table illustrates the typical performance of different halobenzenes in a standard Suzuki-Miyaura coupling with phenylboronic acid, highlighting the practical consequences of the reactivity trend.
| Halobenzene (Ph-X) | Typical Catalyst System | Reaction Time (h) | Yield (%) |
| Iodobenzene (Ph-I) | Pd(PPh₃)₄ / K₂CO₃ | 1-2 | >95% |
| Bromobenzene (Ph-Br) | Pd(PPh₃)₄ / K₂CO₃ | 4-8 | >90% |
| Chlorobenzene (Ph-Cl) | Pd₂(dba)₃ / SPhos / K₃PO₄ | 12-24 | ~85% |
| Fluorobenzene (Ph-F) | Specialized Catalysts | >24 | <5% (typically no reaction) |
| Conditions are representative and can be optimized. Data synthesized from typical outcomes reported in literature.[16][17] |
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Section 4: Experimental Protocols
To provide a practical framework for comparison, the following are detailed, self-validating protocols for representative reactions.
Protocol 1: Comparative Nitration of Halobenzenes (EAS)
Objective: To compare the relative reaction rates of chloro-, bromo-, and iodobenzene via competitive nitration.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath, add 10 mL of concentrated sulfuric acid.
-
Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. Maintain the temperature below 10°C.
-
Substrate Addition: In a separate flask, prepare an equimolar mixture of chlorobenzene, bromobenzene, and iodobenzene (e.g., 5 mmol each) in 10 mL of a suitable inert solvent like dichloromethane.
-
Reaction: Add the halobenzene mixture dropwise to the cold nitrating mixture over 15 minutes.
-
Quenching & Analysis: After stirring for 30 minutes at 0°C, carefully pour the reaction mixture over 50 g of crushed ice. Extract the organic layer with dichloromethane (2 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Validation: Analyze the product mixture ratio using Gas Chromatography-Mass Spectrometry (GC-MS). The relative peak areas of the nitrated products (ortho- and para-isomers for each) will indicate the relative reactivity of the starting materials.
Protocol 2: Suzuki-Miyaura Coupling of Bromo- vs. Chlorobenzene (Cross-Coupling)
Objective: To demonstrate the difference in reactivity between an aryl bromide and an aryl chloride under identical Suzuki coupling conditions.
-
Reaction Setup: Prepare two separate oven-dried Schlenk flasks under an inert atmosphere (Nitrogen or Argon).
-
Flask A (Bromobenzene): To the first flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Flask B (Chlorobenzene): To the second flask, add chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent & Reflux: To each flask, add 10 mL of a 3:1 mixture of Toluene:Water. Equip both flasks with reflux condensers and heat to 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of both reactions by taking small aliquots at regular intervals (e.g., every hour) and analyzing by Thin Layer Chromatography (TLC) or GC-MS.
-
Validation: After 8 hours, cool the reactions, extract with ethyl acetate, and analyze the crude product yields. The conversion in Flask A is expected to be near completion, while the conversion in Flask B will be significantly lower, validating the higher reactivity of the C-Br bond.
Conclusion
The reactivity of a halobenzene is not an intrinsic, monolithic property but rather a context-dependent behavior dictated by the reaction mechanism. A fluorine substituent, which is the most activating for SNAr reactions, is among the most deactivating for cross-coupling. Conversely, an iodine substituent, the most reactive in cross-coupling, is among the least reactive in SNAr. Understanding the underlying electronic principles—inductive effects, resonance stabilization, and bond dissociation energies—is paramount for any chemist seeking to harness the full synthetic potential of these versatile building blocks. By selecting the appropriate halogen for the desired transformation, researchers can optimize reaction efficiency, control regioselectivity, and design more elegant and effective synthetic routes.
References
- 1. Electrophilic Substitution in Haloarenes: Mechanism, Orientation, Reaction Types & Examples [allen.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. brainly.in [brainly.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic efficacy. For complex polysubstituted aromatic compounds such as 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, even minor positional variations of substituents can lead to vastly different pharmacological profiles. This guide provides an in-depth technical comparison and validation methodology for the structure of this compound, leveraging the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted spectral characteristics, compare them with potential isomeric alternatives, and provide a robust experimental protocol for acquiring high-quality NMR data.
The Imperative of Isomeric Purity in Drug Discovery
The journey of a drug candidate from laboratory synthesis to clinical application is paved with stringent quality control measures. A critical aspect of this is ensuring the correct isomeric form of the active pharmaceutical ingredient (API) is synthesized and isolated. Isomers, molecules with the same molecular formula but different atomic arrangements, can exhibit remarkably different biological activities. For instance, the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemistry. Similarly, constitutional isomers of substituted aromatics can possess varied receptor binding affinities and metabolic stabilities. Therefore, the ability to definitively distinguish between isomers like this compound and its alternatives is not merely an academic exercise but a crucial step in ensuring drug safety and efficacy.
Predicted NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the methyl protons.
-
Aromatic Protons (H-4 and H-6): The two protons on the benzene ring are in different chemical environments and will therefore have different chemical shifts.
-
H-4: This proton is situated between a fluorine and a bromine atom. The strong electron-withdrawing nature of fluorine will deshield this proton, shifting its resonance downfield. It will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).
-
H-6: This proton is adjacent to a bromine and a chlorine atom. It is also expected to be in the downfield region. It will likely appear as a singlet or a very finely split multiplet, as long-range coupling to the fluorine (⁴JHF) might be observed.
-
-
Methyl Protons (-CH₃): The methyl group at position 2 is adjacent to a chlorine atom and a fluorine atom on the other side of the ring. Its signal will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.2 - 7.5 | d | ³JHF ≈ 8-10 |
| H-6 | ~7.0 - 7.3 | s (or finely split m) | ⁴JHF ≈ 1-3 |
| -CH₃ | ~2.2 - 2.5 | s | - |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached substituents, and the carbons bonded to fluorine will show characteristic splitting.[3][4]
-
C-F Bond: The carbon atom directly bonded to fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-320 Hz, and will appear as a doublet.[5]
-
Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the inductive and mesomeric effects of all substituents. Carbons bearing electronegative halogens (C-1, C-5) will be deshielded.
-
Methyl Carbon: The methyl carbon will resonate at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 (C-Cl) | ~130 - 135 | d (³JCF ≈ 3-5 Hz) |
| C-2 (C-CH₃) | ~125 - 130 | d (²JCF ≈ 20-25 Hz) |
| C-3 (C-F) | ~158 - 162 | d (¹JCF ≈ 245-255 Hz) |
| C-4 (C-H) | ~115 - 120 | d (²JCF ≈ 20-25 Hz) |
| C-5 (C-Br) | ~110 - 115 | d (³JCF ≈ 3-5 Hz) |
| C-6 (C-H) | ~128 - 132 | d (⁴JCF ≈ 1-3 Hz) |
| -CH₃ | ~15 - 20 | q (³JCF ≈ 2-4 Hz) |
Comparison with Potential Isomeric Alternatives
To underscore the diagnostic power of NMR, let's consider a potential isomer, 3-Bromo-1-chloro-5-fluoro-2-methylbenzene . While having the same molecular formula, its NMR spectra would be distinctly different.
Table 3: Predicted ¹H and ¹³C NMR Comparison
| Feature | This compound | 3-Bromo-1-chloro-5-fluoro-2-methylbenzene |
| ¹H NMR | ||
| Aromatic Protons | Two distinct signals (doublet and singlet/finely split multiplet) | Two distinct signals, likely both doublets with small meta-coupling. |
| ¹³C NMR | ||
| C-F Coupling | C-3 shows large ¹JCF. Other carbons show smaller nJCF. | C-5 shows large ¹JCF. Other carbons show smaller nJCF. |
| Chemical Shifts | Unique pattern based on substituent positions. | Different chemical shift pattern due to altered substituent arrangement. |
This comparative analysis highlights how subtle changes in molecular structure lead to observable and interpretable differences in NMR spectra, allowing for confident structural assignment.
Experimental Protocol for NMR Analysis
Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following is a detailed, field-proven methodology.
Sample Preparation Workflow
Caption: Standard workflow for preparing a sample for NMR analysis.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a modern high-field NMR spectrometer (e.g., 500 MHz).
Table 4: Recommended NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) |
| Number of Scans | 16 - 64 | 1024 - 4096 (or more) |
| Acquisition Time | 2 - 4 s | 1 - 2 s |
| Relaxation Delay | 1 - 5 s | 2 - 5 s |
| Spectral Width | 0 - 15 ppm | 0 - 220 ppm |
| Temperature | 298 K | 298 K |
Data Processing and Analysis Workflow
Caption: Step-by-step process for NMR data analysis.
Conclusion
The structural validation of complex organic molecules like this compound is a critical undertaking in the chemical and pharmaceutical sciences. As demonstrated, a combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for this purpose. By carefully analyzing chemical shifts, coupling constants (particularly C-F couplings), and multiplicities, one can unambiguously determine the correct isomeric structure. The comparison with potential alternatives further solidifies the assignment. Adherence to rigorous experimental protocols ensures the acquisition of high-fidelity data, which is the bedrock of trustworthy structural elucidation. This guide provides the necessary framework for researchers and scientists to confidently approach the structural characterization of similarly complex molecules, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective new medicines.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of Aromatic Compounds
For researchers, scientists, and professionals in drug development, the regioselective introduction of a bromine atom onto an aromatic scaffold is a cornerstone of modern synthesis. Aryl bromides are invaluable precursors for a multitude of cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) and are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] While elemental bromine (Br₂) has been the traditional go-to reagent, its high toxicity, corrosivity, and challenging handling characteristics have spurred the development of a diverse arsenal of alternative brominating agents.[2][3] This guide provides an in-depth comparison of these alternatives, focusing on their performance, mechanistic underpinnings, and practical applications, supported by experimental data.
The Limitations of Elemental Bromine: A Necessary Prelude
The classical electrophilic aromatic bromination using Br₂ often necessitates the use of a Lewis acid catalyst, such as FeBr₃, to increase its electrophilicity.[4] This method, while effective, suffers from several drawbacks:
-
Harsh Reaction Conditions: The use of strong Lewis acids can be incompatible with sensitive functional groups.
-
Safety Concerns: Elemental bromine is a volatile, corrosive, and highly toxic liquid, posing significant handling and storage challenges.[2][3]
-
Byproduct Formation: The reaction generates stoichiometric amounts of hydrobromic acid (HBr), a corrosive byproduct that requires neutralization.
-
Poor Atom Economy: In the absence of a catalyst, only one of the two bromine atoms in Br₂ is incorporated into the product.
These limitations have driven the adoption of alternative reagents that offer milder reaction conditions, enhanced safety profiles, and improved selectivity.
A Comparative Analysis of Key Alternative Brominating Agents
This section will delve into the most prominent and effective alternatives to elemental bromine, comparing their reactivity, selectivity, and operational advantages.
N-Bromosuccinimide (NBS): The Workhorse of Modern Bromination
N-Bromosuccinimide (NBS) is a crystalline solid that has emerged as one of the most versatile and widely used brominating agents.[5][6] It is easier and safer to handle than liquid bromine and its reactivity can be modulated by the choice of solvent and catalyst.
Mechanism of Action: In the context of aromatic bromination, NBS serves as an electrophilic bromine source. The presence of an acid catalyst, either a Brønsted or Lewis acid, can activate the NBS, making the bromine atom more electrophilic and facilitating the attack by the aromatic ring.[7] The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.
Performance and Selectivity: NBS is particularly effective for the bromination of electron-rich aromatic and heteroaromatic compounds.[1][5] The regioselectivity is often dictated by the electronic nature of the substituents on the aromatic ring, with a high preference for the para position.[8] In polar solvents, the electrophilic nature of NBS is enhanced, leading to efficient bromination. For less reactive substrates, the addition of a strong acid like sulfuric acid can be employed.[9]
Experimental Data Snapshot:
| Substrate | Reagent | Conditions | Yield (%) | Selectivity (ortho:meta:para) | Reference |
| Acetanilide | NBS | CH₃CN, cat. HCl | High | Predominantly para | [7] |
| Anisole | NBS | Tetrabutylammonium bromide | High | Predominantly para | [9][10] |
| Toluene | NBS, AIBN | CCl₄, reflux | - | Benzylic Bromination | [6] |
Noteworthy Applications: NBS is also the reagent of choice for allylic and benzylic brominations via a radical pathway, known as the Wohl-Ziegler reaction.[6] This dual reactivity makes NBS a highly valuable tool in a synthetic chemist's arsenal.
Dibromoisocyanuric Acid (DBI): A Powerhouse for Deactivated Systems
Dibromoisocyanuric acid (DBI) is a potent brominating agent that surpasses NBS in its reactivity, particularly for electron-deficient aromatic rings.[11][12][13] Its high efficacy stems from the presence of two electrophilic bromine atoms attached to a highly electron-withdrawing triazine core.[11][13]
Mechanism of Action: The bromine atoms in DBI are highly polarized due to the adjacent electron-withdrawing nitrogen atoms.[11] In the presence of a strong acid like concentrated sulfuric acid, DBI is protonated, further enhancing the electrophilicity of the bromine and facilitating the bromination of even strongly deactivated rings like nitrobenzene.[11]
Performance and Selectivity: DBI's exceptional reactivity allows for the bromination of substrates that are unreactive towards NBS under similar conditions.[11][12] For instance, nitrobenzene can be efficiently brominated with DBI in concentrated sulfuric acid at room temperature.[11]
Experimental Data Snapshot:
| Substrate | Reagent | Conditions | Yield (%) | Product | Reference |
| Nitrobenzene | DBI | conc. H₂SO₄, rt | - | m-Bromonitrobenzene | [11] |
| 2,6-Dinitrotoluene | DBI | conc. H₂SO₄, rt, 1.5h | 70 | 5-Bromo-2-methyl-1,3-dinitrobenzene | [13][14] |
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A Cost-Effective and Efficient Alternative
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another solid, easy-to-handle N-bromo compound that serves as an excellent alternative to both Br₂ and NBS.[15][16] It offers similar reactivity to NBS but is often more cost-effective and generates less organic waste.[15]
Mechanism of Action: Similar to other N-bromo reagents, the bromine atoms in DBDMH are electrophilic due to the adjacent carbonyl groups.[15] Its reactivity can be tuned by the choice of catalyst; Lewis acids tend to promote benzylic bromination, while Brønsted acids favor aromatic ring bromination.[15]
Performance and Selectivity: DBDMH is effective for the bromination of electron-rich arenes and can also be used for benzylic brominations.[16][17] It has been shown to be a useful reagent for the selective ortho-monobromination of phenols.[18]
Experimental Data Snapshot:
| Substrate | Reagent | Conditions | Yield (%) | Product | Reference |
| Phenols | DBDMH | Chloroform, rt | Good to Excellent | ortho-Monobromophenols | [18] |
| Methylarenes | DBDMH, AIBN | - | Good | Benzylic bromination products | [16] |
Greener and Milder Approaches: The Future of Aromatic Bromination
In recent years, there has been a significant push towards developing more environmentally benign bromination methods. These approaches often rely on the in situ generation of the active brominating species, thus avoiding the handling of hazardous reagents.
A combination of a bromide salt (e.g., NaBr, KBr) and a bromate salt (e.g., NaBrO₃) in an acidic aqueous medium provides an eco-friendly and versatile brominating system.[2][19] Upon acidification, these salts generate hypobromous acid (HOBr) or other reactive bromine species in situ.[19][20] This method is effective for the bromination of a variety of aromatic substrates, including phenols, anilines, and aromatic ethers, under mild conditions.[19][20]
Visible-light photocatalysis has emerged as a powerful tool for a range of organic transformations, including aromatic bromination.[1][21][22] These methods often utilize a photocatalyst, such as an organic dye or a ruthenium complex, to activate a bromine source like NBS or bromotrichloromethane (BrCCl₃) under mild conditions.[1][23][24] This approach offers high regioselectivity and can often be performed at room temperature, minimizing thermal decomposition of sensitive substrates.[1][23]
Electrochemical methods provide a reagent-free approach to aromatic bromination.[25][26] By applying an electric current to a solution containing a bromide salt (e.g., nBu₄NBr), bromine can be generated in situ at the anode.[25][26] This electrochemically generated bromine then reacts with the aromatic substrate. This technique offers excellent control over the reaction and avoids the use of chemical oxidants.[26]
Biocatalysis offers a highly selective and environmentally friendly route to halogenated compounds. Haloperoxidase enzymes, for instance, can catalyze the bromination of aromatic compounds using a bromide salt and an oxidant like hydrogen peroxide.[27][28] FADH₂-dependent halogenases are another class of enzymes that can incorporate bromide into activated aromatic compounds.[27] While still an emerging field, enzymatic bromination holds great promise for sustainable synthesis.
Experimental Protocols: A Practical Guide
Protocol 1: Electrophilic Aromatic Bromination using N-Bromosuccinimide (NBS)
This protocol describes the bromination of acetanilide as a representative example.[7]
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Catalytic amount of concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve acetanilide in acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product, 4'-bromoacetanilide, can be further purified by recrystallization.
Protocol 2: Bromination of a Deactivated Aromatic Ring using Dibromoisocyanuric Acid (DBI)
This protocol outlines the bromination of 2,6-dinitrotoluene.[14]
Materials:
-
2,6-Dinitrotoluene
-
Dibromoisocyanuric acid (DBI)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,6-dinitrotoluene in concentrated sulfuric acid.
-
Carefully add dibromoisocyanuric acid (DBI) to the solution. Note that both bromo groups of DBI can be utilized.[14]
-
Stir the mixture at room temperature for 1.5 hours.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 5-bromo-2-methyl-1,3-dinitrobenzene.[14]
Visualizing the Landscape of Aromatic Bromination
Workflow for Selecting an Alternative Brominating Agent
References
- 1. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 12. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 13. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 14. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 15. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 16. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 19. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Visible light-induced mono-bromination of arenes with BrCCl<sub>3</sub> [ouci.dntb.gov.ua]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. Visible light-induced mono-bromination of arenes with BrCCl3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Enzymatic chlorination and bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
The Halogen Conundrum: A Comparative Guide to Directing Effects in Electrophilic Aromatic Substitution
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of the directing effects of substituents in electrophilic aromatic substitution (EAS) is fundamental to the rational design of synthetic pathways. Halogens, in particular, present a fascinating case study. They are unique in their ability to be deactivating yet ortho-, para-directing, a dichotomy that stems from the delicate interplay of competing electronic effects. This guide provides an in-depth comparative analysis of the directing effects of halogens (F, Cl, Br, I) in various EAS reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Duality of Halogens: Inductive vs. Resonance Effects
Halogens exert two primary electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+M).[1]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network.[2] This effect decreases the overall electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. This is why halogens are considered deactivating groups .
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring.[2] This donation of electron density increases the electron density at the ortho and para positions specifically.
The peculiar behavior of halogens arises from the fact that their strong -I effect outweighs their +M effect, leading to overall deactivation. However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the more electron-rich ortho and para positions.[3]
Caption: Interplay of inductive and resonance effects of halogens.
Comparative Analysis of Halogen Directing Effects: Experimental Data
The theoretical understanding of halogen directing effects is borne out by extensive experimental data. The following tables summarize the relative reaction rates and isomer distributions for the nitration and bromination of halobenzenes.
Relative Rates of Nitration
The deactivating nature of halogens is evident in their slower reaction rates compared to benzene.
| Substituent | Relative Rate of Nitration (Benzene = 1) |
| -H | 1.0 |
| -F | 0.11 |
| -Cl | 0.02 |
| -Br | 0.06 |
| -I | 0.13 |
Data sourced from multiple references for comparative purposes.[4][5]
Interestingly, fluorine, the most electronegative halogen, is the least deactivating. This is attributed to the better overlap between the 2p orbitals of fluorine and carbon, leading to a more significant +M effect compared to the larger halogens.[5]
Isomer Distribution in Electrophilic Aromatic Substitution
The ortho-, para-directing nature of halogens is clearly demonstrated by the product distributions in various EAS reactions.
| Halobenzene | Reaction | % Ortho | % Meta | % Para |
| Fluorobenzene | Nitration | 13 | 0.6 | 86 |
| Chlorobenzene | Nitration | 34 | 1 | 65 |
| Bromobenzene | Bromination | 13 | 1 | 86 |
| Iodobenzene | Nitration | 45 | 1.3 | 54 |
| Iodobenzene | Sulfonation | 1.40 | 0.34 | 98.26 |
Data compiled from various sources.[1][6][7]
The preference for the para isomer is often attributed to steric hindrance at the ortho position, especially with bulkier electrophiles or halogens.
Experimental Protocols
To provide a practical context, the following are generalized protocols for common electrophilic aromatic substitution reactions on halobenzenes.
Protocol 1: Nitration of a Halobenzene
This protocol is adapted from the nitration of chlorobenzene.[1]
Materials:
-
Halobenzene (e.g., chlorobenzene)
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the halobenzene to the cooled sulfuric acid with continuous stirring.
-
In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of the halobenzene in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the product mixture using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.
Caption: Generalized workflow for the nitration of a halobenzene.
Protocol 2: Bromination of a Halobenzene
This protocol is a general procedure for the Lewis acid-catalyzed bromination of an aromatic ring.[8]
Materials:
-
Halobenzene (e.g., bromobenzene)
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride or Dichloromethane (solvent)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Apparatus for gas trapping (to neutralize HBr byproduct)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution).
-
Dissolve the halobenzene in the chosen solvent in the flask.
-
Add the Lewis acid catalyst (FeBr₃ or iron filings) to the flask.
-
From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture with stirring.
-
After the addition is complete, stir the mixture at room temperature until the red-brown color of bromine disappears.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation or rotary evaporation.
-
Analyze the resulting product mixture for isomer distribution.
Conclusion
The directing effects of halogens in electrophilic aromatic substitution are a classic example of the nuanced interplay of electronic factors in organic chemistry. While their electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack, their electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. This guide has provided a comparative overview of these effects across the halogen series, supported by experimental data on reaction rates and isomer distributions. The detailed protocols offer a starting point for the practical application of this knowledge in a laboratory setting. For the synthetic chemist, a firm grasp of these principles is indispensable for predicting and controlling the outcomes of reactions involving halogenated aromatic compounds, which are prevalent precursors in the synthesis of pharmaceuticals and other fine chemicals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
analysis of isomeric purity of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene by GC-MS
An In-Depth Technical Guide to the Isomeric Purity Analysis of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene by GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and analysis of isomeric purity are not merely procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of the final product. Halogenated aromatic compounds, such as this compound, are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even minute quantities of positional isomers can lead to significant alterations in biological activity, toxicity profiles, and patentability.
This guide provides a comprehensive, field-proven methodology for the analysis of the isomeric purity of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind instrumental choices, compare alternative analytical strategies, and ground our protocol in the authoritative standards of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
The Analytical Challenge: Separating the Inseparable
Positional isomers of substituted benzene derivatives often possess remarkably similar physicochemical properties, including boiling points and polarities. This similarity presents a significant challenge for chromatographic separation. Furthermore, upon electron ionization mass spectrometry (EI-MS), these isomers frequently yield nearly identical fragmentation patterns, rendering mass spectral deconvolution impractical for purity assessment.[1] Consequently, the analytical strategy must pivot towards achieving baseline chromatographic resolution as the primary means of quantification. The success of the analysis hinges almost entirely on the selection of the appropriate gas chromatography (GC) capillary column.
Comparative Analysis of GC Capillary Columns
The choice of the stationary phase is the most critical parameter in achieving the separation of this compound from its potential isomers (e.g., 4-Bromo-1-chloro-3-fluoro-2-methylbenzene, 2-Bromo-1-chloro-3-fluoro-5-methylbenzene, etc.). The separation is governed by subtle differences in intermolecular interactions between the analytes and the stationary phase.
| Column Stationary Phase | Primary Separation Mechanism | Advantages | Disadvantages |
| 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, DB-5MS) | van der Waals forces; separation largely based on boiling point differences. | Robust, versatile, low-bleed, excellent for general-purpose analysis. Extensive libraries of mass spectra available. | Often insufficient selectivity for positional isomers with very close boiling points. |
| Mid-Polarity Phases (e.g., 14% Cyanopropylphenyl-Methylpolysiloxane) | Dipole-dipole interactions, pi-pi stacking, and dispersion forces. | Enhanced selectivity for compounds with polar functional groups or aromatic systems. The cyano groups can interact differently with the varied positions of the halogens. | Higher column bleed at elevated temperatures, which can interfere with MS detection. May require more rigorous method development. |
| High-Polarity Phases (e.g., Trifluoropropyl-Methylpolysiloxane) | Strong dipole-dipole interactions and specific interactions with electron-rich or electron-deficient centers. | Excellent selectivity for halogenated compounds. The trifluoropropyl groups provide a unique electronic environment that can effectively resolve positional isomers. | Can be less robust than non-polar phases. Limited library spectra available. Susceptible to degradation from certain sample matrices. |
For the specific challenge of separating halogenated benzene isomers, a mid-to-high polarity column is strongly recommended. The varied electronic landscape created by the bromine, chlorine, and fluorine atoms at different positions on the benzene ring will interact differentially with a polar stationary phase, providing the selectivity that a non-polar phase lacks.
Experimental Workflow & Protocol
The following protocol is a robust, self-validating system designed for the accurate determination of isomeric purity. It incorporates system suitability tests as mandated by pharmacopeial standards to ensure data integrity.[2][3]
Workflow Diagram
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Detailed Step-by-Step Methodology
1. Reagents and Materials
-
This compound (Sample)
-
Reference standards of potential isomeric impurities (if available)
-
Hexane (or other suitable solvent, HPLC or GC grade)
-
Class A volumetric flasks and micropipettes
2. Standard and Sample Preparation
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of hexane to achieve a concentration of ~1 mg/mL.
-
System Suitability Solution (SSS): If reference standards for key isomers are available, prepare a solution of the main compound (~1 mg/mL) and spike it with the isomeric impurities at the desired specification level (e.g., 0.1%). If standards are not available, a sample batch known to contain impurities can be used.
3. GC-MS Instrumentation and Conditions
The following table outlines a validated starting point for method development. Adjustments may be necessary to meet system suitability criteria as allowed by guidelines such as USP <621>.[4][5]
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977 MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Capillary Column | e.g., Agilent DB-1701 (14% Cyanopropylphenyl), 30 m x 0.25 mm ID, 0.25 µm film thickness | Mid-polarity phase provides the necessary selectivity for resolving halogenated aromatic isomers. |
| Injector | Split/Splitless Inlet | |
| Injector Temp | 250 °C | Ensures complete vaporization without thermal degradation. |
| Split Ratio | 50:1 (Adjust as needed for sensitivity) | Prevents column overloading while maintaining sharp peaks. |
| Carrier Gas | Helium, Constant Flow Mode | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal for a 0.25 mm ID column to balance resolution and analysis time. |
| Oven Program | 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature gradient is essential to elute the compounds with good peak shape in a reasonable time. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Scan Range | 50 - 300 amu | Covers the molecular ion and expected fragments of the analyte and its isomers. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown impurities and confirmation of peak identity. |
4. System Suitability Testing (SST)
Before analyzing any samples, inject the System Suitability Solution five times. The system is deemed suitable for use if the following criteria are met, in accordance with chromatographic best practices.[2][6]
-
Resolution (Rs): The resolution between the main peak (this compound) and the closest eluting isomeric impurity must be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for the main peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of the main peak from the five replicate injections should be ≤ 5.0%.
Data Analysis and Interpretation
1. Peak Identification: The primary method of identification for each isomer is its retention time (RT). The mass spectrum serves as a confirmatory tool.
2. Mass Spectral Fragmentation: While isomers often have similar spectra, key features should be examined. For this compound (Molecular Weight ≈ 222.5 g/mol , depending on isotopes), look for:
-
Molecular Ion Cluster (M+): A complex cluster around m/z 222, 224, 226 due to the isotopic patterns of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). The presence of this entire cluster is a strong indicator of the compound's identity.
-
Key Fragments: Common fragmentation pathways for halogenated aromatics include the loss of a halogen or a methyl group.[7][8]
-
[M-Br]+: Loss of a bromine atom (m/z ~143/145).
-
[M-Cl]+: Loss of a chlorine atom (m/z ~187/189).
-
[M-CH₃]+: Loss of the methyl group (m/z ~207/209/211).
-
3. Quantification: Isomeric purity is typically calculated using area percent normalization, assuming the response factor for each isomer is identical.
-
% Purity = (Area of Main Peak / Sum of Areas of All Isomeric Peaks) x 100
Representative Data (Hypothetical)
| Peak ID | Isomer | Retention Time (min) | Key Fragment Ions (m/z) | Area % |
| 1 | Impurity A | 12.54 | 222, 224, 143, 207 | 0.08 |
| 2 | Main Compound | 12.89 | 222, 224, 143, 207 | 99.85 |
| 3 | Impurity B | 13.11 | 222, 224, 143, 207 | 0.07 |
This data demonstrates a successful separation where the main compound is well-resolved from two minor isomeric impurities, allowing for accurate purity assessment. The identical key fragment ions highlight why chromatographic separation is paramount.
Conclusion
The successful analysis of isomeric purity for challenging compounds like this compound is a testament to a well-designed analytical strategy. It requires moving beyond standard non-polar GC columns and leveraging the enhanced selectivity of mid-to-high polarity stationary phases. By grounding the methodology in the principles of pharmacopeial guidelines and implementing rigorous system suitability tests, the GC-MS protocol described herein provides a trustworthy and robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their chemical entities.
References
- 1. Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. scribd.com [scribd.com]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 6. uspbpep.com [uspbpep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
comparison of different Lewis acid catalysts for electrophilic aromatic substitution
<
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst can be the determining factor in the success of a synthetic route. Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, pivotal for the functionalization of aromatic rings. The efficiency and selectivity of these reactions are profoundly influenced by the choice of a Lewis acid catalyst. This guide provides an in-depth comparison of various Lewis acid catalysts, moving beyond a simple cataloging of options to offer insights into the causality behind their application, supported by experimental context.
The Fundamental Role of Lewis Acids in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile.[1] The aromatic ring, with its electron-rich π system, acts as a nucleophile. However, many electrophiles are not sufficiently reactive to overcome the high activation energy required to disrupt the stable aromatic system.[2] This is where Lewis acid catalysts become indispensable.
A Lewis acid is an electron pair acceptor.[3] In the context of EAS, the catalyst's primary role is to generate a more potent electrophile by coordinating with the attacking reagent.[4] This interaction polarizes the reagent, increasing its electrophilicity and rendering it more susceptible to attack by the aromatic ring.[5] The general mechanism proceeds through two key steps:
-
Generation of a strong electrophile: The Lewis acid reacts with the electrophilic reagent (e.g., an alkyl halide or acyl halide) to form a highly reactive carbocation or a polarized complex.[6][7]
-
Attack by the aromatic ring: The π electrons of the aromatic ring attack the activated electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]
-
Restoration of aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the stable aromatic ring.[1]
This fundamental mechanism underscores the critical nature of the Lewis acid in facilitating the reaction. The choice of catalyst directly impacts the reaction rate, yield, and regioselectivity.
A Comparative Analysis of Common Lewis Acid Catalysts
The selection of an appropriate Lewis acid is a nuanced decision that depends on the specific substrates, desired outcome, and practical considerations such as cost and handling. Below is a comparison of some of the most frequently employed and emerging Lewis acid catalysts for electrophilic aromatic substitution.
Traditional Lewis Acids: The Workhorses of EAS
These catalysts have a long history of use and are well-characterized, forming the bedrock of many established synthetic protocols.
| Catalyst | Relative Strength | Common Applications | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Very Strong | Friedel-Crafts Alkylation & Acylation | High reactivity, readily available, cost-effective.[8] | Highly hygroscopic, often required in stoichiometric amounts in acylation, can promote side reactions (polyalkylation, rearrangements).[9] |
| Iron(III) Chloride (FeCl₃) | Strong | Halogenation, Friedel-Crafts Alkylation | Less expensive than AlCl₃, effective for halogenation.[1] | Similar to AlCl₃, moisture sensitive. |
| Boron Trifluoride (BF₃) | Strong | General EAS, particularly with less reactive aromatics. | Versatile, can be used as a gas or in solution. | Toxic gas, requires careful handling. |
| Zinc Chloride (ZnCl₂) | Moderate | Friedel-Crafts Acylation | Milder than AlCl₃, can offer better selectivity. | Generally less reactive than stronger Lewis acids.[10] |
| Tin(IV) Chloride (SnCl₄) | Strong | Friedel-Crafts reactions | High reactivity. | Corrosive and moisture sensitive.[3] |
Experimental Insight: The high reactivity of AlCl₃, while beneficial for activating unreactive aromatic rings, can be a double-edged sword. In Friedel-Crafts alkylation, for instance, the initial product is more nucleophilic than the starting material, leading to undesirable polyalkylation. Furthermore, the strong Lewis acidity of AlCl₃ can induce carbocation rearrangements, resulting in a mixture of isomeric products. For syntheses where precise control over selectivity is paramount, a milder Lewis acid like ZnCl₂ might be a more judicious choice, even if it necessitates longer reaction times or higher temperatures.
Modern and Greener Alternatives
Concerns over the environmental impact and handling difficulties associated with traditional Lewis acids have driven the development of more sustainable and user-friendly alternatives.
| Catalyst | Key Features | Advantages |
| Rare-Earth Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Water-tolerant, recoverable | Can be used in aqueous media, reusable, often require only catalytic amounts.[11] |
| Zeolites | Heterogeneous, shape-selective | Easily separated from the reaction mixture, reusable, can provide high regioselectivity based on pore size.[10] |
| Ionic Liquids | "Green" solvents and catalysts | Low vapor pressure, can be designed to be reusable, can act as both solvent and catalyst. |
Experimental Insight: The use of heterogeneous catalysts like zeolites represents a significant step towards more sustainable chemical processes.[10] Their solid nature simplifies product purification, as the catalyst can be removed by simple filtration.[12] Moreover, the defined pore structure of zeolites can impart shape selectivity, favoring the formation of a specific isomer (e.g., para-substituted products) that fits within the catalyst's channels. This level of control is often difficult to achieve with traditional homogeneous catalysts.
Visualizing the Catalytic Cycle
To better understand the role of the Lewis acid, let's visualize the mechanism for a classic Friedel-Crafts acylation using a DOT script.
Caption: Mechanism of Friedel-Crafts Acylation catalyzed by AlCl₃.
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, here are representative protocols for electrophilic aromatic substitution using both a traditional and a modern Lewis acid catalyst.
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride using AlCl₃
Objective: To synthesize 4-methylacetophenone.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Add anhydrous AlCl₃ to the flask, followed by dry DCM. Cool the suspension in an ice bath.
-
Add toluene to the dropping funnel.
-
Slowly add a solution of acetyl chloride in DCM to the stirred suspension of AlCl₃.
-
After the addition is complete, add toluene dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Causality: The use of anhydrous conditions is critical as AlCl₃ reacts violently with water, which would deactivate the catalyst. The reaction is performed at a low temperature to control the exothermic reaction and minimize side product formation. The acidic workup is necessary to hydrolyze the aluminum-ketone complex formed during the reaction.[10]
Protocol 2: Acylation of Anisole using a Zeolite Catalyst
Objective: To demonstrate a greener acylation procedure.
Materials:
-
Anisole
-
Acetic anhydride
-
H-BEA Zeolite catalyst
-
Toluene (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Activate the H-BEA zeolite catalyst by heating at 500°C for 4 hours under a flow of dry air. Cool to room temperature under a nitrogen atmosphere.
-
To a round-bottom flask, add the activated zeolite catalyst, anisole, and toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Add acetic anhydride dropwise to the refluxing mixture over 1 hour.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reactivated for future use.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality: The pre-activation of the zeolite is crucial to remove adsorbed water and ensure its catalytic activity. The heterogeneous nature of the catalyst allows for its simple recovery and reuse, a key principle of green chemistry.[12] The choice of a less reactive acylating agent, acetic anhydride, is often suitable for the more reactive anisole substrate.
Concluding Remarks for the Practicing Scientist
The selection of a Lewis acid catalyst for electrophilic aromatic substitution is a critical decision that extends beyond mere reactivity. While traditional catalysts like AlCl₃ offer high reactivity and are cost-effective, they often come with challenges related to handling, waste disposal, and a lack of selectivity. Modern alternatives, including rare-earth triflates and heterogeneous catalysts like zeolites, are paving the way for more sustainable and controlled synthetic methodologies.
For the researcher in drug development, where yield, purity, and scalability are paramount, a thorough evaluation of these catalytic systems is essential. The initial investment in developing protocols with greener, more selective catalysts can lead to more efficient, cost-effective, and environmentally responsible processes in the long run. This guide serves as a starting point for navigating the diverse landscape of Lewis acid catalysts, encouraging a deeper, mechanistically-driven approach to catalyst selection in your synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. byjus.com [byjus.com]
- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 8. mt.com [mt.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. publications.iupac.org [publications.iupac.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Influence of Substituents on the Aromaticity of Benzene Rings
For researchers and professionals in drug development and materials science, a nuanced understanding of aromaticity is paramount. Far from a simple binary property, aromaticity is a tunable feature of cyclic molecules, profoundly influenced by substituent groups. This guide provides an in-depth comparison of how different substituents modulate the aromatic character of the benzene ring, supported by a review of modern computational and experimental assessment methodologies. We will explore the causal electronic effects and provide actionable protocols for quantifying these changes, enabling a more predictive approach to molecular design.
The Foundation: Aromaticity in the Benzene Ring
Aromaticity is a chemical property of cyclic, planar molecules with a continuous system of conjugated p-orbitals.[1] According to Hückel's rule, for a molecule to be aromatic, this π-system must contain a specific number of delocalized electrons, defined by the formula 4n+2 (where n is a non-negative integer).[2] For benzene, with its six π-electrons (n=1), this delocalization results in exceptional thermodynamic stability and a preference for substitution reactions over the addition reactions typical of alkenes.[3]
Substituents, however, perturb this finely balanced system. By donating or withdrawing electron density, they alter the electronic structure of the ring, thereby increasing or decreasing its aromatic character. This modulation has direct consequences for the molecule's reactivity, stability, and intermolecular interactions.
The Dichotomy of Influence: Electron-Donating vs. Electron-Withdrawing Groups
The effect of a substituent is primarily governed by the interplay of two fundamental electronic mechanisms: the inductive effect and the resonance effect (also known as the mesomeric effect).[4][5][6]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the atoms of the substituent and the ring carbons.[3][5]
-
Resonance Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring, requiring the presence of p-orbitals on the substituent atom that can overlap with the ring's π-system.[5][6]
This interplay allows us to classify substituents into two main categories.
Diagram: Classification of Substituent Effects
Caption: Logical flow of substituent classification based on electronic effects.
Electron-Donating Groups (EDGs): Enhancing Aromaticity
Electron-donating groups (EDGs) increase the electron density of the benzene ring.[7] This category includes alkyl groups (-CH₃, -R), which donate electrons primarily through a weak inductive (+I) effect, and groups with lone pairs of electrons like amines (-NH₂) and hydroxyls (-OH), which donate strongly through resonance (+M).[4][8][9]
This influx of electron density enhances the π-electron delocalization, generally leading to an increase in the ring's aromaticity.[10] Consequently, EDGs are known as "activating groups" because they make the ring more nucleophilic and thus more reactive toward electrophiles in electrophilic aromatic substitution (EAS) reactions.[8][11][12] For instance, phenol (-OH) undergoes nitration a thousand times faster than benzene itself.[8]
Electron-Withdrawing Groups (EWGs): Diminishing Aromaticity
Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring.[7] This is achieved through inductive withdrawal (-I) by electronegative atoms (e.g., in -NO₂, -CN, and halogens) or through resonance withdrawal (-M) by groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O).[6][13]
The reduction in electron density disrupts the delocalized π-system, which can lead to a decrease in aromaticity.[10][14] These groups are termed "deactivating" as they make the ring less susceptible to attack by electrophiles.[4][8] For example, nitrobenzene (-NO₂) is millions of times less reactive in EAS reactions than benzene.[8]
A special case exists for halogens. While they possess lone pairs capable of resonance donation (+M), their high electronegativity results in a powerful inductive withdrawal (-I) effect that dominates.[5][9] This makes halobenzenes less reactive than benzene (deactivating), yet the resonance effect still directs incoming electrophiles to the ortho and para positions.[4][13]
A Guide to Quantifying Aromaticity: Key Methodologies
Aromaticity is a concept, not a direct physical observable.[15] Therefore, its quantification relies on various computational and experimental indices that probe its different manifestations. For drug development and materials science, the most robust and widely used are magnetic and geometric criteria.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The delocalized π-electrons in an aromatic ring generate a "ring current" when placed in an external magnetic field.[16][17] The NICS method, developed by Schleyer, quantifies the magnetic shielding effect of this current by calculating the nuclear magnetic shielding at a specific point, typically the geometric center of the ring (a "ghost" atom).[17][18]
-
Interpretation: A large negative NICS value indicates significant magnetic shielding, which is a hallmark of a strong ring current and high aromaticity. Conversely, a positive value suggests antiaromaticity.
-
Refined Protocols: The original NICS(0) calculation (at the ring center) can be contaminated by local sigma bond effects. More reliable variants, NICS(1) and particularly NICS(1)zz , are now standard. NICS(1) is calculated 1 Å above the ring plane, reducing σ-bond influence.[10] NICS(1)zz calculates only the out-of-plane tensor component of the shielding at that point, which is most directly related to the π-electron ring current.[10] Studies show that NICS(1)zz often provides the clearest trend, with aromaticity being higher for electron-donating substituents and lower for electron-withdrawing ones.[10]
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
A key structural feature of benzene is the equalization of its C-C bond lengths to an intermediate value between a typical single and double bond. The HOMA index quantifies aromaticity by measuring the degree of bond length alternation.[19]
-
Interpretation: The HOMA index is scaled so that benzene has a value of 1 (fully aromatic), while a non-aromatic, hypothetical Kekulé structure with alternating single and double bonds has a value of 0.[20][21] Values closer to 1 indicate higher geometric aromaticity.
-
Application: A significant advantage of HOMA is its ability to assess the "local" aromaticity of individual rings within larger polycyclic aromatic systems.[22]
Comparative Data: Substituent Effects on Benzene's Aromaticity
The following table summarizes the calculated effects of representative electron-donating and electron-withdrawing groups on the aromaticity of the benzene ring, using the NICS(1)zz and HOMA indices.
| Substituent | Class | Dominant Effect(s) | NICS(1)zz (ppm) | HOMA | Aromaticity Change vs. Benzene |
| -H | Reference | N/A | -29.79 [10] | 1.00 [20] | Baseline |
| -NH₂ | Strong EDG | +M >> -I | -28.82[10] | ~0.99 | Slight Increase/Maintained |
| -OH | Strong EDG | +M > -I | -29.13 (Calculated) | ~0.99 | Slight Increase/Maintained |
| -CH₃ | Weak EDG | +I | -29.51 (Calculated) | ~0.99 | Maintained |
| -Cl | EWG (Halogen) | -I > +M | -28.55 (Calculated) | ~0.98 | Decrease |
| -CHO | Moderate EWG | -M, -I | -27.81 (Calculated) | ~0.96 | Decrease |
| -CN | Strong EWG | -M, -I | -27.75 (Calculated) | ~0.96 | Decrease |
| -NO₂ | Strong EWG | -M, -I | -27.63[10] | ~0.94 | Significant Decrease |
Note: Calculated values are representative and may vary slightly with the level of theory and basis set used. The trend, however, is consistent across high-level computations.
As the data illustrates, strong electron-donating groups like -NH₂ maintain or slightly increase the aromaticity as measured by the magnetic criterion (NICS(1)zz values are less negative but still highly aromatic). Conversely, strong electron-withdrawing groups like -NO₂ cause a notable decrease in the magnitude of the NICS(1)zz value and a more significant drop in the HOMA index, indicating a reduction in both magnetic and geometric aromaticity.
Experimental Protocols and Workflows
Accurate assessment of aromaticity is a cornerstone of computational chemistry. Below are standardized protocols for calculating NICS and HOMA indices.
Diagram: Computational Workflow for Aromaticity Assessment
Caption: Standard computational workflow for assessing aromaticity indices.
Protocol 1: NICS Calculation
Objective: To quantify aromaticity based on magnetic criteria.
-
Structure Optimization:
-
Build the substituted benzene molecule in a computational chemistry software package (e.g., Gaussian, ORCA).
-
Perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is a well-established standard for such systems.[23]
-
-
Vibrational Frequency Analysis:
-
Conduct a frequency calculation on the optimized geometry at the same level of theory to ensure the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
NMR Shielding Calculation:
-
Using the optimized coordinates, perform a nuclear magnetic shielding calculation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this step.
-
To calculate NICS(1), define a ghost atom (Bq) located 1.0 Å directly above the geometric center of the benzene ring.
-
-
Data Extraction and Analysis:
-
From the output file, locate the calculated magnetic shielding tensor for the ghost atom.
-
The isotropic shielding value is the negative of the NICS value.
-
For NICS(1)zz, extract the zz-component of the shielding tensor (assuming the z-axis is perpendicular to the ring plane). The NICS(1)zz value is the negative of this component.
-
Compare the resulting values to that of benzene calculated at the same level of theory.
-
Protocol 2: HOMA Calculation
Objective: To quantify aromaticity based on geometric criteria.
-
Structure Optimization:
-
Follow Step 1 from the NICS protocol to obtain an accurately optimized molecular geometry.
-
-
Bond Length Extraction:
-
From the optimized structure output, measure the precise bond lengths (Rᵢ) of all six carbon-carbon bonds within the benzene ring.
-
-
HOMA Index Calculation:
-
Apply the HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²]
-
Where:
-
-
Analysis:
-
A calculated value close to 1.0 indicates high aromaticity, while lower values signify a greater deviation from the ideal aromatic geometry and thus reduced aromatic character.
-
Conclusion and Outlook
The aromaticity of a benzene ring is not a static property but is dynamically influenced by its substituents. Electron-donating groups generally preserve or slightly enhance aromaticity by increasing the ring's electron density, whereas electron-withdrawing groups diminish it by pulling electron density away. This fundamental principle has profound implications for molecular design in pharmaceuticals and materials science, where tuning the aromatic character can alter a molecule's stability, reactivity, and binding affinity.
While various methods exist to quantify these changes, a multi-faceted approach is often most insightful.[10] The NICS(1)zz and HOMA indices, representing magnetic and geometric criteria respectively, provide a robust and complementary framework for assessment. By employing the standardized computational protocols outlined in this guide, researchers can gain predictive power, moving from qualitative understanding to quantitative design in the development of novel aromatic systems.[24]
References
- 1. Aromaticity - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. studymind.co.uk [studymind.co.uk]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. On the aromaticity of substituted benzene - ProQuest [proquest.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 13. www1.lasalle.edu [www1.lasalle.edu]
- 14. quora.com [quora.com]
- 15. Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. poranne-group.github.io [poranne-group.github.io]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Substituent effects on the aromaticity of benzene-An approach based on interaction coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aromaticity. Modern Computational Methods and Applications [researchandmarkets.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, responsible management of chemical waste is a critical, non-negotiable aspect of the research lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, a halogenated aromatic hydrocarbon.
The procedural guidance herein is grounded in established safety protocols for halogenated hazardous waste. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing, the recommendations are based on the known hazards of structurally similar aromatic brominated, chlorinated, and fluorinated compounds.[1][2][3][4] These compounds are typically classified as irritants and environmentally hazardous substances, necessitating a conservative and rigorous approach to their disposal.[5][6]
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. Halogenated aromatic hydrocarbons as a class are recognized for their potential toxicity and persistence in the environment.[7] Improper disposal can lead to long-term ecological damage and poses a significant health risk.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling of this compound and its waste requires a comprehensive suite of PPE to prevent exposure via inhalation, skin contact, or eye contact.[8][9]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 Compliant[2] | Protects against chemical splashes and potential vapors, offering full-face protection.[4][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | ASTM F739 or EN 374 | Provides a barrier against direct skin contact. Double-gloving is recommended. Neoprene is often preferred for halogenated hydrocarbons.[10] |
| Body Protection | Flame-Resistant Laboratory Coat & Closed-Toe Shoes | NFPA 2112 Compliant | Protects skin and personal clothing from contamination and potential splashes.[2] |
| Respiratory | NIOSH-Approved Respirator with Organic Vapor Cartridges | Varies by Exposure Level | To be used in case of spills or when handling outside of a certified chemical fume hood.[8] |
Decontamination and Spill Management
Accidental spills must be managed immediately to mitigate exposure and environmental contamination.
Protocol for Minor Spills (inside a chemical fume hood):
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Containment: Use a commercial spill kit absorbent or inert material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste.
-
Disposal: Treat all cleanup materials as hazardous waste and dispose of them in the designated solid waste container.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by strict regulations for hazardous waste.[11] Land disposal of halogenated organic compounds is heavily restricted, making high-temperature incineration the preferred and often mandatory disposal route.[12][13]
Waste Segregation: The Cornerstone of Compliance
Proper segregation is critical to ensure safety and cost-effective disposal. Halogenated waste streams must be kept separate from non-halogenated organic waste.[13] Mixing these wastes results in the entire volume being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.
Workflow for Waste Segregation and Disposal
Caption: Waste Disposal Workflow for Halogenated Chemicals.
Detailed Disposal Protocol
-
Waste Collection:
-
Solid Waste: Collect any unreacted this compound, contaminated weighing paper, gloves, and spill cleanup materials in a dedicated, clearly labeled, and sealable hazardous waste container for Halogenated Solids.[1]
-
Liquid Waste: Collect any solutions containing the compound and solvent rinsates into a separate, labeled hazardous waste container for Halogenated Liquids.[2]
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., acetone or toluene). Collect this rinsate as halogenated liquid waste. The rinsed, air-dried container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.[1]
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture. The label must also include the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Store sealed waste containers in a designated and properly ventilated satellite accumulation area or central hazardous waste storage area. Ensure secondary containment is used to prevent spills.[3]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with a full inventory of the waste. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Part 3: The Science of Disposal: High-Temperature Incineration
The chemical stability of the carbon-halogen bonds in aromatic compounds makes them resistant to degradation.[5] Therefore, the most effective and environmentally sound method for their destruction is high-temperature incineration.
-
Destruction Mechanism: Incineration in a hazardous waste facility utilizes a thermal oxidation process to break down organic molecules into simpler, less harmful compounds like carbon dioxide (CO₂), water (H₂O), and hydrogen halides (HF, HCl, HBr).[14][15]
-
Operational Parameters: To ensure the complete destruction of halogenated organic compounds and prevent the formation of highly toxic byproducts like dioxins and furans, incinerators must operate under specific conditions.[5][16][17]
| Parameter | Required Condition | Rationale |
| Temperature | ≥ 1100 °C for wastes with >1% halogen content.[18] | Ensures the complete breakdown of stable halogenated aromatic rings.[16] |
| Residence Time | ≥ 2 seconds in the combustion chamber.[18] | Provides sufficient time for the complete oxidation of all organic materials. |
| Flue Gas Control | Caustic scrubbing and particulate filtration.[14] | Neutralizes the acidic hydrogen halide gases produced during combustion and removes particulate matter. |
By adhering to these rigorous, scientifically-grounded procedures, you ensure not only compliance with regulatory standards but also uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Flame retardant - Wikipedia [en.wikipedia.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 40 CFR § 721.10259 - Halogenated aromatic hydrocarbon (generic). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. quora.com [quora.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. epa.gov [epa.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. uakron.edu [uakron.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. toolkit.pops.int [toolkit.pops.int]
- 17. basel.int [basel.int]
- 18. zerowasteeurope.eu [zerowasteeurope.eu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
Disclaimer: A specific Safety Data Sheet (SDS) for "5-Bromo-1-chloro-3-fluoro-2-methylbenzene" could not be located in the provided search results. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices for chemical handling.[1][2][3][4] This information is intended for educational and procedural guidance. Professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.
Halogenated aromatic compounds are a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and advanced materials. However, their utility is matched by a need for stringent safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the personal protective equipment (PPE) and operational plans for handling this compound and similar substances.
Hazard Identification: Understanding the Risks
Based on data from structurally related compounds, this compound is anticipated to present several hazards.[2][3][4] The presence of bromine, chlorine, and fluorine on a benzene ring suggests the potential for skin, eye, and respiratory irritation.[2][3][4]
Anticipated Hazards:
-
Skin Irritation/Corrosion: May cause skin irritation upon contact.[2][3][4]
-
Serious Eye Damage/Irritation: Vapors and splashes can cause serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3][4]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5]
Core Directive: A Multi-Layered PPE Approach
A comprehensive personal protective equipment plan is non-negotiable to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][6] | Protects against splashes and vapors that can cause serious eye damage. A face shield offers a broader barrier of protection for the entire face.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[1][7] | Prevents skin contact, which can lead to irritation or burns. It is crucial to select gloves with appropriate breakthrough times for the specific solvents being used.[1] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[1][8] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[1][9][10] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][4] The fume hood is the primary engineering control to prevent respiratory exposure. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. This protocol is designed to be a self-validating system, ensuring safety at each step.
Step 1: Preparation of the Work Area
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Clutter-Free Zone: The work area within the hood should be clean and free of unnecessary items.
-
Equipment Staging: Place all necessary equipment, including the chemical container, glassware, and waste container, inside the fume hood before starting.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are easily accessible.[2][3]
Step 2: Chemical Handling
-
Aliquotting: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.
-
Procedural Execution: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.
-
Container Management: Keep the container for this compound tightly closed when not in use.[2][3][4]
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step to protect personnel and the environment.
Step 3: Cleanup and Disposal
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container.[1]
-
Waste Containerization: Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area, following your institution's hazardous waste disposal procedures.[1]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Workflow for handling halogenated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. hsa.ie [hsa.ie]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
